2-chloro-9H-purine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17111. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMBVWROWJGFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333967 | |
| Record name | 2-chloro-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1681-15-8 | |
| Record name | 2-Chloropurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-9H-purine for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug discovery, certain molecular scaffolds emerge as indispensable tools, valued for their inherent biological relevance and synthetic versatility. 2-Chloro-9H-purine is unequivocally one such molecule. Its purine core is a ubiquitous motif in biological systems, forming the foundation of nucleic acids and vital coenzymes. The strategic placement of a chlorine atom at the 2-position transforms this fundamental heterocycle into a highly reactive and versatile building block. This reactivity allows for the precise and efficient introduction of a vast array of chemical functionalities, enabling the systematic exploration of chemical space in the quest for novel therapeutic agents. This guide is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices and the strategic applications of this pivotal compound. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.
Molecular Architecture and Physicochemical Landscape
A thorough understanding of a molecule's structure and intrinsic properties is the bedrock upon which all subsequent applications are built. This section delineates the key structural and physicochemical characteristics of this compound.
Structural Elucidation
This compound is a bicyclic aromatic heterocycle, comprising a pyrimidine ring fused to an imidazole ring. The chlorine substituent at the C2 position is the key to its synthetic utility, acting as a leaving group in nucleophilic aromatic substitution reactions. The tautomeric hydrogen resides on the N9 nitrogen of the imidazole ring.
Figure 1: The molecular structure of this compound, highlighting the key chlorine substituent.
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, reaction setup, and for predicting its behavior in various chemical and biological environments.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃ClN₄ | [1][2] |
| Molecular Weight | 154.56 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 183-186 °C (for the related 2,6-dichloropurine) | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) | [4] |
| CAS Number | 1681-15-8 | [1][2] |
Synthesis and Purification: A Practical Workflow
The synthesis of this compound is a well-established laboratory procedure. The most common and efficient method involves the direct chlorination of a readily available purine precursor.
Synthetic Strategy and Rationale
The conversion of a hydroxyl or amino group on the purine ring to a chlorine atom is a fundamental transformation in purine chemistry. This is typically achieved using a strong chlorinating agent. The choice of reagents and reaction conditions is critical to ensure high yield and purity of the final product. The following workflow outlines a general and robust method for the synthesis of this compound.
Figure 2: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, combine the purine precursor (e.g., hypoxanthine) and a high-boiling tertiary amine base such as N,N-diethylaniline.
-
Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) to the stirred mixture via the dropping funnel. The addition is exothermic and should be controlled to maintain a manageable reaction temperature.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Quenching and Work-up: Allow the reaction mixture to cool to room temperature. In a separate, well-ventilated fume hood, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization and Precipitation: Neutralize the acidic aqueous mixture with a base, such as concentrated ammonium hydroxide, until the pH is neutral or slightly basic. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
Expertise in Action: The "Why" Behind the "How"
-
Phosphorus Oxychloride (POCl₃): This is a powerful and cost-effective chlorinating agent for converting hydroxyl and amino groups on heterocyclic systems to chlorides.
-
Tertiary Amine Base: The high-boiling tertiary amine serves a dual purpose: it acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product, and it can also serve as a solvent.
-
Inert Atmosphere: The use of a nitrogen atmosphere prevents the reaction of the reagents with atmospheric moisture.
-
Careful Quenching: The quenching of POCl₃ with water is a highly exothermic and potentially hazardous step that must be performed with extreme caution in a fume hood.
Analytical Characterization: Confirming Identity and Purity
Rigorous analytical characterization is paramount to ensure the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
| Analytical Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the protons on the purine ring. The C6-H and C8-H protons will appear as singlets in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic system. The N9-H proton will also be present, though its chemical shift can be broad and variable depending on the solvent and concentration. |
| ¹³C NMR | The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the purine ring. The chemical shifts will be characteristic of an aromatic heterocyclic system, with the carbon atom attached to the chlorine (C2) showing a distinct shift. |
| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of this compound (154.56). A key diagnostic feature will be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for N-H stretching (typically in the range of 3100-3500 cm⁻¹), C-H stretching of the aromatic ring, and C=N and C=C stretching vibrations within the purine core. |
Applications in Drug Discovery and Chemical Biology
The synthetic utility of this compound is centered around the reactivity of the C2-chloro group. This position is susceptible to nucleophilic aromatic substitution, providing a gateway to a vast array of 2-substituted purine derivatives.
A Versatile Precursor for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to mimic ATP, the natural substrate for these enzymes. The purine scaffold of this compound is an excellent starting point for the design of such inhibitors. By reacting this compound with various amines, anilines, and other nucleophiles, libraries of compounds can be generated and screened for kinase inhibitory activity. The substituents introduced at the C2 position can be tailored to achieve potency and selectivity for specific kinases.
References
An In-depth Technical Guide to 2-chloro-9H-purine: Properties, Reactivity, and Applications for the Research Scientist
Introduction
2-chloro-9H-purine is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a diverse array of biologically active molecules. Its strategic placement of a reactive chlorine atom on the purine core makes it an invaluable intermediate for medicinal chemists and researchers in drug discovery. This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, its reactivity profile, and its applications in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 1681-15-8 | [1][2] |
| Molecular Formula | C₅H₃ClN₄ | [1][2] |
| Molecular Weight | 154.56 g/mol | [1] |
| Appearance | Light brown to orange solid | [2] |
| Melting Point | 231-234 °C | [2] |
| Boiling Point | 287.9 ± 23.0 °C (Predicted) | [2] |
| Solubility | Soluble in DMSO and dimethylformamide | [3] |
| Purity | Typically ≥95% | [4] |
Storage and Handling: this compound should be stored under an inert gas atmosphere (such as nitrogen or argon) at 2-8°C.[1][2] It is important to handle this compound in a well-ventilated area, using appropriate personal protective equipment, as it is harmful if swallowed or inhaled, and can cause skin and eye irritation.[5]
Spectroscopic and Analytical Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data for the 9H tautomer can be challenging to isolate due to tautomerism in solution, analysis of closely related derivatives provides insight into the expected chemical shifts. The proton NMR spectrum of 2-chloro-9-methyl-9H-purine, for instance, would show characteristic signals for the purine ring protons and the N-methyl group. For this compound itself, one would expect to observe signals for the C6-H and C8-H protons of the purine ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to N-H stretching, C=N and C=C stretching of the purine ring, and C-Cl stretching.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The mass spectrum of the 9-methyl derivative of this compound shows a molecular ion peak (M+H)⁺ at m/z = 169, which is consistent with the addition of a methyl group to the parent molecule.[6] For this compound, the expected molecular ion peak would be at m/z 155 (M+H)⁺.
Chemical Reactivity and Synthesis
The reactivity of this compound is dominated by nucleophilic substitution at the chlorinated carbon atom.
Nucleophilic Substitution Reactions
The chlorine atom at the C2 position of the purine ring is susceptible to displacement by a variety of nucleophiles. This reaction is the cornerstone of its utility in synthetic chemistry.
Caption: Nucleophilic substitution pathways of this compound.
Studies on the analogous 2-chloro-9-phenyl-9H-purine have demonstrated successful substitutions with a range of nucleophiles, including:
-
Oxygen Nucleophiles: Sodium methoxide, ethoxide, and phenoxide yield the corresponding 2-alkoxy and 2-phenoxy purines.[7]
-
Nitrogen Nucleophiles: Butylamine and piperidine readily displace the chloride to form 2-amino-substituted purines.[7]
-
Sulfur Nucleophiles: Sodium methylsulfide reacts to produce the 2-methylthio derivative.[7]
-
Carbon Nucleophiles: In the presence of a base, active methylene compounds like ethyl cyanoacetate and phenylacetonitrile, as well as ketones and potassium cyanide, can displace the chloride, although the use of the more reactive 2-(methylsulfonyl) derivative is sometimes preferred for these transformations.[7]
Synthesis of this compound
The synthesis of the purine ring system can be achieved through various methods, with the Traube purine synthesis being a classic and versatile approach.[8] This method typically involves the condensation of a substituted pyrimidine with a one-carbon unit source. For this compound, a potential synthetic route would involve the cyclization of a 2-chloro-4,5-diaminopyrimidine derivative.
A common laboratory-scale reaction involving this compound is its N-alkylation. The following protocol describes the N-methylation of this compound.
Experimental Protocol: Synthesis of 2-chloro-9-methyl-9H-purine [6]
-
Reaction Setup: In a suitable reaction vessel, combine this compound (200 mg, 1.30 mmol), potassium carbonate (540 mg, 3.9 mmol), and a suitable solvent.
-
Addition of Alkylating Agent: Cool the mixture to 0 °C and add iodomethane (370 mg, 2.6 mmol).
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours.
-
Workup: Add water (50 mL) to the reaction mixture and extract with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, and concentrate in vacuo. Purify the residue by preparative HPLC to yield the desired product.
Applications in Research and Drug Development
This compound is a valuable precursor for the synthesis of a wide range of biologically active compounds. Its derivatives have been investigated for various therapeutic applications.
References
- 1. This compound | 1681-15-8 [sigmaaldrich.cn]
- 2. 2-Chloropurine | 1681-15-8 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. 2-chloro-7H-purine | C5H3ClN4 | CID 519314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-chloro-9-methyl-9H-purine synthesis - chemicalbook [chemicalbook.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
A Comprehensive Technical Guide to Determining the Solubility of 2-Chloro-9H-Purine in Common Laboratory Solvents
This guide provides an in-depth exploration of the methodologies and underlying scientific principles for determining the solubility of 2-chloro-9H-purine, a crucial parameter for researchers, scientists, and professionals in drug development. While specific pre-existing solubility data for this compound is not extensively documented in publicly available literature, this document equips researchers with the necessary knowledge and protocols to accurately determine its solubility in a variety of common laboratory solvents.
Introduction: The Significance of Solubility for this compound
This compound is a synthetic intermediate used in the synthesis of a variety of biologically active compounds, including potential kinase inhibitors and antibacterial agents.[1] Understanding its solubility is a critical first step in early-stage drug discovery and development.[2][3] Poor solubility can lead to a host of challenges, including unpredictable results in biological assays, difficulties in formulation, and poor bioavailability, ultimately hindering the progress of promising drug candidates.[2][3] Therefore, a thorough characterization of the solubility of this compound in various solvents is paramount for its effective use in research and development.
This guide will delve into the theoretical and practical aspects of solubility determination, providing a robust framework for obtaining reliable and reproducible data.
Theoretical Framework: Understanding the Physicochemical Drivers of Solubility
The solubility of a solid compound like this compound in a liquid solvent is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a fundamental, albeit simplified, starting point for predicting solubility. To understand the solubility behavior of this compound, we must consider its key chemical properties.
2.1. Molecular Structure and Polarity:
This compound possesses a heterocyclic aromatic purine core, which contains four nitrogen atoms, and a chlorine substituent. The presence of nitrogen atoms allows for hydrogen bonding, a key factor influencing its solubility in protic solvents.[4][5] The overall polarity of the molecule is a balance between the polar purine ring and the less polar C-Cl bond. This structure suggests that this compound will exhibit some degree of solubility in both polar and semi-polar solvents.
2.2. Hydrogen Bonding Capability:
The purine ring contains both hydrogen bond donors (the N-H group) and acceptors (the lone pairs on the nitrogen atoms).[4][5] This allows it to interact favorably with protic solvents like water, alcohols, and carboxylic acids, which can also engage in hydrogen bonding. In aprotic polar solvents such as DMSO and DMF, the hydrogen bond accepting capabilities of the solvent can interact with the N-H donor of the purine.
2.3. Crystal Lattice Energy:
Experimental Determination of Solubility: Protocols and Best Practices
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[6][7] This method, along with the equilibrium solubility assay, provides a reliable means to quantify the maximum amount of a solute that can dissolve in a solvent at a given temperature.
3.1. The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethyl acetate, dichloromethane, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The key is to ensure that a visible amount of undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a temperature-controlled shaker and agitate for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[8][9] Periodic sampling and analysis can be performed to confirm that the concentration in solution has reached a plateau, indicating equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment. Alternatively, the samples can be centrifuged to facilitate separation.[9]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the experimental temperature. The experiment should be performed in triplicate to ensure reproducibility.
3.2. Causality in Experimental Design:
-
Why excess solid? Adding an excess of the solid ensures that the solution becomes saturated and that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[6]
-
Why agitation? Continuous agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring the entire system reaches equilibrium more efficiently.[8]
-
Why temperature control? Solubility is a temperature-dependent property. Maintaining a constant and accurately recorded temperature is crucial for obtaining reproducible and meaningful data.
-
Why filtration? Filtration is essential to remove any microscopic, undissolved particles that could lead to an artificially high and inaccurate measurement of the dissolved concentration.[8][9]
3.3. Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. 2-chloro-7H-purine | C5H3ClN4 | CID 519314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
Key Spectral Data for 2-chloro-9H-purine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential spectral data for the characterization of 2-chloro-9H-purine, a pivotal heterocyclic compound in medicinal chemistry and drug discovery. As a key intermediate, understanding its spectroscopic fingerprint is critical for synthesis validation, quality control, and the development of novel purine-based therapeutics. This document, structured with the practicing scientist in mind, delves into the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy for the unambiguous identification of this molecule.
Introduction to this compound
This compound belongs to the purine family, a class of nitrogen-containing heterocyclic compounds fundamental to nucleic acid structure and various biochemical processes. The presence of a chlorine atom at the 2-position of the purine ring imparts unique reactivity, making it a versatile precursor for the synthesis of a wide array of substituted purine analogs with potential therapeutic activities, including antiviral and anticancer agents. Accurate and thorough characterization of this starting material is the cornerstone of reliable and reproducible research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom in the molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
Theoretical Framework: ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups, such as the chlorine atom and the nitrogen atoms in the purine ring, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A standardized protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for purine derivatives due to its excellent solubilizing power for these often sparingly soluble compounds. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Acquisition Parameters:
-
Set the spectral width to encompass all expected proton resonances (typically 0-15 ppm).
-
Employ a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Ensure proper shimming of the magnetic field to obtain sharp, well-resolved peaks.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Data Interpretation and Key Spectral Features:
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the purine ring and the N-H proton. The exact chemical shifts can vary slightly depending on the solvent and concentration.
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |
| H-6 | ~8.7 | Singlet | Deshielded due to the adjacent nitrogen atoms. |
| H-8 | ~8.4 | Singlet | Deshielded by the imidazole ring nitrogens. |
| N⁹-H | ~13.5 (broad) | Singlet | The acidic proton on the imidazole ring. Its chemical shift is highly dependent on solvent and concentration and it may exchange with residual water in the solvent. |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer is crucial for resolving the aromatic protons of the purine ring, which resonate in a crowded region of the spectrum. DMSO-d₆ is selected not only for its solubilizing properties but also because it allows for the observation of the exchangeable N-H proton, which might be broadened or absent in other solvents like D₂O.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Framework: ¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. The chemical shift of each carbon is sensitive to its hybridization and the electronegativity of attached atoms. Carbons bonded to electronegative atoms like chlorine and nitrogen will be deshielded and appear at higher chemical shifts.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: A high-field NMR spectrometer is advantageous for better resolution.
-
Acquisition Parameters:
-
A wider spectral width is needed (typically 0-200 ppm).
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
A significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing: Standard Fourier transform and phasing are applied.
Data Interpretation and Key Spectral Features:
The proton-decoupled ¹³C NMR spectrum of this compound will display five distinct signals for the five carbon atoms in the purine ring system.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
| C-2 | ~154 | Directly attached to the electronegative chlorine atom, resulting in significant deshielding. |
| C-4 | ~152 | A quaternary carbon in the pyrimidine ring, deshielded by adjacent nitrogens. |
| C-5 | ~125 | A methine carbon in the imidazole ring. |
| C-6 | ~149 | A methine carbon in the pyrimidine ring, deshielded by adjacent nitrogens. |
| C-8 | ~145 | A methine carbon in the imidazole ring. |
Expertise in Action: DEPT and 2D NMR
To aid in the definitive assignment of the carbon signals, advanced NMR experiments are invaluable:
-
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT-135 and DEPT-90 experiments can distinguish between CH, CH₂, and CH₃ groups. For this compound, DEPT-90 would show signals for the C-6 and C-8 methine carbons, while the DEPT-135 would show these as positive signals and no signals for the quaternary C-2, C-4, and C-5 carbons.
-
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates directly bonded protons and carbons, providing unambiguous assignments for C-6/H-6 and C-8/H-8.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning the quaternary carbons by observing their correlations with the ring protons.
Caption: Key NMR correlations for this compound.
Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. For this compound, the presence of chlorine with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Experimental Protocol: Acquiring a Mass Spectrum
A general protocol for obtaining a mass spectrum of this compound is as follows:
-
Sample Introduction: The sample can be introduced directly via a solid probe or, more commonly, as a solution infused into the ion source. For coupling with chromatography, a dilute solution is injected into an HPLC or GC system.
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the clear determination of the molecular weight.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Interpretation and Key Spectral Features:
The mass spectrum of this compound will provide crucial information for its identification.
| Ion | Expected m/z | Notes |
| [M]⁺ | 154/156 | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| [M+H]⁺ | 155/157 | The protonated molecule, observed in ESI-MS, also with the 3:1 isotopic pattern. |
| [M-Cl]⁺ | 119 | Loss of the chlorine atom. |
| [M-HCN]⁺ | 127/129 | A common fragmentation pathway for purines is the loss of hydrogen cyanide. |
Trustworthiness Through Isotopic Pattern: The presence of the M+2 peak with approximately one-third the intensity of the molecular ion peak is a definitive indicator of a single chlorine atom in the molecule, providing a self-validating system for the elemental composition.
Caption: Simplified fragmentation pathway of this compound.
Infrared (IR) Spectroscopy
Theoretical Framework: Infrared spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, key vibrations include N-H stretching, C-H stretching, C=N and C=C ring stretching, and C-Cl stretching.
Experimental Protocol: Acquiring an FTIR Spectrum
A typical protocol for solid-state FTIR analysis is:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and often preferred method.
-
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Data Interpretation and Key Spectral Features:
The FTIR spectrum of this compound will exhibit several characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch | 3400-3200 (broad) | Characteristic of the N-H bond in the imidazole ring. Broadening is due to hydrogen bonding in the solid state. |
| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the purine ring. |
| C=N and C=C Ring Stretch | 1650-1450 | A series of sharp bands corresponding to the stretching vibrations of the purine ring system. |
| C-Cl Stretch | 800-600 | The position can be variable, but this region is where the carbon-chlorine bond vibration is expected. |
Authoritative Grounding: The interpretation of the complex fingerprint region (below 1500 cm⁻¹) can be aided by comparison with published spectra of similar purine derivatives and by computational vibrational frequency calculations.
Conclusion
The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR spectroscopy, provides an unambiguous structural confirmation essential for its use in research and development. This guide has outlined the theoretical principles, detailed experimental protocols, and key interpretive data for each technique. By understanding and applying these analytical methods, researchers and drug development professionals can ensure the identity and purity of this critical building block, thereby maintaining the integrity and reproducibility of their scientific endeavors.
A Historical Overview of 2-Chloro-9H-Purine Synthesis: A Technical Guide for Researchers
Introduction: The Enduring Significance of 2-Chloro-9H-Purine
This compound stands as a cornerstone intermediate in the synthesis of a vast array of biologically active purine derivatives. Its strategic chloro-substituent at the 2-position provides a versatile handle for nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This has cemented its role in the development of pharmaceuticals, including antiviral and anticancer agents, as well as in the creation of essential tools for chemical biology and drug discovery. This in-depth technical guide provides a historical overview of the key synthetic strategies developed for this compound, offering insights into the evolution of purine chemistry and providing detailed methodologies for its preparation.
I. The Classical Era: Pioneering Approaches to the Purine Core
The early history of purine synthesis is dominated by the groundbreaking work of Emil Fischer and Wilhelm Traube, who laid the foundational principles for constructing the purine ring system. While not initially focused on this compound specifically, their methods provided the conceptual framework for its later synthesis.
A. The Fischer Purine Synthesis: A Legacy of Uric Acid Chemistry
Emil Fischer's monumental work on purines, which earned him the Nobel Prize in Chemistry in 1902, established the fundamental structure of the purine skeleton. His synthetic strategies often commenced from uric acid, a readily available natural product.[1][2] In 1898, Fischer reported the first synthesis of purine itself.[3] The core of the Fischer synthesis involves the construction of the purine ring from a uric acid-derived intermediate.
A key step in Fischer's work that paved the way for halogenated purines was the reaction of uric acid with phosphorus pentachloride (PCl5) to yield 2,6,8-trichloropurine.[3] This demonstrated the feasibility of introducing chlorine atoms onto the purine core, which could then be further manipulated.
Conceptual Workflow of Fischer's Purine Synthesis:
Caption: Fischer's seminal synthesis of the parent purine ring from uric acid.
While Fischer's work was foundational, the harsh conditions and the multi-step nature of the process from uric acid made it less practical for the specific and scalable synthesis of this compound.
B. The Traube Purine Synthesis: A Versatile Pyrimidine-Based Approach
In 1900, Wilhelm Traube introduced a more flexible and widely adopted method for purine synthesis, starting from pyrimidine derivatives.[4] The Traube synthesis involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid or its derivatives, to form the imidazole ring fused to the pyrimidine core.[4][5] This method's modularity allows for the introduction of substituents on the pyrimidine ring prior to cyclization, offering a more direct route to substituted purines.
The general approach involves the nitrosation of a 4-amino-6-hydroxypyrimidine or 4,6-diaminopyrimidine at the 5-position, followed by reduction to the 4,5-diamino derivative.[5] Ring closure with a suitable one-carbon source then yields the purine.
Generalized Traube Purine Synthesis Workflow:
Caption: The Traube synthesis constructs the purine ring from a diaminopyrimidine.
II. The Modern Era: Strategic Syntheses from Dichlorinated Precursors
With the advent of more sophisticated synthetic methods and the increasing demand for specifically substituted purines, approaches starting from readily available dichlorinated precursors became prominent. This strategy offers a more direct and often higher-yielding route to this compound.
A. Synthesis from 2,6-Dichloropurine: The Workhorse Intermediate
2,6-Dichloropurine has emerged as a key and commercially available starting material for the synthesis of a wide range of purine derivatives.[6] The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for selective functionalization. The synthesis of this compound from this precursor relies on the selective reduction of the more reactive C6-chloro group.
1. Preparation of 2,6-Dichloropurine:
Historically, 2,6-dichloropurine was prepared by the chlorination of xanthine (2,6-dihydroxypurine) using reagents like phosphorus oxychloride (POCl₃), often at high temperatures.[7] Modern industrial preparations often involve the direct chlorination of xanthine with phosphorus oxychloride in the presence of a weak nucleophilic organic base.[6]
2. Selective Reduction to this compound:
The selective removal of the C6-chloro group from 2,6-dichloropurine is a critical step. This is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the parent purine.
Synthesis of this compound from 2,6-Dichloropurine:
Caption: Modern synthesis of this compound via selective dehalogenation.
Experimental Protocol: Selective Monodechlorination of 2,6-Dichloropurine
This protocol describes a representative procedure for the selective reduction of 2,6-dichloropurine to this compound.
Materials:
-
2,6-Dichloropurine
-
Palladium on carbon (10% Pd/C)
-
Ammonium hydroxide solution (28-30%)
-
Methanol
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2,6-dichloropurine in methanol.
-
To this solution, add 10% palladium on carbon catalyst.
-
Add ammonium hydroxide solution to the mixture. The base is crucial for promoting the selective removal of the C6-chloro group.
-
Seal the vessel and purge with an inert gas.
-
Introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective catalyst for hydrogenation and dehalogenation reactions.
-
Base: The presence of a base, such as ammonium hydroxide, is critical for the selectivity of the reaction. It is believed to facilitate the reductive cleavage of the more electron-deficient C6-Cl bond.
-
Solvent: Methanol is a common solvent for hydrogenation reactions as it readily dissolves the starting material and is compatible with the catalyst.
III. Direct Chlorination Approaches
Direct chlorination of purine precursors offers a more atom-economical route to chlorinated purines, though control of regioselectivity can be a challenge.
A. Chlorination of Hypoxanthine
The direct chlorination of hypoxanthine (6-hydroxypurine) has been explored as a route to chloropurines. Treatment of hypoxanthine with phosphorus oxychloride can lead to the formation of 6-chloropurine. While this method is effective for producing 6-chloropurine, achieving selective chlorination at the 2-position of an unsubstituted purine ring is more challenging.
IV. Comparative Analysis of Synthetic Routes
The choice of synthetic route for this compound depends on factors such as scale, desired purity, and the availability of starting materials.
| Synthetic Route | Starting Material(s) | Key Steps | Advantages | Disadvantages | Typical Yields |
| Traube Synthesis | Substituted Pyrimidines, Formic Acid | Nitrosation, Reduction, Cyclization | High modularity, allows for diverse substitutions. | Multi-step, can have lower overall yields. | Variable, depends on specific substrates and conditions. |
| From 2,6-Dichloropurine | 2,6-Dichloropurine | Selective Catalytic Hydrogenation | High-yielding, uses a readily available starting material. | Requires careful control of reaction conditions for selectivity. | Good to Excellent |
| Fischer Synthesis | Uric Acid | Chlorination, Reduction | Historically significant, uses an inexpensive starting material. | Harsh reaction conditions, multi-step, often low-yielding for specific products. | Generally low for specific chlorinated purines. |
Conclusion: A Versatile Intermediate with a Rich Synthetic History
The synthesis of this compound has evolved significantly from the foundational work of Fischer and Traube to the more streamlined and efficient methods employed today. The classical syntheses, while historically important, have largely been superseded by routes starting from 2,6-dichloropurine due to their higher yields and greater practicality. The continued importance of this compound as a key building block in medicinal chemistry and drug discovery ensures that the development of even more efficient and sustainable synthetic methods will remain an active area of research. This guide provides a comprehensive overview of the historical and current synthetic landscape, equipping researchers with the knowledge to select and execute the most appropriate method for their specific needs.
References
- 1. Emil Fischer | Science History Institute [sciencehistory.org]
- 2. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 3. Purine - Wikipedia [en.wikipedia.org]
- 4. Traube Purine Synthesis [drugfuture.com]
- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
fundamental reactivity of the purine ring in 2-chloro-9H-purine
An In-Depth Technical Guide to the Fundamental Reactivity of the Purine Ring in 2-Chloro-9H-purine
Introduction: The Purine Core and the Impact of Halogenation
The purine ring system, a fusion of pyrimidine and imidazole rings, is a cornerstone of biochemistry and medicinal chemistry.[1][2] Its aromatic, electron-rich nature dictates a complex reactivity profile. The purine scaffold contains four nitrogen atoms at positions 1, 3, 7, and 9, creating distinct electronic environments.[1] Generally, the imidazole ring nitrogens (N7, N9) and N3 are electron-rich and susceptible to electrophilic attack, while the carbon positions (C2, C6, C8) are relatively electron-deficient and thus targets for nucleophilic attack.[1]
The introduction of a chlorine atom at the C2 position, yielding this compound, profoundly alters this landscape. The strongly electronegative chlorine atom exerts a powerful electron-withdrawing inductive effect. This effect significantly depletes electron density at the C2 carbon, rendering it highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) . This activation is the central theme of 2-chloropurine's reactivity and the primary reason for its value as a synthetic intermediate in drug discovery.[3][4]
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The most characteristic reaction of this compound is the displacement of the chloride at the C2 position by a wide array of nucleophiles. This reaction does not proceed via SN1 or SN2 mechanisms, which are unfavorable on sp²-hybridized carbons of an aromatic ring.[5] Instead, it follows a two-step addition-elimination SNAr pathway.
The SNAr Mechanism: A Self-Validating System
The SNAr mechanism is driven by the ability of the electron-deficient purine ring to stabilize the negative charge of the intermediate.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-poor C2 carbon, which bears the chloride leaving group. This initial attack is typically the rate-determining step and requires disrupting the ring's aromaticity.[6][7]
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8] The negative charge is delocalized over the purine ring system, particularly onto the electronegative nitrogen atoms, which act as electron sinks. This stabilization is crucial for the reaction to proceed.
-
Elimination of the Leaving Group: Aromaticity is restored as the chloride ion, a good leaving group, is expelled, resulting in the formation of the 2-substituted purine.
Caption: The Addition-Elimination (SNAr) mechanism at the C2 position.
Scope of Nucleophiles
The electrophilicity of the C2 position allows for reactions with a diverse range of nucleophiles, making 2-chloropurine a versatile building block.
| Nucleophile Type | Example Reagents | Product Class | Reference |
| O-Nucleophiles | Sodium methoxide, Sodium ethoxide, Phenoxides | 2-Alkoxy/Aryloxypurines | [9] |
| N-Nucleophiles | Ammonia, Butylamine, Piperidine, Amino acid amides | 2-Aminopurines, 2-(Dialkylamino)purines | [4][9] |
| S-Nucleophiles | Sodium methylsulfide | 2-(Methylthio)purines | [9] |
| C-Nucleophiles | Ethyl cyanoacetate, Phenylacetonitrile | 2-(Functionalized alkyl)purines | [9] |
Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C2 Position of 2-Chloropurine Derivatives.
Part 2: Reactivity at Ring Nitrogens - The N-Alkylation Challenge
While the C2 position is defined by its electrophilicity, the nitrogen atoms of the purine ring, particularly N9 and N7 of the imidazole ring, are nucleophilic sites available for alkylation. Direct alkylation of this compound with alkyl halides under basic conditions is a common procedure but is often complicated by a lack of regioselectivity.
N9 vs. N7 Regioselectivity: A Thermodynamic and Kinetic Tug-of-War
The purine anion formed under basic conditions can be alkylated at either the N9 or N7 position.
-
N9-Alkylation: The N9-substituted product is generally the thermodynamically more stable and favored isomer.[10] Its formation is often preferred under conditions that allow for equilibrium to be reached.
-
N7-Alkylation: The N7-substituted product is often the kinetically favored product, forming faster under certain conditions, but can rearrange to the N9 isomer.[10] Achieving high selectivity for the N7 position is a significant synthetic challenge and often requires specific methodologies, such as using Lewis acids like SnCl₄ to direct the reaction.[10][11]
For many applications, including the synthesis of nucleoside analogues, selective N9-alkylation is paramount.[12]
Caption: Regioselectivity in the N-alkylation of this compound.
Part 3: Comparative Reactivity and Synthetic Strategy
Understanding the reactivity of 2-chloropurine in the context of other halopurines is critical for designing efficient synthetic routes. The position of the halogen on the purine ring dramatically influences its susceptibility to nucleophilic attack.
Reactivity Hierarchy: C2 vs. C6 vs. C8
Kinetic studies on chloro-9-methylpurines with sodium ethoxide have established a clear reactivity order for nucleophilic substitution.[13]
| Isomer | Relative Reactivity with EtO⁻ at 20°C | Causality |
| 8-Chloropurine | Most Reactive | The C8 position is highly activated by both adjacent nitrogen atoms in the imidazole ring. |
| 6-Chloropurine | Moderately Reactive | The C6 position in the pyrimidine ring is significantly activated by adjacent nitrogens. |
| 2-Chloropurine | Least Reactive | While activated, the electronic influence is less pronounced compared to the C6 and C8 positions in this specific reaction.[13] |
Table 2: Comparative Reactivity of Chloropurine Isomers toward Sodium Ethoxide.[13]
This hierarchy is fundamentally important. For instance, in 2,6-dichloropurine , a common starting material, nucleophilic substitution occurs selectively at the more reactive C6 position, leaving the C2-chloro group intact for subsequent transformations.[14] This differential reactivity allows for a stepwise and controlled functionalization of the purine scaffold.
Caption: Stepwise functionalization enabled by differential C6/C2 reactivity.
Part 4: Experimental Protocols
The following protocols are illustrative examples grounded in established methodologies. They are designed to be self-validating through clear steps and expected outcomes.
Protocol 1: Synthesis of 2-Amino-9-phenyl-9H-purine (C2 Amination)
This protocol describes a typical SNAr reaction at the C2 position using an amine as the nucleophile, adapted from related procedures.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-9-phenyl-9H-purine (1.0 mmol) in ethanol (15 mL).
-
Reagent Addition: Add butylamine (2.0 mmol, 2.0 equivalents).
-
Heating: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent like dichloromethane and wash with water to remove excess amine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 2-(butylamino)-9-phenyl-9H-purine.
Protocol 2: Synthesis of 9-Benzyl-2-chloro-9H-purine (N9-Alkylation)
This protocol outlines a standard procedure for the regioselective N9-alkylation of 2-chloropurine.
-
Base Formation: In a dry, inert atmosphere (N₂ or Ar), suspend this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equivalents) to the suspension. Stir at room temperature for 30 minutes to form the purine anion.
-
Alkylating Agent Addition: Add benzyl bromide (1.1 mmol, 1.1 equivalents) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction by pouring the mixture into ice-water. A precipitate of the product may form. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue via silica gel chromatography to separate the major N9-benzyl isomer from any minor N7-benzyl isomer.
Conclusion
The reactivity of this compound is dominated by the electrophilic nature of its C2 carbon, a direct consequence of the attached chlorine atom. This feature makes it an exceptionally valuable substrate for SNAr reactions, allowing for the introduction of a wide variety of functional groups. Concurrently, its nucleophilic nitrogen centers, primarily N9 and N7, engage in alkylation reactions where controlling regioselectivity is a key synthetic consideration. By understanding and exploiting the interplay between these reactive sites, and the differential reactivity compared to other halopurines, researchers can effectively leverage this compound as a foundational building block for the synthesis of complex, biologically active molecules in pharmaceutical and materials science.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Organic chemistry - Wikipedia [en.wikipedia.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
tautomeric forms of 2-chloro-9H-purine and their stability
An In-Depth Technical Guide to the Tautomeric Forms of 2-chloro-9H-purine and Their Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenomenon of tautomerism in purine derivatives is of profound importance in medicinal chemistry and drug development, as the specific tautomeric form present can dictate the molecule's biological activity, solubility, and interaction with target macromolecules. This technical guide provides a comprehensive analysis of the tautomeric forms of this compound, a key intermediate and structural motif in numerous pharmacologically active compounds. We delve into the structural nuances of the principal N7H and N9H tautomers, their relative thermodynamic stabilities, and the environmental factors that modulate their equilibrium. This document synthesizes theoretical insights from quantum chemical computations with practical, field-proven experimental methodologies for the characterization and quantification of these tautomeric species. Detailed protocols for computational analysis, as well as for spectroscopic investigation via Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, are provided to equip researchers with the necessary tools for a thorough evaluation of this critical chemical property.
Introduction: The Significance of Tautomerism in Purine Scaffolds
Purine and its derivatives are fundamental components of nucleic acids and coenzymes, and their synthetic analogs constitute a vast class of therapeutic agents. The purine ring system, a fusion of pyrimidine and imidazole rings, possesses multiple nitrogen atoms that can act as proton donors or acceptors, giving rise to various prototropic tautomers.[1] For most substituted purines, the tautomeric equilibrium is dominated by the N7H and N9H forms, which arise from the migration of a proton between the nitrogen atoms of the imidazole ring.
The precise location of this proton is not a trivial structural detail. It fundamentally alters the molecule's hydrogen bonding capabilities, dipole moment, and overall electronic distribution. Consequently, the dominant tautomer can exhibit significantly different binding affinities for a biological target. For drug development professionals, an understanding and ability to control or predict the tautomeric state of a purine-based drug candidate is a critical aspect of rational drug design.
This compound serves as a versatile building block in the synthesis of a wide array of bioactive molecules, including antivirals and kinase inhibitors. The chloro-substituent at the 2-position influences the electronic properties of the purine core, thereby impacting the relative stability of its tautomers. This guide will specifically explore the tautomeric landscape of this important synthetic intermediate.
The Principal Tautomers of this compound
The two most significant and energetically accessible tautomers of this compound are the N9H and N7H forms. Other potential tautomers, such as those involving protonation of the pyrimidine ring nitrogens (N1H, N3H), are considerably higher in energy and are generally not observed under typical conditions.[2]
Figure 1: Tautomeric equilibrium between the N9H and N7H forms of 2-chloro-purine.
Relative Stability of Tautomers: Theoretical and Experimental Insights
The relative stability of the N7H and N9H tautomers is a key parameter that determines their population distribution at equilibrium. This stability is influenced by intramolecular electronic effects and intermolecular interactions with the surrounding environment (e.g., solvent).
Gas Phase Stability: Intrinsic Properties
In the absence of solvent, the intrinsic relative stability of the tautomers can be assessed. Experimental techniques such as IR spectroscopy in inert gas matrices and high-level quantum chemical calculations are the primary tools for this purpose.
A seminal study by Nowak et al. investigated the tautomerism of purine, adenine, and 2-chloroadenine using a combination of IR matrix isolation spectroscopy and ab initio calculations.[3][4] 2-chloroadenine is a very close structural analog of this compound, differing only by the presence of an amino group at the C6 position. The computational results from this study provide the most direct and quantitative insight currently available for a closely related system.
Table 1: Calculated Relative Energies of N7H and N9H Tautomers in the Gas Phase
| Compound | Method | Relative Energy (N7H vs. N9H) | Favored Tautomer | Reference |
| 2-chloroadenine | MP2(full)/6-31G(d,p)//HF/6-31G(d,p) + ZPVE | 33.9 kJ/mol | N9H | Nowak et al., 1994[3] |
| Purine | (as above) | 15.1 kJ/mol | N9H | Nowak et al., 1994[3] |
| Adenine | (as above) | 32.4 kJ/mol | N9H | Nowak et al., 1994[3] |
The data clearly indicate that for 2-chloroadenine, the N9H tautomer is substantially more stable than the N7H form in the gas phase by 33.9 kJ/mol.[3] This large energy difference suggests that in an isolated, solvent-free environment, this compound would exist almost exclusively as the N9H tautomer. The electron-withdrawing nature of the chlorine atom at the 2-position, combined with the electronic configuration of the purine core, contributes to this significant stability difference.
Solvent Effects on Tautomeric Equilibrium
The introduction of a solvent can dramatically alter the tautomeric equilibrium. Polar solvents can preferentially solvate and stabilize the more polar tautomer, thereby reducing the energy difference between the forms or even reversing the order of stability.
For purines in general, the N9H tautomer is favored in the gas phase and in non-polar solvents.[1] However, in polar solvents like water or DMSO, the energy difference between the N9H and N7H tautomers is known to decrease significantly.[1][2] This is because the N7H tautomer often possesses a larger dipole moment and can engage in more favorable hydrogen bonding interactions with polar solvent molecules. While specific experimental data for this compound in various solvents is scarce, low-temperature NMR studies on the structurally isomeric 6-chloropurine in N,N-dimethylformamide (DMF) revealed a substantial predominance of the N9H tautomer, with the N7H form not being separately detectable even at 213 K.[5] This suggests that for chloropurines, the intrinsic preference for the N9H form may be strong enough to dominate even in a polar aprotic solvent.
Methodologies for Tautomer Analysis
A multi-faceted approach combining computational modeling and experimental spectroscopy is essential for a comprehensive understanding of the tautomeric behavior of this compound.
Computational Chemistry Workflow
Quantum chemical calculations are indispensable for predicting the geometries, energies, and spectroscopic properties of tautomers. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for such systems.
Figure 2: A typical computational workflow for analyzing purine tautomer stability.
Detailed Protocol for Computational Analysis:
-
Structure Generation: Build the 3D structures of the this compound and 2-chloro-7H-purine tautomers.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). This step identifies the lowest energy conformation of each tautomer.
-
Frequency Calculation: At the same level of theory, perform a frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that the structures are true energy minima. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
Solvation Effects (Optional): To model the system in solution, re-optimize the geometries using a polarizable continuum model (PCM) or other implicit solvation models, specifying the solvent of interest (e.g., water, DMSO).
-
Energy Refinement: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more robust method (e.g., MP2 or coupled-cluster methods) and a larger basis set.
-
Data Analysis: Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the tautomers. The Gibbs free energy difference (ΔG) is the most relevant predictor of the tautomeric equilibrium constant (KT = exp(-ΔG/RT)).
Experimental Protocols
4.2.1. NMR Spectroscopy for Tautomer Quantification in Solution
Low-temperature NMR is the gold standard for quantifying tautomer populations in solution, provided the interconversion rate is slow enough on the NMR timescale at accessible temperatures.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMF-d7, Methanol-d4) in an NMR tube. The choice of solvent should allow for low-temperature measurements without freezing.
-
Initial Spectrum: Acquire a standard 1H and 13C NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, if the tautomeric interconversion is fast, a single set of time-averaged signals will be observed.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in steps (e.g., 10 K increments). Acquire spectra at each temperature.
-
Signal Coalescence and Separation: As the temperature decreases, the rate of proton exchange slows. Observe the broadening of specific signals (e.g., H8), followed by their coalescence and eventual separation into two distinct sets of signals corresponding to the N7H and N9H tautomers.
-
Quantification: Once baseline-separated signals are achieved for at least one proton in each tautomer, carefully integrate these signals. The ratio of the integrals directly corresponds to the molar ratio of the two tautomers at that temperature.[6]
-
Thermodynamic Analysis: By determining the tautomer ratio at different temperatures, the Gibbs free energy difference (ΔG = -RT ln KT) and, via a van 't Hoff plot (ln KT vs. 1/T), the enthalpy (ΔH) and entropy (ΔS) of the tautomerization can be calculated.
4.2.2. UV-Vis Spectroscopy
The two tautomers will have distinct electronic structures and thus different UV-Vis absorption spectra. While resolving individual spectra from a mixture can be complex, UV-Vis is excellent for monitoring shifts in the tautomeric equilibrium as a function of environmental changes like pH.[7][8]
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
pH Titration: Prepare a series of buffered aqueous solutions across a wide pH range (e.g., pH 2 to 12).
-
Spectral Acquisition: Add a small aliquot of the stock solution to each buffer to a final concentration that gives an absorbance in the optimal range (0.1-1.0 AU). Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Plot absorbance at key wavelengths versus pH. Significant changes in the spectra, particularly the appearance of isosbestic points, indicate a shift in an equilibrium process, which can be correlated with protonation/deprotonation events or shifts in the neutral tautomeric equilibrium. The spectra of the individual tautomers can sometimes be deconvoluted from the pH-dependent data.
Conclusion
The tautomerism of this compound is a critical chemical feature that profoundly influences its physicochemical and biological properties. Theoretical calculations, particularly on the closely related 2-chloroadenine, strongly indicate that the N9H tautomer is intrinsically the more stable form in the gas phase.[3] While polar solvents are expected to reduce the energy gap between the N9H and N7H forms, the N9H tautomer is likely to remain dominant in most solution-phase environments.
For researchers and drug development professionals working with this scaffold, a rigorous characterization of the tautomeric equilibrium is not merely an academic exercise but a prerequisite for understanding structure-activity relationships and ensuring consistent biological performance. The computational and spectroscopic protocols detailed in this guide provide a robust framework for such an investigation, enabling the confident assignment and quantification of the tautomeric forms of this compound and its derivatives.
References
- 1. Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group | MDPI [mdpi.com]
- 3. Tautomerism N(9)H .dblharw. N(7)H of Purine, Adenine, and 2-Chloroadenine: Combined Experimental IR Matrix Isolation and Ab Initio Quantum Mechanical Studies (1994) | Maciej J. Nowak | 113 Citations [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR Quantification of Tautomeric Populations in Biogenic Purine Bases | Semantic Scholar [semanticscholar.org]
- 7. When Tautomers Matter: UV-Vis Absorption Spectra of Hypoxanthine in Aqueous Solution from Fully Atomistic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
potential biological activities of 2-chloro-9H-purine derivatives
An In-Depth Technical Guide to the Biological Activities of 2-Chloro-9H-Purine Derivatives
Foreword
The purine scaffold represents one of nature's most fundamental heterocyclic structures, forming the core of nucleic acids and a multitude of signaling molecules. In medicinal chemistry, it is revered as a "privileged scaffold"—a framework that can be derivatized to interact with a wide array of biological targets with high affinity and specificity.[1] Among the vast family of purine analogues, those bearing a chlorine atom at the 2-position of the 9H-purine core have emerged as exceptionally versatile intermediates and potent bioactive agents.[2] The chloro-substituent is not merely a placeholder; it is a key reactive handle that allows for systematic chemical modification, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties.
This technical guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the significant biological activities associated with this compound derivatives. We will delve into their synthesis, explore their primary mechanisms of action in oncology, neuroscience, and infectious diseases, and provide detailed, field-proven protocols for their biological evaluation. The narrative is structured to explain not just the "what" but the "why"—elucidating the scientific rationale behind the design of these compounds and the experimental choices made to validate their activity.
Chapter 1: The this compound Scaffold: A Gateway to Chemical Diversity
The strategic importance of the this compound core lies in the reactivity of its chlorine atoms, particularly at the C2 and C6 positions when starting from a precursor like 2,6-dichloropurine. These positions are susceptible to nucleophilic aromatic substitution, providing a straightforward path to introduce a vast range of functional groups. The N9 position is also readily alkylated, allowing for three distinct points of diversification. This synthetic tractability is paramount for generating compound libraries for high-throughput screening and for fine-tuning the pharmacological profile of lead candidates.
A typical synthetic approach begins with a commercially available starting material, such as 2,6-dichloropurine. The process involves a sequential, regioselective substitution pattern. First, the N9 position is typically alkylated. Subsequently, the more reactive C6-chloro group is substituted, followed by substitution of the C2-chloro group. This stepwise approach allows for precise control over the final structure.
References
The Versatile Scaffold: A Technical Guide to the Applications of 2-Chloro-9H-Purine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Potential of a Purine Building Block
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundations for a multitude of therapeutic agents. The purine ring system is a prime example of such a "privileged structure," owing to its central role in cellular signaling, metabolism, and genetic information. Within this class of molecules, 2-chloro-9H-purine stands out as a remarkably versatile and reactive intermediate. Its strategic placement of a chlorine atom at the 2-position of the purine core provides a reactive handle for a wide array of chemical modifications, unlocking a vast chemical space for the synthesis of novel bioactive compounds. This technical guide delves into the core applications of this compound, offering insights into the rationale behind its use, detailed experimental methodologies, and the biological impact of the resulting derivatives. We will explore its pivotal role in the development of kinase inhibitors for oncology, as well as its utility in crafting antiviral and analgesic agents, providing a comprehensive resource for researchers aiming to leverage the power of this essential building block.
I. A Cornerstone in Kinase Inhibitor Development: Taming Uncontrolled Cell Proliferation
Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus for drug discovery.[1] The purine scaffold, being a mimic of the adenosine triphosphate (ATP) molecule that kinases utilize as a phosphate donor, is an ideal starting point for the design of competitive kinase inhibitors.[2][3] this compound serves as a key precursor for the synthesis of a diverse range of potent and selective kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs).[4][5]
The Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
Derivatives of this compound are designed to bind to the ATP-binding pocket of kinases. By occupying this site, they prevent the natural substrate, ATP, from binding, thereby inhibiting the phosphorylation of downstream target proteins. This blockade of signal transduction can halt the cell cycle and induce apoptosis in cancer cells.[6] The chlorine atom at the 2-position, along with the potential for substitution at the 6-position and the 9-position of the purine ring, allows for the fine-tuning of inhibitor potency and selectivity against specific kinases.[5][7] For instance, strategic modifications can exploit subtle differences in the ATP-binding sites of various CDKs to achieve selectivity, a crucial factor in minimizing off-target effects and associated toxicities.[8]
Targeting the Cell Cycle Engine: The CDK Signaling Pathway
The cell cycle is a tightly regulated process orchestrated by the sequential activation and deactivation of CDKs in complex with their regulatory partners, cyclins.[9] In many cancers, this regulation is lost, leading to uncontrolled cell division. Purine-based inhibitors derived from this compound have shown significant efficacy in targeting key CDKs, such as CDK1, CDK2, and CDK9, thereby arresting the cell cycle at different phases.[4][6][10]
Caption: Inhibition of the CDK signaling pathway by this compound derivatives.
Experimental Protocol: Synthesis of a 2,6,9-Trisubstituted Purine Library
The following is a generalized, multi-step protocol for the synthesis of a library of 2,6,9-trisubstituted purine derivatives, a common strategy in the discovery of novel kinase inhibitors.[11][12]
Step 1: N9-Alkylation of 2,6-Dichloropurine
This initial step introduces diversity at the N9 position of the purine ring. The regiospecificity of this reaction can be influenced by the reaction conditions and the nature of the alkylating agent.[13][14][15]
-
Materials: 2,6-Dichloropurine, desired alkyl halide (e.g., isopropyl bromide, cyclopropylmethyl bromide), potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2,6-dichloropurine in DMF, add K₂CO₃.
-
Add the alkyl halide dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N9-alkylated 2,6-dichloropurine.[16]
-
Step 2: Nucleophilic Aromatic Substitution at the C6-Position
The more reactive C6-chloro group is displaced by a nucleophile, typically an amine, to introduce further diversity.
-
Materials: N9-alkylated 2,6-dichloropurine, desired amine (e.g., benzylamine, aniline derivatives), and a suitable solvent (e.g., ethanol, 1-butanol).
-
Procedure:
-
Dissolve the N9-alkylated 2,6-dichloropurine in the chosen solvent.
-
Add the desired amine to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the 2-chloro-6,9-disubstituted purine.
-
Step 3: Nucleophilic Aromatic Substitution at the C2-Position
The less reactive C2-chloro group is substituted in the final step, often requiring more forcing conditions or microwave irradiation to proceed efficiently.[11]
-
Materials: 2-chloro-6,9-disubstituted purine, second desired amine or other nucleophile, a high-boiling point solvent (e.g., 1-butanol), and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA).
-
Procedure (Microwave-assisted):
-
In a microwave-safe vial, combine the 2-chloro-6,9-disubstituted purine, the second nucleophile, and DIPEA in 1-butanol.
-
Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 135-150 °C) for a set time (e.g., 1-2 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the final 2,6,9-trisubstituted purine derivative by column chromatography.[17][18][19]
-
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Data Presentation: Kinase Inhibition Assay Results
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays.[20][21][22] The results are often presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Purine Derivative A | CDK1/Cyclin B | 15 |
| CDK2/Cyclin A | 25 | |
| CDK9/Cyclin T1 | 8 | |
| Purine Derivative B | CDK1/Cyclin B | 50 |
| CDK2/Cyclin A | 12 | |
| CDK9/Cyclin T1 | 150 | |
| Roscovitine (Control) | CDK1/Cyclin B | 450 |
| CDK2/Cyclin A | 700 | |
| CDK9/Cyclin T1 | 160 |
Data is hypothetical and for illustrative purposes only.
II. A Versatile Player in Antiviral and Analgesic Drug Discovery
Beyond its prominent role in oncology, this compound and its derivatives have demonstrated significant potential in the development of antiviral and analgesic agents. The ability to mimic natural purines allows these compounds to interfere with viral replication processes and modulate pathways involved in pain perception.
Antiviral Applications: Disrupting Viral Replication
Purine analogs have long been a cornerstone of antiviral therapy.[23] They can act as chain terminators of viral DNA or RNA synthesis or inhibit key viral enzymes.[20][24] The synthesis of novel nucleoside and non-nucleoside analogs from this compound allows for the exploration of new antiviral agents with improved efficacy and resistance profiles.[10][25]
The general mechanism of action for many purine-based antiviral drugs involves their intracellular conversion to the corresponding triphosphate derivative. This triphosphate can then be incorporated into the growing viral DNA or RNA chain by a viral polymerase. Once incorporated, the lack of a 3'-hydroxyl group on the purine analog prevents the addition of the next nucleotide, leading to chain termination and halting viral replication.
Analgesic Properties: Modulating Pain Pathways
Recent research has also uncovered the potential of this compound derivatives as novel analgesics. While the precise mechanisms are still under investigation, it is hypothesized that these compounds may interact with purinergic receptors or other targets within the central and peripheral nervous systems that are involved in the modulation of pain signals.
III. A Strategic Workflow for Drug Discovery
The journey from a versatile starting material like this compound to a clinical candidate is a complex and iterative process. A typical workflow involves the synthesis of a diverse library of compounds, followed by high-throughput screening to identify initial "hits." These hits then undergo a rigorous lead optimization process to improve their potency, selectivity, and pharmacokinetic properties.[26][27]
Caption: A streamlined workflow for drug discovery utilizing this compound.
Conclusion: An Enduring Scaffold for Future Therapies
This compound has firmly established itself as a cornerstone in modern medicinal chemistry. Its synthetic tractability and inherent biological relevance have enabled the creation of a vast and diverse array of compounds with significant therapeutic potential. From potent and selective kinase inhibitors that combat cancer to novel antiviral and analgesic agents, the applications of this humble purine derivative continue to expand. As our understanding of disease biology deepens and synthetic methodologies advance, the strategic utilization of this compound is poised to remain a fruitful avenue for the discovery of next-generation medicines. This guide has provided a comprehensive overview of its key applications, from the fundamental principles to practical experimental guidance, with the aim of empowering researchers to unlock the full potential of this privileged scaffold.
References
- 1. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 2. Rational approaches towards lead optimization of kinase inhibitors: the issue of specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.org.mx [scielo.org.mx]
- 13. pubs.acs.org [pubs.acs.org]
- 14. "N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2" by Minghong Zhong [scholarsarchive.byu.edu]
- 15. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 18. orgsyn.org [orgsyn.org]
- 19. goldbio.com [goldbio.com]
- 20. benchchem.com [benchchem.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. lifesciences.danaher.com [lifesciences.danaher.com]
- 27. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-9H-Purine
Introduction: The Versatility of the Purine Scaffold
The purine ring system is a foundational heterocyclic motif in medicinal chemistry and chemical biology, forming the core of essential biomolecules like adenine and guanine.[1] Synthetic purine analogues are integral to the development of therapeutics, including antiviral, anticancer, and immunosuppressive agents. 2-Chloro-9H-purine is a key intermediate, providing a reactive electrophilic center for the construction of diverse compound libraries.
The primary pathway for functionalizing this scaffold is the nucleophilic aromatic substitution (SNAr) reaction. This process allows for the direct introduction of a wide array of nitrogen, sulfur, oxygen, and carbon-based functional groups at the C2 position, making it an indispensable tool for drug development professionals. This guide provides an in-depth exploration of the SNAr mechanism on this compound, discusses critical experimental parameters, and presents detailed, field-proven protocols for its reaction with common classes of nucleophiles.
Mechanism and Reactivity Profile
The functionalization of this compound is governed by the nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process distinct from SN1 and SN2 reactions.
Mechanism Steps:
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the purine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Elimination: The aromaticity is restored as the leaving group (chloride ion) is expelled, resulting in the substituted purine product.
The purine ring is an electron-deficient heterocycle due to the presence of four electronegative nitrogen atoms. This electronic property makes the carbon atoms, particularly at positions 2, 6, and 8, susceptible to nucleophilic attack.[2] In multi-halogenated purines, the C6 position is generally the most reactive, followed by the C2 and C8 positions.[3] However, in this compound, the C2 position is the primary site for substitution.
Key Experimental Parameters: The Causality Behind Choices
The success and efficiency of the SNAr reaction depend on the careful selection of several parameters.
-
Nucleophile: The nature of the nucleophile is paramount. Stronger nucleophiles (e.g., thiolates, primary amines) react more readily than weaker ones. For less reactive nucleophiles, more forcing conditions such as higher temperatures or the use of microwave irradiation may be necessary.[4]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred. They effectively solvate the cation of the nucleophile salt but do not strongly solvate the anion, preserving its nucleophilicity. Protic solvents like ethanol or butanol can also be used, especially for reactions with amines, as they can facilitate proton transfer and solubilize the purine starting material.[4]
-
Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), triethylamine (TEA), or an inorganic base like potassium carbonate (K₂CO₃), is crucial to neutralize the acid.[5] This prevents the protonation of the nucleophile or the nitrogen atoms of the purine ring, which would deactivate them.
-
Temperature: Reaction rates are highly temperature-dependent. While some reactions with potent nucleophiles proceed at room temperature, many require heating to reflux to achieve a reasonable rate.[5] Microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[4]
-
Concentration: The reaction is typically bimolecular, so higher concentrations of reactants can lead to faster reaction rates. However, solubility limitations of the purine starting material must be considered.
Detailed Experimental Protocols
The following protocols are generalized procedures that serve as a robust starting point. Researchers should monitor reactions by Thin-Layer Chromatography (TLC) to determine completion.
Protocol 1: Amination with Primary/Secondary Amines
This protocol describes the synthesis of 2-substituted amino-purines, a common structural motif in kinase inhibitors.
-
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., benzylamine, morpholine) (1.1 - 2.0 eq)
-
Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 - 2.0 eq)
-
Solvent: Ethanol (EtOH), n-Butanol (BuOH), or DMF (approx. 0.1 M concentration)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., EtOH).
-
Add the amine (1.1 eq) and the base (DIPEA, 1.5 eq).
-
Heat the reaction mixture to reflux (for EtOH, ~78°C).
-
Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The starting material should be consumed, and a new, typically more polar, spot should appear.
-
Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Proceed to Workup and Purification (Section 5).
-
Scientist's Note: Using the amine itself as a solvent is possible if it is a liquid and inexpensive, which can drive the reaction to completion. For solid or expensive amines, a solvent like ethanol or DMF is necessary. Microwave-assisted protocols can often reduce the reaction time to 10-30 minutes at 120-150°C.[4]
Protocol 2: Thiolation with Thiols
This protocol details the synthesis of 2-thioether purine derivatives. Thiols are highly potent nucleophiles and typically react under milder conditions than amines.
-
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% in mineral oil) (1.2 eq)
-
Solvent: DMF or ACN (approx. 0.1 M concentration)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the solvent (DMF).
-
Add the thiol (1.1 eq).
-
Carefully add the base (K₂CO₃, 1.2 eq) and stir for 15-20 minutes at room temperature to form the thiolate anion. If using NaH, add it portion-wise at 0°C and allow the mixture to warm to room temperature.
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60°C) if necessary.
-
Monitor the reaction by TLC. These reactions are often complete within 1-6 hours.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Proceed to Workup and Purification (Section 5).
-
Scientist's Note: The pre-formation of the thiolate anion is critical for this reaction. Thiolates are much stronger nucleophiles than their corresponding neutral thiols.[6] Using a strong base like NaH ensures complete deprotonation but requires careful handling under an inert atmosphere. K₂CO₃ is a safer and often sufficient alternative.
Protocol 3: Alkoxylation with Alcohols
This protocol describes the synthesis of 2-alkoxy purine derivatives. The reaction typically requires the formation of a more nucleophilic alkoxide from the corresponding alcohol.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Methanol, Ethanol) (used as solvent)
-
Sodium metal (Na) or Sodium Hydride (NaH) (1.1 - 1.5 eq)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol (e.g., Methanol) that will serve as both the nucleophile source and the solvent.
-
At 0°C, carefully add sodium metal in small pieces (or NaH portion-wise) and stir until fully dissolved/reacted to form the sodium alkoxide solution (e.g., sodium methoxide in methanol).
-
Add this compound (1.0 eq) to the freshly prepared alkoxide solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. These reactions may require 6-24 hours.
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the excess sodium alkoxide by adding a few drops of acetic acid until the pH is ~7.
-
Remove the solvent under reduced pressure.
-
Proceed to Workup and Purification (Section 5).
-
Scientist's Note: The use of anhydrous alcohol is critical, as any water present will react with the sodium metal or NaH. This classic Williamson ether synthesis-type approach is robust for simple alkoxides.[5]
General Workup and Purification
Purification is essential to isolate the target compound from salts, residual reagents, and byproducts.
-
Aqueous Workup:
-
Redissolve the crude residue from Step 4.7, 5.8, or 6.9 in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with water (2x) to remove polar solvents like DMF.
-
Wash with saturated aqueous sodium bicarbonate (NaHCO₃) (1x) to remove any acidic byproducts.
-
Wash with brine (1x) to facilitate phase separation.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[7]
-
-
Purification Techniques:
-
Recrystallization: This is the preferred method for purifying solid products. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8][9] Common solvents include ethanol, methanol, water, or mixtures like EtOAc/Hexane. Dissolve the crude solid in a minimum amount of boiling solvent, allow it to cool slowly to form crystals, and collect the pure crystals by vacuum filtration.[10]
-
Silica Gel Column Chromatography: This technique is essential for purifying oils or separating products from impurities with similar polarity. A slurry of silica gel is packed into a column, and the crude material is loaded at the top. A solvent system (eluent), typically a mixture of a non-polar solvent (e.g., Hexane or DCM) and a polar solvent (e.g., EtOAc or Methanol), is passed through the column.[4] The components separate based on their affinity for the silica, and fractions are collected and analyzed by TLC. A typical gradient for purine derivatives might be from 100% DCM to 10% MeOH/DCM.[3]
-
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the SNAr reaction on this compound. Yields are highly dependent on the specific nucleophile and optimization of conditions.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Typical Yield Range |
| Amines | Benzylamine | EtOH | DIPEA | 78 (Reflux) | 70-95% |
| Morpholine | BuOH | K₂CO₃ | 118 (Reflux) | 65-90% | |
| Thiols | Thiophenol | DMF | K₂CO₃ | RT - 60 | 80-98% |
| Ethanethiol | ACN | NaH | 0 - RT | 85-99% | |
| Alkoxides | Sodium Methoxide | MeOH | N/A | 65 (Reflux) | 60-85% |
| Sodium Ethoxide | EtOH | N/A | 78 (Reflux) | 60-85% |
References
- 1. sciencehistory.org [sciencehistory.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
- 6. Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Use of 2-Chloro-9H-purine in the Synthesis of Novel Antiviral Agents
Abstract
The purine scaffold is a cornerstone in the development of antiviral therapeutics, serving as the core of numerous clinically significant nucleoside and nucleotide analogues.[1][2][3] Among the various purine precursors, 2-chloro-9H-purine stands out as a versatile and highly reactive starting material. Its strategic importance lies in the chlorine atom at the C2 position, which provides a reactive handle for a multitude of chemical transformations. This allows for the systematic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery.[4][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of potential antiviral agents. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the underlying chemical principles and biological mechanisms.
The Chemical Versatility of the 2-Chloropurine Scaffold
This compound is an aromatic heterocyclic compound whose reactivity is dominated by the electron-withdrawing nature of the pyrimidine and imidazole rings, and the presence of the labile chlorine atom. The key to its utility lies in the ability to perform sequential, regioselective modifications at the N9, C2, and C6 positions (if starting from a 2,6-dichloro precursor).
-
N9 Position: This site is typically the first to be functionalized, usually via alkylation or glycosylation, to introduce the (acyclic or cyclic) sugar moiety or its carbocyclic isostere, a critical step in forming nucleoside analogues.[6][7] Regioselectivity (N9 vs. N7) is a key consideration, often controlled by the reaction conditions or by using protecting groups.[8][9]
-
C2 Position: The chlorine atom at C2 is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent substrate for modern cross-coupling reactions. This allows for the introduction of a wide array of substituents to probe the binding pocket of viral enzymes.
-
C6 Position: While our primary focus is this compound, it is often synthesized from precursors like 2,6-dichloropurine.[10] In such cases, the C6-chloro is even more reactive than the C2-chloro, allowing for selective sequential substitutions. This differential reactivity is fundamental in synthesizing complex analogues like Abacavir.[11][12][13][14]
The following diagram illustrates the general synthetic workflow, highlighting the key strategic modifications possible when using a chloropurine scaffold to generate a library of potential antiviral compounds.
Caption: General workflow for synthesizing antiviral agents from chloropurines.
Key Synthetic Transformations and Protocols
N9-Alkylation: Building the Nucleoside Framework
The regioselective alkylation at the N9 position is paramount for synthesizing nucleoside analogues. Direct alkylation of purines can often lead to a mixture of N7 and N9 isomers.[6][7] The choice of base and solvent system is critical to maximize the yield of the desired N9 product. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are commonly employed to generate the purine anion, which then reacts with an appropriate alkylating agent.
Protocol 1: General N9-Alkylation of this compound
This protocol describes a general procedure for attaching an acyclic side chain, a common motif in antiviral drugs like Acyclovir and Ganciclovir.
A. Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Alkylating agent (e.g., 2-(2-chloroethoxy)ethanol) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
B. Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound.
-
Anion Formation: Add anhydrous DMF to dissolve the purine. Cool the solution to 0 °C in an ice bath. Carefully add NaH portion-wise. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. The formation of the sodium salt of the purine increases the nucleophilicity of the nitrogen atoms and favors alkylation.
-
Reaction: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The solution should become clearer as the sodium salt forms.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS indicates consumption of the starting material).
-
Work-up: Carefully quench the reaction by slowly adding saturated NH4Cl solution at 0 °C. Dilute with water and extract the product with DCM (3x). Causality Note: Quenching destroys any unreacted NaH. The aqueous work-up removes DMF and inorganic salts.
-
Purification: Combine the organic layers, wash with NaHCO3 solution, then brine. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired N9-alkylated product.
Palladium-Catalyzed Cross-Coupling: Diversifying the C2 Position
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted purines, offering a powerful and versatile method for C-C and C-N bond formation under relatively mild conditions.[15] The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly effective for modifying the C2 (and C6) positions of chloropurines.[16][17][18][19]
The Suzuki-Miyaura Catalytic Cycle
This reaction couples the chloropurine with a boronic acid or ester, enabling the introduction of aryl, heteroaryl, or alkenyl groups. The choice of palladium source, ligand, and base is critical for achieving high yields.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling at the C2-Position
This protocol describes a typical procedure for coupling an N9-substituted 2-chloropurine with a phenylboronic acid.
A. Materials & Reagents:
-
N9-substituted 2-chloropurine (1.0 eq)
-
Substituted Phenylboronic Acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)2] (0.05 eq)
-
Triphenylphosphine (PPh3) or other suitable ligand (e.g., Xantphos) (0.1 eq)[16]
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (3.0 eq)[16][19]
-
Solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
B. Procedure:
-
Setup: To a reaction vessel, add the N9-substituted 2-chloropurine, phenylboronic acid, and K2CO3.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)2 and ligand in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction vessel.
-
Reaction: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent mixture. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS). Causality Note: Degassing the solvent removes oxygen, which can oxidize and deactivate the Pd(0) catalyst. The ligand stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate. Purify the residue by silica gel column chromatography to yield the 2-arylpurine derivative.
Biological Activity and Mechanism of Action
Purine analogues derived from this compound often function as antimetabolites.[20] Once inside a host cell, they are anabolized by host or viral kinases to their triphosphate form.[21][22] This active triphosphate metabolite then competes with the natural deoxynucleoside triphosphates (e.g., dGTP, dATP) for incorporation into the growing viral DNA or RNA chain by a viral polymerase (e.g., reverse transcriptase, RNA-dependent RNA polymerase).[21][23]
Incorporation of the analogue can lead to two primary antiviral outcomes:
-
Chain Termination: If the nucleoside analogue lacks a 3'-hydroxyl group (as in Abacavir), no further nucleotides can be added, leading to obligatory chain termination and halting viral replication.[22]
-
Lethal Mutagenesis: Some analogues can be incorporated but cause mispairing in subsequent replication rounds, leading to an accumulation of mutations that exceeds the virus's error threshold, resulting in a non-viable viral population.
Caption: General mechanism of action for nucleoside analogue antivirals.
The table below summarizes the in vitro antiviral activity of representative purine derivatives against various viruses. The modifications at the C2 and C6 positions significantly impact potency and selectivity.
| Compound Class | R2 Substituent | R6 Substituent | Target Virus | Activity (IC₅₀ / EC₅₀, µM) | Reference |
| Acyclic Nucleotide | -NH₂ | -Cl | HSV-1, HSV-2 | 0.1 - 0.4 | [24] |
| Acyclic Nucleotide | -NH₂ | -Cl | CMV, VZV | 0.006 - 0.3 | [24] |
| Acyclic Nucleotide | -OH (Guanine) | -NH₂ | DNA Viruses | ~0.01 - 0.02 | [24] |
| Carbocyclic Nucleoside | -NH₂ | -NH(Cyclopropyl) | HIV-1 | ~0.05 (as Carbovir-TP) | [11][12] |
| 2'-Deoxy-4'-thio | -NH₂ | -Cl | HBV | Potent (unspecified) | [25] |
| 2'-Deoxy-4'-thio | -NH₂ | -Cl | HCMV | Potent (unspecified) | [25] |
| Methylenecyclopropane | -Cl | -H | Epstein-Barr | Effective (unspecified) | [26] |
Note: IC₅₀ (50% inhibitory concentration) and EC₅₀ (50% effective concentration) values are highly dependent on the specific assay conditions and cell lines used.
Conclusion and Future Perspectives
This compound and its derivatives like 2,6-dichloropurine are indispensable tools in the arsenal of the medicinal chemist. The ability to perform selective, high-yielding modifications at multiple positions on the purine ring allows for the rapid generation of compound libraries for antiviral screening. Modern synthetic methods, particularly palladium-catalyzed cross-coupling, have further expanded the chemical space that can be explored. Future work will likely focus on developing even more efficient and stereoselective methods for synthesizing complex carbocyclic and acyclic nucleosides, as well as exploring novel substituents at the C2 position to overcome drug resistance and improve the safety profile of next-generation purine-based antiviral agents.
References
- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity [mdpi.com]
- 4. QSAR study on the antiviral activity of 2,6,9-substituted purines and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 11. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective synthesis of the carbocyclic nucleoside (−)-abacavir - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Enantioselective synthesis of the carbocyclic nucleoside (-)-abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis, antiviral, and antitumor activity of 2-substituted purine methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Detailed Guide to the Regioselective N9-Alkylation of 2-Chloro-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N9-Alkylated Purines
The purine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including antiviral and anticancer agents. The functionalization of the purine ring system is a critical step in the synthesis of these compounds. Specifically, the regioselective alkylation at the N9 position of the imidazole portion of the purine ring is often a desired transformation, as N9-substituted purines are prevalent in a wide array of therapeutic agents. However, the inherent electronic nature of the purine ring often leads to a mixture of N9 and N7 alkylated isomers, presenting a significant synthetic challenge.[1][2][3] This guide provides a comprehensive overview of the experimental setup for the N9-alkylation of 2-chloro-9H-purine, a versatile intermediate in the synthesis of various purine derivatives. We will delve into the mechanistic rationale behind achieving high N9 regioselectivity and present detailed, field-proven protocols.
The Core Challenge: Achieving N9 Regioselectivity
The alkylation of purines can occur at either the N7 or N9 position of the imidazole ring. The thermodynamically more stable product is typically the N9-alkylated isomer, while the N7-alkylated isomer is often the kinetically favored product.[4][5] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as steric factors on the purine ring itself.[1][2][6]
Several strategies have been developed to enhance the regioselectivity of N9-alkylation:
-
Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine can sterically shield the N7 position, thereby favoring alkylation at the N9 position.[1][2]
-
Reaction Conditions: The choice of a non-polar, aprotic solvent in combination with a specific base can influence the site of alkylation. For instance, the use of potassium carbonate (K2CO3) in dimethylformamide (DMF) has been shown to favor the formation of N9-alkylated products.[7]
-
Mitsunobu Reaction: This reaction provides a powerful and often highly regioselective method for the N9-alkylation of purines with a wide range of primary and secondary alcohols, proceeding with a clean inversion of stereochemistry at the alcohol carbon.[8][9][10]
Visualizing the N9-Alkylation Reaction
Below is a generalized chemical scheme for the N9-alkylation of this compound.
Caption: General reaction scheme for the N9-alkylation of this compound.
Experimental Protocols
This section provides two detailed protocols for the N9-alkylation of this compound: a direct alkylation method using an alkyl halide and the Mitsunobu reaction.
Protocol 1: Direct N9-Alkylation using an Alkyl Halide
This protocol is a robust and widely used method for the synthesis of N9-alkylated purines. The choice of a carbonate base in a polar aprotic solvent generally provides good yields and high N9 regioselectivity.[7]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Alkyl Halide (e.g., Ethyl Iodide) | Reagent Grade | Acros Organics |
| Potassium Carbonate (K2CO3), fine powder | Anhydrous, ≥99% | Fisher Scientific |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | EMD Millipore |
| Ethyl Acetate | ACS Grade | VWR Chemicals |
| Brine (Saturated NaCl solution) | Lab Prepared | |
| Anhydrous Sodium Sulfate (Na2SO4) | Granular, ≥99% | J.T. Baker |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | Merck |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the direct N9-alkylation of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), finely powdered anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous dimethylformamide (DMF) to make a 0.1-0.5 M solution.
-
Expert Insight: The use of finely powdered and anhydrous K2CO3 is crucial for efficient deprotonation of the purine. Anhydrous DMF is essential to prevent side reactions with water.
-
-
Addition of Alkylating Agent: To the stirring suspension at room temperature, add the alkyl halide (1.1-1.5 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Trustworthiness: A co-spot of the starting material and the reaction mixture on the TLC plate will help in determining the completion of the reaction. The disappearance of the starting material spot indicates the reaction is complete.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N9-alkylated product.
-
Characterization: Confirm the structure and purity of the product using NMR (¹H, ¹³C), mass spectrometry, and melting point analysis. 2D NMR techniques like HMBC and NOESY can be employed to unambiguously confirm the N9-regiochemistry.[3]
Protocol 2: N9-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is an excellent alternative for the N9-alkylation, particularly when using primary or secondary alcohols as the alkyl source.[9] It proceeds under mild conditions and often gives high yields with excellent N9-selectivity.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Alcohol (Primary or Secondary) | Reagent Grade | Acros Organics |
| Triphenylphosphine (PPh3) | ≥99% | Strem Chemicals |
| Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD) | 94-97% | Alfa Aesar |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | EMD Millipore |
| Ethyl Acetate | ACS Grade | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Lab Prepared | |
| Anhydrous Magnesium Sulfate (MgSO4) | Powder, ≥99.5% | J.T. Baker |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the N9-alkylation of this compound via the Mitsunobu reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Expert Insight: The dropwise addition of the azodicarboxylate at 0 °C is critical to control the exothermic reaction and minimize the formation of byproducts.
-
-
Addition of Azodicarboxylate: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-12 hours, monitoring the progress by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove completely; careful chromatography is required.
-
Trustworthiness: The choice of eluent is key for separating the desired product from triphenylphosphine oxide and any unreacted starting materials.
-
-
Characterization: Confirm the structure and purity of the N9-alkylated product using standard analytical techniques as described in Protocol 1.
Quantitative Data Summary
The following table provides a general summary of the quantitative parameters for the described protocols. Optimal conditions may vary depending on the specific alkylating agent used.
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Mitsunobu Reaction |
| Equivalents of Purine | 1.0 | 1.0 |
| Equivalents of Base | 2.0 - 3.0 (K2CO3) | N/A |
| Equivalents of Alkylating Agent | 1.1 - 1.5 (Alkyl Halide) | 1.1 - 1.5 (Alcohol) |
| Equivalents of PPh3 | N/A | 1.5 |
| Equivalents of DIAD/DEAD | N/A | 1.5 |
| Solvent | Anhydrous DMF | Anhydrous THF |
| Temperature | 60 - 80 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 2 - 24 hours | 1 - 12 hours |
| Typical Yield | 60 - 90% | 70 - 95% |
Conclusion
The N9-alkylation of this compound is a fundamental transformation in the synthesis of a diverse range of biologically active compounds. By carefully selecting the appropriate reaction conditions and methodology, high yields of the desired N9-regioisomer can be achieved. The direct alkylation protocol offers a straightforward and cost-effective approach, while the Mitsunobu reaction provides a versatile and mild alternative for a broader scope of alkyl groups. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully perform this critical synthetic step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2" by Minghong Zhong [scholarsarchive.byu.edu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Chloro-9H-Purine as a Foundational Building Block for the Synthesis of Kinase Inhibitors
Abstract
The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds and its intrinsic ability to mimic the endogenous kinase substrate, adenosine triphosphate (ATP).[1][2] Among purine derivatives, 2-chloro-9H-purine and its close analog, 2,6-dichloropurine, serve as exceptionally versatile starting materials for the construction of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the chemical logic, core synthetic strategies, and detailed experimental protocols for leveraging this building block in drug discovery campaigns targeting various protein kinases, which are critical regulators of cellular processes often deregulated in diseases like cancer.[2][3]
The Strategic Advantage of the 2-Chloropurine Scaffold
The utility of the 2-chloropurine core lies in the differential reactivity of its substituent positions (N9, C6, and C2), which allows for a modular and systematic approach to inhibitor design. This stepwise functionalization enables chemists to probe the distinct sub-pockets of the ATP-binding site of a target kinase.
-
N9 Position: This position is typically functionalized first. Substituents at N9 are directed towards the ribose-binding pocket of the kinase. Variation here is crucial for modulating potency and pharmacokinetic properties. Regioselective alkylation at N9 over the N7 position is a key synthetic challenge that can be controlled by carefully selected reaction conditions.[4][5]
-
C6 Position: The chloro-substituent at C6 (in the common starting material 2,6-dichloropurine) is highly susceptible to nucleophilic aromatic substitution (SNAr). This position is paramount for achieving selectivity, as amines installed here typically form critical hydrogen bonds with the "hinge region" of the kinase, a highly conserved interaction for ATP-competitive inhibitors.[6]
-
C2 Position: The chloro-substituent at C2 is less reactive than at C6, allowing for sequential functionalization. Groups at this position project towards the solvent-exposed region or a forward pocket of the ATP-binding site, providing an avenue to fine-tune selectivity and enhance potency.[7][8]
Below is a diagram illustrating the key reactive sites on the purine core that are exploited in kinase inhibitor synthesis.
Caption: Key reactive sites on the 2,6-dichloropurine scaffold for inhibitor synthesis.
Core Synthetic Workflow & Protocols
The most common and efficient strategy for creating a library of 2,6,9-trisubstituted purine inhibitors begins with 2,6-dichloropurine. The general workflow involves sequential substitutions, leveraging the inherent reactivity differences of the chloro-substituents.
Caption: General synthetic workflow for 2,6,9-trisubstituted purine kinase inhibitors.
Protocol 1: N9-Alkylation of 2,6-Dichloropurine
This initial step introduces the substituent that will occupy the ribose-binding pocket. Controlling regioselectivity to favor the N9 isomer over the N7 isomer is critical.
-
Causality Behind Choices:
-
Base & Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is standard. This combination effectively deprotonates the purine nitrogen, facilitating alkylation without competing side reactions.[1] Using stronger bases like sodium hydride (NaH) can sometimes improve yields but may require stricter anhydrous conditions.
-
Regioselectivity: While direct alkylation can produce a mixture of N9 and N7 isomers, the N9 isomer is generally the thermodynamically more stable product and often predominates.[4] Purification by silica gel chromatography is typically sufficient to isolate the desired N9 regioisomer.[5]
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0-3.0 eq).
-
Reagent Addition: Add the desired alkyl or benzyl halide (R-X) (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water. A precipitate will often form.
-
Purification: Collect the solid by filtration. If no solid forms, extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N9 and N7 isomers.
-
-
Self-Validation: The N9 isomer can be confirmed by 1H and 13C NMR spectroscopy; characteristic shifts for the purine protons and carbons can distinguish it from the N7 isomer. The expected product should show a single major spot on TLC and a correct mass peak by LC-MS.
Protocol 2: Selective C6-Amination (SNAr)
This step installs the crucial hinge-binding moiety. The chlorine at C6 is significantly more reactive than the one at C2 due to greater electron withdrawal from the pyrimidine ring nitrogens.
-
Causality Behind Choices:
-
Solvent & Base: The reaction is typically performed in an alcohol solvent like n-butanol or isopropanol at elevated temperatures (reflux).[6] The alcohol can act as both a solvent and a proton source. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added to scavenge the HCl generated during the reaction, driving it to completion.[4]
-
Selectivity: The enhanced reactivity at C6 ensures that the substitution occurs selectively, leaving the C2-chloro group intact for subsequent functionalization.
-
-
Step-by-Step Methodology:
-
Reaction Setup: Suspend the 2,6-dichloro-9-alkyl-9H-purine (Intermediate 1, 1.0 eq) in n-butanol.
-
Reagent Addition: Add the desired primary or secondary amine (R¹-NH₂) (1.1-1.5 eq) followed by DIPEA (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 118 °C) for 2-16 hours. Monitor the reaction by TLC or LC-MS until Intermediate 1 is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect it by filtration and wash with a cold solvent like diethyl ether.
-
Purification: If no precipitate forms, concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel or by recrystallization to yield the pure 2-chloro-6-amino-9-alkyl-9H-purine (Intermediate 2).
-
Protocol 3: C2-Functionalization
The final diversification step involves substituting the less reactive C2-chloro group. This often requires more forcing conditions or the use of modern cross-coupling chemistry.
-
Causality Behind Choices:
-
SNAr at C2: Substituting the C2-chloro with an amine requires higher temperatures than C6 substitution. Microwave irradiation is an effective technique to accelerate this typically slow reaction, reducing reaction times from days to minutes or hours.[1][6]
-
Cross-Coupling: For installing aryl or alkyl groups (C-C bonds), palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) or photoredox/nickel dual catalysis offer powerful alternatives where SNAr is not feasible.[9] These methods provide access to a much broader chemical space.
-
-
Step-by-Step Methodology (Microwave-Assisted SNAr):
-
Reaction Setup: In a microwave-safe vial, combine the 2-chloro-6-amino-9-alkyl-9H-purine (Intermediate 2, 1.0 eq), the desired amine (R²-NH₂) (2.0-5.0 eq), and a suitable solvent (e.g., n-butanol or DMF).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 150-200 °C) for 30-120 minutes.
-
Work-up & Purification: After cooling, the work-up and purification follow the standard procedures described in Protocol 2 (concentration followed by chromatography or recrystallization).
-
Case Studies: Potent Kinase Inhibitors from the 2-Chloropurine Scaffold
The modular nature of the described synthesis has led to the discovery of numerous potent kinase inhibitors. The table below summarizes key examples, highlighting how different substituents at the N9, C6, and C2 positions confer potency and selectivity against different kinase targets.
| Inhibitor Class / Example | Target Kinase(s) | N9-Substituent | C6-Substituent | C2-Substituent | Potency (IC₅₀) | Reference |
| Roscovitine Analogue | CDK2 | Isopropyl | 3-Chloroanilino | 2-Hydroxymethyl-4-hydroxypyrrolidyl | 0.3 µM | [7] |
| AP23464 | Src, Abl | 3-Hydroxyphenethyl | Cyclopropylamino | (Not specified) | Src: <1 nM, Abl: <1 nM | [10][11] |
| Compound 73 | CDK2 (selective) | H (unsubstituted) | 1,1'-Biphenyl-3-yl | 4-Sulfamoylanilino | CDK2: 44 nM; CDK1: 86 µM | [8][12] |
| Compound 5i | c-Src | (Not specified) | Morpholino | N-(4-aminosulfonylphenyl)amino | 0.02 µM | [13] |
Troubleshooting & Optimization
-
Problem: N9/N7 Isomer Formation: A mixture of N9 and N7 isomers is frequently observed during the initial alkylation step.
-
Solution: While often separable by chromatography, reaction conditions can be optimized. For instance, conducting the reaction at lower temperatures may favor the kinetic N7 product, whereas higher temperatures can promote isomerization to the thermodynamic N9 product.[4] Alternatively, using Mitsunobu conditions can sometimes provide higher N9 selectivity.[5]
-
-
Problem: Incomplete C2 Substitution: The SNAr reaction at the C2 position is sluggish and may result in low yields.
-
Solution: Increase the reaction temperature and time. Microwave irradiation is highly recommended to drive the reaction to completion.[6] Using a large excess of the incoming nucleophile (amine) can also improve conversion. If SNAr fails, consider switching to a palladium-catalyzed cross-coupling strategy.
-
-
Problem: Poor Solubility: As the inhibitor becomes more complex and lipophilic, it may be difficult to handle and purify.
-
Solution: Use mixed solvent systems for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes with additives like triethylamine for basic compounds). For final products, consider forming a salt (e.g., HCl or mesylate salt) to improve aqueous solubility for biological testing.
-
Conclusion
This compound and its derivatives are powerful and versatile platforms in the field of kinase inhibitor drug discovery. The well-defined, sequential reactivity of the N9, C6, and C2 positions provides a robust and logical framework for structure-based design and the generation of extensive compound libraries. The protocols and insights provided herein serve as a guide for researchers to effectively utilize this privileged scaffold in the development of the next generation of targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of Src tyrosine kinase inhibition with a new class of potent and selective trisubstituted purine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-9H-Purine
Introduction: The Strategic Importance of 2-Substituted Purines in Drug Discovery
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a vast array of therapeutic agents.[1][2] The ability to selectively functionalize the purine ring at its various positions is paramount for the development of novel drugs with enhanced potency and selectivity.[3] Among the halopurines, 2-chloro-9H-purine serves as a versatile and readily available starting material for the synthesis of diverse 2-substituted purine derivatives. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C2 position, offering a mild and efficient alternative to traditional nucleophilic aromatic substitution methods.[4][5][6]
This comprehensive guide provides detailed application notes and validated protocols for the most pivotal palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rational selection of catalysts, ligands, bases, and reaction conditions to empower researchers in the synthesis of novel purine-based compounds for drug discovery and development.
Understanding the Landscape: Reactivity of Halopurines
The purine ring system presents multiple potential sites for cross-coupling reactions. The reactivity of halopurines is generally dictated by the position of the halogen, with the order of reactivity typically being C6 > C2 > C8 for Suzuki-Miyaura couplings.[4][7] This inherent difference in reactivity allows for selective functionalization of di- or tri-halopurines. For instance, in a 2,6-dichloropurine system, the C6 position can be selectively coupled, leaving the C2-chloro group intact for subsequent modification.[4][7] This guide will focus specifically on the functionalization of the C2 position of this compound.
Core Methodologies: C-C and C-N Bond Formation
We will explore three of the most robust and widely employed palladium-catalyzed cross-coupling reactions for the derivatization of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[8] It is widely favored due to the mild reaction conditions, commercial availability of a vast library of boronic acids and their derivatives, and the generally non-toxic nature of the boron-containing byproducts.[9]
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium precursor, ligand, and base is critical for a successful Suzuki-Miyaura coupling. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst, often in combination with a carbonate base such as K₂CO₃.[7]
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Anhydrous, degassed solvents
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 77 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | High |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 90 | Good |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.[4][7]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[11][12] This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic chemistry.[13]
Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[14][15]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
The choice of ligand is particularly crucial in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often providing the best results.[16][17] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically employed.[18]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous Toluene
-
Anhydrous, degassed solvents
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) to a Schlenk tube or microwave vial.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (1.5 equiv).
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 90 |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | High |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | Good |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.[18]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[19] This reaction is typically co-catalyzed by palladium and copper(I) salts.[20]
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates the reactive copper(I) acetylide intermediate.[19]
Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.
The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent.[20]
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvents
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Add degassed triethylamine as the solvent.
-
Add the terminal alkyne (1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Alkyne | Catalyst System | Co-catalyst | Base/Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | RT | Good |
| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | 50 | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | RT | Good |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.[21][22]
Experimental Workflow: A Visual Guide
The following diagram outlines a general workflow for performing palladium-catalyzed cross-coupling reactions with this compound.
Figure 4: General experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted purines, providing researchers with a robust and versatile toolkit for drug discovery. The protocols and insights provided in this guide for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound offer a solid foundation for the synthesis of novel 2-substituted purine libraries. The continued development of more active and stable catalyst systems, along with a deeper understanding of reaction mechanisms, will undoubtedly lead to even more efficient and sustainable methods for the synthesis of these vital heterocyclic compounds.
References
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. benchchem.com [benchchem.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. snu.elsevierpure.com [snu.elsevierpure.com]
Application Notes and Protocols for the C6-Functionalization of 2-Chloro-9H-Purine
Introduction: The Strategic Importance of C6-Substituted Purines in Modern Drug Discovery
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a vast array of therapeutic agents. The strategic functionalization of the purine ring system allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. Among the various positions on the purine core, the C6 position offers a particularly valuable handle for chemical modification. The introduction of diverse functional groups at this site has been instrumental in the development of compounds with a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[1]
2-Chloro-9H-purine is a versatile and readily available starting material for the synthesis of these valuable C6-substituted purine derivatives. The electron-withdrawing nature of the chlorine atom at the C2 position and the nitrogen atoms within the purine ring system activate the C6 position for a variety of chemical transformations. This guide provides a detailed overview of the principal synthetic methodologies for introducing functional groups at the C6 position of this compound, complete with mechanistic insights, detailed experimental protocols, and comparative data to aid researchers in the selection and implementation of the most suitable method for their specific research objectives.
I. Nucleophilic Aromatic Substitution (SNAr): The Workhorse of C6-Functionalization
The most direct and widely employed method for introducing heteroatom nucleophiles at the C6 position of this compound is through nucleophilic aromatic substitution (SNAr).[2][3][4][5] The purine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups. The chlorine atom at C6 serves as a good leaving group, facilitating the substitution reaction.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C6 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the purine ring and yielding the C6-substituted product. The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the Meisenheimer complex, thereby accelerating the reaction.[2][5]
Figure 1: General mechanism of the SNAr reaction at the C6 position of this compound.
A. C6-Amination: Synthesis of Adenine Analogs
The introduction of amino groups at the C6 position is crucial for the synthesis of a vast number of biologically active adenine analogs.[6][7] This can be readily achieved by reacting this compound with a primary or secondary amine.
Experimental Protocol: Synthesis of 2-Chloro-6-(morpholino)-9H-purine [8]
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloropurine (1.0 g, 5.3 mmol) in n-butanol (20 mL).
-
Addition of Amine and Base: Add morpholine (0.55 mL, 6.3 mmol, 1.2 eq) and N,N-diisopropylethylamine (DIPEA) (1.1 mL, 6.3 mmol, 1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold n-butanol, and then with diethyl ether. Dry the solid under vacuum to obtain 2-chloro-6-(morpholino)-9H-purine as a white solid.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | DIPEA | n-Butanol | Reflux | 4-6 | >90 | [8] |
| Various Amines | Et3N | n-Propanol | 100 | 5 | Good | [9] |
| Chiral Amino Acid Amides | - | - | - | - | - | [6][7] |
Table 1: Examples of C6-Amination of Chloro-Purines.
B. C6-Alkoxylation and Thiolation
The introduction of oxygen and sulfur nucleophiles at the C6 position leads to the formation of 6-alkoxy and 6-thioalkyl purine derivatives, respectively. These reactions typically require a base to deprotonate the alcohol or thiol, generating the corresponding alkoxide or thiolate nucleophile.
Experimental Protocol: General Procedure for C6-Alkoxylation
-
Reagent Preparation: In a dry, inert atmosphere (e.g., argon or nitrogen), dissolve the desired alcohol (1.5 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH) (1.5 eq), portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
-
Reaction: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide solution.
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 60-100 °C and monitor its progress by TLC.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
While SNAr is highly effective for introducing heteroatoms, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds at the C6 position, significantly expanding the chemical space accessible from this compound.[10]
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Groups
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base.[11][12] This reaction is particularly useful for synthesizing 6-aryl and 6-vinyl purines.[13][14][15]
Figure 2: A simplified workflow for the Suzuki-Miyaura coupling at the C6 position of this compound.
Experimental Protocol: Synthesis of 9-Benzyl-2-chloro-6-phenylpurine [15]
-
Reaction Setup: In a flask purged with argon, combine 9-benzyl-2,6-dichloropurine (1.0 eq), phenylboronic acid (1.5 eq), and anhydrous potassium carbonate (1.25 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.025 eq).
-
Solvent and Reaction: Add anhydrous toluene as the solvent and heat the mixture at 100 °C under an argon atmosphere until the starting material is consumed (as monitored by TLC).
-
Workup and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite. Evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a chloroform/methanol gradient) to afford the desired product.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | 100 | Good | [15] |
| Various Arylboronic acids | Na2PdCl4 / cataCXium F sulf | - | Water/n-Butanol | - | Good | [13] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 6-Chloropurines.
B. Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[16][17] This reaction is the method of choice for introducing alkynyl functional groups at the C6 position of this compound.[18][19]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (or a protected derivative) (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine or diisopropylamine), add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the precipitated salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
C. Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[20][21][22][23] It offers a milder and more general alternative to traditional methods for the amination of aryl halides and is highly applicable to the C6-amination of this compound, especially with less nucleophilic amines or when SNAr reactions are sluggish.[24]
Key Components of the Buchwald-Hartwig Amination:
-
Palladium Precatalyst: A source of palladium(0), often generated in situ from Pd(OAc)2 or Pd2(dba)3.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized Buchwald ligands) are crucial for the catalytic cycle.
-
Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs2CO3), is required.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Figure 3: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig C6-Amination
-
Reaction Setup: In a glovebox or under a stream of argon, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Addition of Reactants: Add this compound (or a protected derivative) (1.0 eq) and the amine (1.2 eq), followed by the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a plug of Celite. Concentrate the filtrate and purify the crude product by column chromatography.
III. Other Methodologies for C6-Functionalization
Beyond the mainstream methods, other innovative strategies have been developed for modifying the C6 position of purines.
-
Enzymatic Synthesis: For specific applications, particularly in nucleoside chemistry, enzymatic methods can offer high selectivity and mild reaction conditions. For instance, transglycosylation reactions using nucleoside phosphorylases have been employed for the synthesis of C6-substituted purine nucleosides.[1][25]
-
Radical Reactions: Radical-based approaches, such as the Minisci reaction, can be used for the direct C-H functionalization of the purine core, including at the C6 position, to introduce alkyl groups.[26] More recently, photoredox/nickel dual catalysis has been demonstrated for the C6-alkylation of chloropurines.[10]
Conclusion
The functionalization of the C6 position of this compound is a critical step in the synthesis of a diverse array of biologically active molecules. This guide has detailed the most prominent and effective methodologies for achieving this transformation. The choice of method will depend on the desired functional group, the scale of the reaction, and the available resources. SNAr reactions provide a straightforward and cost-effective route for introducing heteroatom nucleophiles. For the installation of carbon-based substituents, palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offer unparalleled versatility and efficiency. As the field of medicinal chemistry continues to evolve, the development of novel and more efficient methods for purine functionalization will undoubtedly remain an area of intense research, paving the way for the discovery of new therapeutic agents.
References
- 1. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists - Press-room - IBCh RAS [ibch.ru]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki-miyaura and sonogashira coupling of 6-chloropurines and -nucleosides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. snu.elsevierpure.com [snu.elsevierpure.com]
- 19. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. research.rug.nl [research.rug.nl]
- 24. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
The Strategic Application of 2-Chloro-9H-Purine in the Development of Next-Generation Diagnostic Reagents
Introduction: The Versatility of a Core Heterocycle
In the landscape of diagnostic development, the demand for sensitive, specific, and reliable molecular tools is unrelenting. Among the vast arsenal of chemical scaffolds, purine analogs have emerged as critical components in the design of sophisticated diagnostic reagents. At the heart of this innovation lies 2-chloro-9H-purine, a deceptively simple molecule whose strategic reactivity makes it an invaluable starting material. Its utility stems from the electron-withdrawing nature of the chlorine atom, which activates the purine ring for nucleophilic substitution, primarily at the C2, C6 (via tautomerization and subsequent reaction of related dichloropurines), and N9 positions. This multi-functional reactivity allows for the precise installation of reporter groups, linkers, and biomolecular recognition elements, making it a cornerstone for the development of fluorescent probes, biosensor components, and chromatographic standards.
This comprehensive guide provides an in-depth exploration of the applications of this compound in diagnostics. We will move beyond theoretical concepts to deliver field-proven insights and detailed protocols, empowering researchers, scientists, and drug development professionals to harness the full potential of this versatile precursor.
Part 1: Application in Fluorescence-Based Enzymatic Assays
The development of "turn-on" or "turn-off" fluorescent probes for monitoring enzyme activity is a cornerstone of modern diagnostics and drug discovery. Derivatives of this compound are ideal scaffolds for such probes, particularly for assays involving enzymes that metabolize purines, such as kinases and phosphorylases.
Principle of Application: From Latent Fluorophore to Active Reporter
The core strategy involves synthesizing a purine derivative that is either non-fluorescent or exhibits fluorescence at a specific wavelength. This derivative is designed to be a substrate for a target enzyme. Upon enzymatic modification—such as phosphorylation or glycosidic bond cleavage—the electronic properties of the purine ring system are altered, leading to a significant change in its fluorescent properties (e.g., an increase in quantum yield or a spectral shift). This change in fluorescence can be directly correlated with enzyme activity.[1][2][3]
The synthesis of these probes often begins with the nucleophilic substitution of the chlorine atom on the this compound ring with a suitable amino- or thiol-containing fluorophore or a precursor to a fluorescent moiety.[4][5] Subsequent modifications, such as glycosylation, can then be performed to generate the final enzyme substrate.[6]
Workflow for Developing a Fluorescence-Based Kinase Assay
The following diagram illustrates the typical workflow for developing a kinase assay using a probe derived from this compound.
Caption: Workflow for kinase assay development.
Protocol 1: Synthesis of a 2-Substituted Fluorescent Purine Analog
This protocol provides a general method for the synthesis of a fluorescent purine analog from this compound and a generic amino-functionalized fluorophore.
Materials:
-
This compound
-
Amino-functionalized fluorophore (e.g., 7-Amino-4-methylcoumarin)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amino-functionalized fluorophore (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution.
-
Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the nucleophilic aromatic substitution reaction, driving the reaction to completion.
-
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with EtOAc and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Rationale: The aqueous washes remove the DMF solvent and any remaining base or salts.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc to yield the pure 2-substituted fluorescent purine analog.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Results: The successful synthesis will yield a colored, fluorescent compound. The spectroscopic data should be consistent with the proposed structure.
| Analytical Technique | Expected Observation |
| ¹H NMR | Disappearance of the purine C2-H proton (if starting from purine) and appearance of signals corresponding to the fluorophore moiety. |
| HRMS | A molecular ion peak corresponding to the calculated exact mass of the product. |
| Fluorescence Spectroscopy | Characteristic excitation and emission maxima for the conjugated fluorophore. |
Part 2: Application in Electrochemical Biosensors
Purine derivatives are electrochemically active, undergoing oxidation at specific potentials. This property can be exploited to develop highly sensitive electrochemical biosensors for the detection of nucleic acids, metabolites, and other biomolecules.[7][8][9][10][11]
Principle of Application: Immobilization and Signal Transduction
The strategy involves synthesizing a derivative of this compound that contains a functional group suitable for immobilization onto an electrode surface (e.g., a thiol for gold electrodes or a carboxyl group for amine-functionalized surfaces).[12][13][14][15] This immobilized purine derivative can then act as a recognition element. Binding of a target analyte to the purine or to a co-immobilized probe (like a complementary DNA strand) can alter the electrochemical environment at the electrode surface. This change, such as a shift in the oxidation potential or a change in current, is then measured, typically using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).[7][9]
Diagram of an Electrochemical DNA Biosensor
Caption: Assembly of a purine-based DNA biosensor.
Protocol 2: Immobilization of a Purine Derivative on a Gold Electrode
This protocol outlines the covalent immobilization of a thiol-functionalized purine derivative onto a gold electrode surface for biosensor development.
Materials:
-
Bare gold electrode
-
Piranha solution (H₂SO₄ and H₂O₂ mixture - EXTREME CAUTION )
-
Ethanol, absolute
-
Deionized water
-
Thiol-functionalized purine derivative (synthesized from this compound) in ethanol (1 mM solution)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Electrode Cleaning:
-
Mechanically polish the gold electrode with alumina slurry, followed by sonication in deionized water and then ethanol.
-
Chemically clean the electrode by immersing it in Piranha solution for 60 seconds. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the electrode thoroughly with deionized water and then absolute ethanol. Dry under a stream of nitrogen.
-
-
Immobilization:
-
Immediately immerse the clean, dry gold electrode into the 1 mM ethanolic solution of the thiol-functionalized purine derivative.
-
Allow the self-assembled monolayer (SAM) to form by incubating for 12-24 hours at room temperature in a dark, humid chamber to prevent solvent evaporation.
-
Rationale: The thiol group forms a strong, stable covalent bond with the gold surface, leading to a well-ordered monolayer.
-
-
-
Washing:
-
After incubation, remove the electrode and rinse thoroughly with ethanol to remove any non-specifically adsorbed molecules.
-
Rinse with PBS buffer to prepare the electrode for electrochemical measurements.
-
-
Validation:
-
Confirm the successful immobilization using cyclic voltammetry (CV) in a redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻). A successful immobilization will typically increase the peak-to-peak separation and decrease the peak current compared to the bare electrode, indicating a barrier to electron transfer.
-
Characterize the modified surface using electrochemical impedance spectroscopy (EIS) for a more detailed analysis of the surface properties.
-
Part 3: Application in HPLC-Based Diagnostic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying metabolites in biological fluids, which is crucial for diagnosing inborn errors of metabolism.[16][17] While this compound itself is not the diagnostic marker, its derivatives serve as essential analytical standards for the identification and quantification of disease-related purine analogs in patient samples.[18][19][20]
Principle of Application: Chromatographic Separation and Quantification
In this application, various purine derivatives are synthesized from this compound to serve as certified reference materials. Biological samples (e.g., urine or plasma) are processed and then injected into an HPLC system, typically a reverse-phase or ion-exchange column. The retention time of analytes in the patient sample is compared to the retention times of the synthesized standards. Quantification is achieved by integrating the peak area and comparing it to a standard curve generated from known concentrations of the reference materials. This allows for the precise diagnosis of diseases characterized by the abnormal accumulation or depletion of specific purine metabolites.[16]
Data Presentation: Example HPLC Chromatogram Analysis
| Analyte | Retention Time (min) - Standard | Retention Time (min) - Patient Sample | Concentration (µM) - Patient Sample | Normal Range (µM) | Indication |
| Hypoxanthine | 4.2 | 4.2 | 50.5 | 1 - 5 | Elevated |
| Xanthine | 5.8 | 5.8 | 75.2 | 1 - 3 | Elevated |
| Uric Acid | 7.1 | 7.1 | 15.0 | 150 - 450 | Depleted |
This table illustrates how data from an HPLC analysis, using standards derived from precursors like this compound, can be used to identify metabolic abnormalities.
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a foundational building block for innovation in molecular diagnostics. Its predictable reactivity and the stable, biochemically relevant nature of its derivatives have enabled the creation of a diverse array of diagnostic tools. From real-time enzymatic assays and sensitive electrochemical biosensors to essential chromatographic standards, the applications are both broad and impactful.
Future developments will likely focus on creating more sophisticated "smart" probes with multi-modal detection capabilities (e.g., combined fluorescence and electrochemical readout). Furthermore, the conjugation of this compound derivatives to nanomaterials and polymers promises to further enhance the sensitivity and multiplexing capabilities of next-generation diagnostic platforms. As our understanding of the molecular basis of disease deepens, the strategic application of this versatile purine precursor will undoubtedly continue to play a pivotal role in the advancement of diagnostic science.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a fluorescent reporter of protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine nucleosides. XI. The synthesis of 2'-deoxy-9-alpha- and-beta-D-ribofuranosylpurines and the correlation of their anomeric structure with proton magnetic resonance spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Functionalized solid electrodes for electrochemical biosensing of purine nucleobases and their analogues: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. (Open Access) Functionalized Solid Electrodes for Electrochemical Biosensing of Purine Nucleobases and Their Analogues: A Review (2015) | Vimal Sharma | 53 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Covalent immobilization of protein monolayers for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HPLC in Characterization of Hemoglobin Profile in Thalassemia Syndromes and Hemoglobinopathies: A Clinicohematological Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Abnormal Hemoglobin Variants by HPLC Method: Common Problems with Suggested Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rrml.ro [rrml.ro]
- 20. Comparison of Two High-Pressure Liquid Chromatography Instruments Bio-Rad Variant-II and Tosoh HLC-723G11 in the Evaluation of Hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide to Synthesizing Novel 2,6,9-Trisubstituted Purines
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Trisubstituted Purine Scaffold
The purine ring is a privileged heterocyclic system in medicinal chemistry, forming the core of essential biomolecules like nucleosides and cofactors.[1][2] Its synthetic derivatives, particularly 2,6,9-trisubstituted purines, have emerged as a cornerstone in modern drug discovery. This substitution pattern allows for precise three-dimensional exploration of binding pockets in various enzymes, leading to potent and selective inhibitors.[3]
Notably, this scaffold is prominent in the development of kinase inhibitors for oncology, where compounds like Roscovitine and its analogs have shown significant activity against Cyclin-Dependent Kinases (CDKs).[3][4] The strategic functionalization at the C2, C6, and N9 positions is critical for modulating potency, selectivity, and pharmacokinetic properties.[5][6] For instance, modifications at these positions have been instrumental in developing inhibitors for challenging cancer targets like Bcr-Abl, BTK, and FLT3-ITD in leukemia research.[6][7]
This guide provides a detailed, modular, and field-proven approach to synthesizing novel 2,6,9-trisubstituted purines, starting from the versatile and commercially available precursor, 2,6-dichloropurine. We will dissect the synthetic strategy, explain the rationale behind each step, and provide robust protocols for execution.
Overall Synthetic Strategy: A Modular Approach
The synthesis of a diverse library of 2,6,9-trisubstituted purines is most efficiently achieved through a sequential, regioselective functionalization strategy. The reactivity differences between the chlorine atoms at the C2 and C6 positions of the purine core are key to this approach. The C6 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This inherent reactivity difference allows for a controlled, stepwise introduction of substituents.
Our general strategy begins with 2,6-dichloropurine and proceeds in three main stages:
-
N9-Alkylation: Introduction of the desired R3 substituent at the N9 position.
-
Selective C6-Amination: Nucleophilic substitution at the C6 position to install the R2 group.
-
C2-Functionalization: Palladium-catalyzed cross-coupling reaction at the C2 position to introduce the final R1 substituent.
This modular approach is highly advantageous for library synthesis, as diversification can be achieved at each step.
Caption: General workflow for synthesizing 2,6,9-trisubstituted purines.
Detailed Protocols and Methodologies
Part I: Synthesis of 9-Alkyl-2,6-dichloropurine (Intermediate 1)
Principle & Rationale: The first step involves the alkylation of the purine nitrogen. Alkylation of the purine ring can often lead to a mixture of N9 and N7 isomers.[8][9] To achieve high regioselectivity for the desired N9 product, the reaction is typically performed under basic conditions. A strong base, such as sodium hydride (NaH), deprotonates the purine N-H, forming an anion that then acts as a nucleophile. The choice of an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial for solubilizing the purine anion and facilitating the SN2 reaction with the alkyl halide. While various methods exist, including Mitsunobu reactions and light-promoted pathways, the use of a strong base and an alkyl halide remains a robust and widely applicable method.[10][11]
Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloropurine (1.0 eq).
-
Anion Formation: Suspend the purine in anhydrous DMF (approx. 0.2 M concentration). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Caution: NaH is highly reactive and generates hydrogen gas upon contact with protic sources. Ensure proper ventilation and handling.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, during which the suspension should become a clearer solution as the purine anion forms.
-
Alkylation: Add the desired alkyl halide (R³-X, e.g., iodomethane, benzyl bromide, 1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 9-alkyl-2,6-dichloropurine.
Part II: Synthesis of 9-Alkyl-2-chloro-6-aminopurine (Intermediate 2)
Principle & Rationale: This step leverages the differential reactivity of the two chlorine substituents. The C6-chloro group is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C2-chloro group. This selectivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer intermediate formed during the attack at C6. The reaction is typically carried out by heating the dichloropurine intermediate with a primary or secondary amine, often in a polar solvent like ethanol or isopropanol, sometimes with a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
Experimental Protocol:
-
Setup: In a sealable reaction vessel, dissolve the 9-alkyl-2,6-dichloropurine (1.0 eq) in ethanol or 2-propanol (approx. 0.1 M).
-
Reagent Addition: Add the desired amine (R²-NH₂, 1.5-2.0 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C for 6-24 hours. For less reactive amines, microwave irradiation can significantly accelerate the reaction.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude residue can often be purified by direct crystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the desired 2-chloro-6-amino-purine derivative.
Part III: Synthesis of the Final 2,6,9-Trisubstituted Purine
Principle & Rationale: The final diversification step involves functionalizing the less reactive C2 position. The C2-chloro group is not readily displaced by SNAr and requires a more powerful method. Palladium-catalyzed cross-coupling reactions are ideal for this transformation. The Suzuki-Miyaura coupling, which pairs the C2-chloro atom with a boronic acid (R¹-B(OH)₂), is one of the most versatile and widely used methods.[12][13][14][15] This reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(0) source and a phosphine ligand), a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water or DME/water).[13][16]
Alternatively, for introducing nitrogen-based substituents at C2, the Buchwald-Hartwig amination is the method of choice.[17][18][19][20] This reaction couples the C2-chloro group with an amine in the presence of a palladium catalyst and a specialized phosphine ligand (e.g., BINAP, XPhos).[20][21]
Protocol A: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the 9-alkyl-2-chloro-6-aminopurine (1.0 eq), the desired aryl or heteroaryl boronic acid (R¹-B(OH)₂, 1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, approx. 0.1 M).
-
Reaction: Heat the mixture under an inert atmosphere at 90-110 °C for 8-16 hours.
-
Monitoring: Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to yield the final 2,6,9-trisubstituted purine.
Caption: Simplified Suzuki-Miyaura catalytic cycle at the C2 position.
Data Summary and Comparison
The choice of reaction conditions can significantly impact the yield and success of each step. The following table summarizes typical conditions for the key transformations.
| Transformation | Key Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| N9-Alkylation | NaH, Alkyl Halide | DMF or THF | 0 to RT | 60 - 90 | Strict anhydrous conditions are critical. Potential for N7/N9 mixture. |
| C6-Amination (SNAr) | Amine, DIPEA | Ethanol / 2-Propanol | 80 - 100 | 75 - 95 | Highly regioselective for C6. Microwave can reduce reaction times. |
| C2-Coupling (Suzuki) | Boronic Acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 - 110 | 50 - 85 | Requires inert atmosphere and degassed solvents. Catalyst choice is crucial. |
| C2-Coupling (Buchwald) | Amine, Pd Catalyst, Ligand, Base | Toluene or Dioxane | 100 - 120 | 45 - 80 | Ligand selection is critical for success. Requires inert atmosphere. |
Troubleshooting and Expert Insights
-
Poor N9-Regioselectivity: If significant amounts of the N7-alkylated isomer are observed, consider using bulkier protecting groups on the alkyl halide or exploring alternative methods like the Mitsunobu reaction, which often favors N9 substitution. Some studies show that a pre-existing bulky group at C6 can shield the N7 position, improving N9 selectivity.[8][9][22]
-
Low Yield in Suzuki Coupling: Poor yields can result from catalyst decomposition or inactive boronic acid. Ensure all solvents are thoroughly degassed. Using a different palladium pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos) can be beneficial. Additionally, ensure the boronic acid is of high quality, as they can degrade upon storage.
-
Failed C6-Amination: If the SNAr reaction with a particular amine is sluggish, this is often due to the low nucleophilicity of the amine. Increasing the reaction temperature, switching to a higher-boiling solvent (e.g., n-butanol), or using microwave heating can often drive the reaction to completion.
Conclusion
The sequential functionalization of 2,6-dichloropurine is a powerful and modular strategy for the synthesis of diverse libraries of 2,6,9-trisubstituted purines. By understanding the principles of regioselectivity and employing modern synthetic techniques like palladium-catalyzed cross-coupling, researchers can efficiently generate novel compounds for screening in drug discovery programs, particularly in the search for new kinase inhibitors.[1][23] The protocols outlined in this guide provide a robust foundation for these synthetic endeavors.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccspublishing.org.cn [ccspublishing.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. research.rug.nl [research.rug.nl]
- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-9H-Purine
Welcome to the technical support center for the synthesis of 2-chloro-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to Synthetic Challenges
The synthesis of this compound, a key intermediate for various biologically active molecules, presents several challenges that can impact yield, purity, and scalability. The purine core's reactivity at multiple sites necessitates careful control over reaction conditions to avoid side products.[1][2] Common hurdles include:
-
Regioselectivity: Alkylation and other substitutions can occur at different nitrogen atoms (N7 vs. N9), leading to isomeric impurities that are often difficult to separate.[3]
-
Reaction Control: The conversion of amino or hydroxyl groups to the chloro substituent requires harsh reagents and conditions that can lead to decomposition or unwanted side reactions if not properly managed.
-
Purification: The final product and intermediates can be challenging to purify due to similar polarities of byproducts and starting materials.
This guide will address these challenges within the context of two primary synthetic routes: the Sandmeyer reaction starting from 2-aminopurine and the direct chlorination of hypoxanthine. An alternative route via selective dehalogenation of 2,6-dichloropurine will also be discussed.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Route 1: Sandmeyer Reaction from 2-Aminopurine
The Sandmeyer reaction is a classical method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[4][5][6][7]
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Q1: My diazotization reaction is producing a lot of dark, tarry byproduct and the yield of the diazonium salt is low. What's going wrong?
A1: This is a common issue and usually points to the instability of the diazonium salt. Here are the likely causes and solutions:
-
Temperature Control: The diazotization of primary aromatic amines must be conducted at low temperatures (typically 0-5 °C).[8][9][10][11] If the temperature rises, the diazonium salt will decompose, leading to a complex mixture of byproducts.
-
Troubleshooting: Ensure your reaction vessel is well-immersed in an ice-salt bath. Add the sodium nitrite solution slowly and monitor the internal temperature of the reaction mixture continuously.
-
-
Acid Concentration: An excess of strong acid (like HCl) is necessary to generate nitrous acid (HONO) from sodium nitrite and to keep the reaction medium acidic, which stabilizes the diazonium salt.[9]
-
Troubleshooting: Use a sufficient excess of concentrated HCl. The amine should be fully dissolved in the acid before cooling and adding the nitrite.
-
-
Nitrous Acid Decomposition: Nitrous acid itself is unstable.[12]
-
Troubleshooting: Prepare the sodium nitrite solution fresh and add it to the cold amine solution promptly. Do not let the nitrite solution sit for an extended period before use.
-
Q2: The final Sandmeyer step gives a poor yield of this compound, and I isolate a significant amount of 2-hydroxy-9H-purine (isoguanine). Why is this happening?
A2: The formation of the hydroxyl byproduct is a classic competitive reaction.
-
Mechanism: The diazonium group can be displaced by water (which is abundant in the reaction medium) in a reaction that does not require a copper catalyst, leading to the formation of a phenol-like product (in this case, an oxopurine).[4][8]
-
Causality & Solution: This side reaction becomes more prominent if the copper(I) chloride catalyst is not sufficiently active or present in the correct amount. The Cu(I) catalyst is essential to promote the radical-nucleophilic aromatic substitution (SRNAr) that leads to the desired chloro-product.[4][7]
-
Troubleshooting:
-
Use Fresh Catalyst: Ensure your CuCl is fresh and has not been oxidized to the less effective Cu(II) state (it should be a white solid, not green/blue).
-
Catalyst Preparation: It is often best to prepare the CuCl solution fresh just before use.
-
Nonaqueous Diazotization: For sensitive substrates, a nonaqueous diazotization using an organic nitrite like tert-butyl nitrite (TBN) in an aprotic solvent can significantly improve yields by minimizing the presence of water.[13] This method often requires a different catalyst system, such as antimony trichloride (SbCl₃).[13]
-
-
Q3: How do I effectively purify the final this compound product?
A3: Purification can be challenging due to the polar nature of purines.
-
Column Chromatography: This is a very effective method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) or chloroform is typically effective. For example, starting with 100% DCM and gradually increasing the methanol concentration (e.g., to 5-10%).
-
-
Recrystallization: If the crude product is reasonably pure, recrystallization can be an excellent final purification step.
| Parameter | Recommended Condition | Rationale |
| Diazotization Temp. | 0-5 °C | Prevents premature decomposition of the unstable diazonium salt.[8][9] |
| Sandmeyer Catalyst | Freshly prepared CuCl | Ensures high catalytic activity for the desired chlorination reaction over hydroxylation.[4][7] |
| Purification | Silica Gel Chromatography | Effectively separates polar purine compounds based on polarity differences. |
| Alternative Reagent | tert-Butyl Nitrite | For nonaqueous conditions to minimize water-related side products.[13] |
Route 2: Direct Chlorination of Hypoxanthine
This route involves the conversion of the 6-oxo group of hypoxanthine into a chloro group, followed by chlorination at the 2-position. A more direct approach starts from 2,6-dihydroxypurine (xanthine). However, the most common industrial route to related compounds often starts with guanine, which is first converted to xanthine. For simplicity, we will focus on a general chlorination principle.
Caption: General workflow for the synthesis of chloropurines via direct chlorination.
Q1: My chlorination reaction with phosphorus oxychloride (POCl₃) is incomplete, and I recover a lot of starting material. How can I drive the reaction to completion?
A1: Incomplete chlorination is a frequent problem, often related to reaction conditions and reagents.
-
Temperature and Time: These reactions typically require high temperatures (refluxing POCl₃, ~106 °C) and prolonged reaction times (several hours).[15][16]
-
Troubleshooting: Ensure the reaction is heated to a vigorous reflux. Monitor the reaction by TLC until the starting material is consumed. Be aware that excessively long reaction times can lead to decomposition.
-
-
Tertiary Amine Additive: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, is often crucial.
-
Causality: The amine acts as a catalyst and an acid scavenger. It reacts with POCl₃ to form a Vilsmeier-Haack type reagent, which is a more potent chlorinating agent.[17] It also neutralizes the HCl generated, which can otherwise interfere with the reaction.
-
Troubleshooting: Add a suitable tertiary amine (1-2 equivalents) to your reaction mixture.
-
-
Solubility: Purines are often poorly soluble in POCl₃ alone.
-
Troubleshooting: The use of a co-solvent like acetonitrile in conjunction with a phase-transfer catalyst (e.g., a tetraalkylammonium chloride) can improve solubility and reaction rates, especially when starting from acylated guanine derivatives.[15]
-
Q2: The work-up of my POCl₃ reaction is difficult and potentially hazardous. What is the safest and most effective way to quench the reaction and isolate the product?
A2: Quenching excess POCl₃ is highly exothermic and must be done with extreme caution.
-
Procedure:
-
Cool Down: First, allow the reaction mixture to cool to room temperature.
-
Remove Excess POCl₃: If possible, remove the bulk of the excess POCl₃ under reduced pressure (use a trap to protect your vacuum pump).
-
Slow Quenching: Very slowly and carefully, pour the cooled reaction residue onto a large amount of crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood. An alternative is to add the ice to the reaction flask in small portions.
-
Neutralization: After the exotherm has subsided, neutralize the acidic solution. This is a critical step. Slowly add a base (e.g., concentrated aqueous ammonia, or a saturated solution of sodium bicarbonate or sodium hydroxide) while monitoring the pH. The product will often precipitate upon neutralization.[15]
-
Troubleshooting Tip: Keep the mixture cold during neutralization to prevent hydrolysis of the newly installed chloro group.
-
Q3: My final product is contaminated with 2,6-dichloropurine. How can I synthesize this compound selectively?
A3: The formation of 2,6-dichloropurine implies that your starting material can be chlorinated at both the 2- and 6-positions. This is common when starting from xanthine. To achieve selectivity, a different strategy is needed.
-
Selective Dehalogenation: A robust strategy is to first synthesize 2,6-dichloropurine and then selectively remove the more reactive C6-chloro group.[18]
-
Causality: The C6 position of the purine ring is generally more susceptible to nucleophilic attack and reduction than the C2 position.[18]
-
Procedure: This can be achieved via catalytic hydrogenation. Using a catalyst like Raney nickel or palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas) and a base (to neutralize the HCl formed) can selectively cleave the C6-Cl bond.[19][20]
-
Troubleshooting: Careful control of reaction temperature is key. Higher temperatures can lead to the removal of both chloro groups.[19] The reaction must be monitored closely by TLC or LC-MS to stop it once the desired product is formed.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
2-Aminopurine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-aminopurine (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine suspension, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes. The solution should be clear, indicating the formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Nitrogen gas evolution should be observed.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture to pH ~7-8 by the slow addition of solid sodium bicarbonate or a saturated aqueous solution.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or a DCM/MeOH mixture (e.g., 9:1 v/v) (3 x volume of aqueous phase).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.
-
References
- 1. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 2. Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 13. Nucleic acid related compounds. 116. Nonaqueous diazotization of aminopurine nucleosides. Mechanistic considerations and efficient procedures with tert-butyl nitrite or sodium nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. USRE28865E - Selective dehalogenation - Google Patents [patents.google.com]
- 20. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-9H-Purine
Welcome to the technical support center for the synthesis and optimization of 2-chloro-9H-purine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic compound. As a key intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents, achieving high yield and purity in this compound reactions is paramount.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. We will explore the causality behind experimental choices to empower you to diagnose issues and rationally design process improvements.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound. The question-and-answer format is designed for quick problem resolution.
Question: My reaction yield is consistently low. What are the most common culprits?
Answer: Persistently low yields in purine chemistry often stem from a few critical factors. A systematic diagnosis is key.
-
Moisture and Reagent Purity: The most frequent cause is the presence of moisture, especially when using chlorinating agents like phosphorus oxychloride (POCl₃) or pyrophosphoryl chloride. These reagents react violently with water, which consumes the reagent and generates acidic byproducts that can degrade the purine ring.
-
Causality: POCl₃ hydrolysis produces phosphoric acid and HCl, altering the reaction environment and promoting side reactions.
-
Solution: Always use freshly distilled POCl₃. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Solvents should be anhydrous.
-
-
Incomplete Reaction: If you observe significant amounts of starting material (e.g., hypoxanthine, xanthine) in your crude product, the reaction has not gone to completion.
-
Causality: Insufficient activation of the hydroxyl groups on the purine ring or suboptimal reaction temperature can lead to stalling.
-
Solution:
-
Temperature & Time: Many chlorination reactions require high temperatures, often refluxing in POCl₃ (b.p. 106 °C) for several hours.[3] Gradually increase the reaction temperature and extend the reaction time, monitoring progress by TLC or LC-MS.
-
Catalysts/Additives: The addition of a tertiary amine, such as N,N-diethylaniline or triethylamine, can accelerate the reaction. These bases act as HCl scavengers and can form a more reactive Vilsmeier-Haack type intermediate with POCl₃, enhancing its chlorinating power.
-
-
-
Product Degradation During Workup: The this compound product can be susceptible to hydrolysis, especially under harsh pH conditions or elevated temperatures during workup.
-
Causality: The chloro substituent at the C2 position is an electrophilic site, vulnerable to nucleophilic attack by water, leading to the formation of hypoxanthine.
-
Solution: After quenching the reaction (typically by pouring it slowly onto crushed ice), neutralize the acidic solution carefully and avoid excessive heat during solvent evaporation. Maintain a low temperature throughout the workup process.
-
Question: My final product is contaminated with 2,6-dichloropurine. How can I prevent this over-chlorination?
Answer: This is a common issue when xanthine (2,6-dihydroxypurine) is used as the starting material.[3]
-
Causality: The reaction conditions required to chlorinate the hydroxyl group at the C2 position are often harsh enough to also chlorinate the C6 position, leading to the di-substituted byproduct.
-
Preventative Measures:
-
Control Stoichiometry: Use a controlled amount of the chlorinating agent. While an excess is often needed to drive the reaction, a very large excess will favor di-chlorination.
-
Milder Conditions: Attempt the reaction at a lower temperature for a longer duration. This can sometimes provide the kinetic window needed to favor mono-chlorination.
-
Alternative Starting Material: The most reliable solution is to start with a precursor that already has the C6 position addressed. For instance, starting from guanine (2-amino-6-hydroxypurine) allows for the conversion of the C6 hydroxyl to a chloro group, followed by a Sandmeyer reaction to replace the C2 amino group with a chloro group.[3]
-
Question: I am performing an N-alkylation and obtaining a mixture of N7 and N9 isomers. How can I improve regioselectivity for the desired N9 product?
Answer: Controlling the site of alkylation on the purine ring is a classic challenge. The N9 isomer is typically the thermodynamically more stable product, while the N7 can be a significant kinetic byproduct.[4]
-
Causality: The purine nucleus has multiple nucleophilic nitrogen atoms. The reaction conditions dictate which site is favored.
-
Strategies for N9 Selectivity:
-
Choice of Base and Solvent: Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often favors N9 alkylation.[4] Stronger bases can deprotonate multiple sites, leading to mixtures.
-
Temperature Control: Running the reaction at a higher temperature can facilitate the equilibration of the N7 kinetic product to the more stable N9 thermodynamic product. In some cases, heating a mixture of the isolated isomers can result in the conversion of the N7 to the N9 product.[4]
-
Pre-functionalization: Using a bulky protecting group on the purine can sterically hinder the N7 position, directing alkylation to N9.
-
Troubleshooting Workflow: Low Reaction Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Section 2: Frequently Asked Questions (FAQs)
Question: What are the primary synthetic routes to this compound?
Answer: There are two main strategies for synthesizing the this compound core, starting from readily available precursors.
-
Direct Chlorination of Hydroxypurines: This involves the conversion of hydroxyl groups on the purine ring into chloro groups. The most common starting material is xanthine (2,6-dihydroxypurine), which can be converted to 2,6-dichloropurine using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3] The 6-chloro group can then be selectively removed or replaced if this compound is the final target.
-
Sandmeyer Reaction of Aminopurines: This classic reaction in aromatic chemistry can be adapted for purines. It involves converting an amino group into a diazonium salt, which is an excellent leaving group and can be subsequently displaced by a chloride ion.[5][6] For example, 2-amino-6-chloropurine can be converted to 2,6-dichloropurine.[3] This method is particularly useful when selective conversion of an amino group is required in a multi-functionalized purine.
Caption: Primary synthetic pathways leading to a dichloropurine intermediate.
Question: What are the key parameters to control in a Sandmeyer reaction for this synthesis?
Answer: The Sandmeyer reaction is a powerful but sensitive transformation. Success hinges on careful control of several parameters.[7]
-
Temperature: This is the most critical factor. The initial step, diazotization (formation of the diazonium salt from an amine using sodium nitrite), must be performed at low temperatures, typically between 0 °C and 10 °C.[3]
-
Causality: Aryl diazonium salts are thermally unstable. If the temperature rises, the diazonium salt will prematurely decompose, often leading to unwanted side products and a significant reduction in yield. The loss of N₂ gas is a key indicator of decomposition.[6]
-
-
Acid Concentration: The reaction requires a strong acidic medium (e.g., concentrated HCl) to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and to keep the resulting diazonium salt in solution.
-
Copper(I) Catalyst: The displacement of the diazonium group with a chloride is catalyzed by a copper(I) salt, typically copper(I) chloride (CuCl).[5]
-
Causality: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. Copper(I) initiates the process through a single-electron transfer to the diazonium salt, which then loses N₂ gas to form an aryl radical. This radical then abstracts a chlorine atom from a copper(II) species, regenerating the copper(I) catalyst.[5][6]
-
Comparative Overview of Synthetic Conditions
| Synthetic Route | Starting Material | Key Reagents | Typical Temp. | Typical Yield | Reference |
| Sandmeyer Reaction | 2-Amino-6-chloropurine | NaNO₂, conc. HCl, CuCl | 10 °C | ~99% | [3] |
| Direct Chlorination | Xanthine | POCl₃, Phase-transfer catalyst | Reflux | High | [3] |
| N-Alkylation | This compound | Iodomethane, K₂CO₃ | 0 °C | ~37% | [8] |
| Glycosylation | 2,6-Dichloropurine | Tetraacetyl ribose, DMAP | 110 °C | ~97% | [1] |
Question: How can I effectively purify this compound and its derivatives?
Answer: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found. It is cost-effective and can yield highly pure material.
-
Common Solvents: Alcohols like methanol or ethanol, often mixed with water, are good candidates.[3] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the mother liquor.
-
-
Silica Gel Chromatography: For smaller scales or when dealing with impurities that have similar solubility profiles to the product, column chromatography is the most effective method.[9]
-
Eluent Systems: A gradient of ethyl acetate in hexanes or methanol in dichloromethane (DCM) is commonly used. The polarity of the eluent system should be optimized based on TLC analysis of the crude mixture.
-
-
Purity Analysis: Purity should always be confirmed using analytical techniques.
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloropurine via Sandmeyer Reaction (Adapted from patent literature, providing a high-yield procedure)[3]
CAUTION: This reaction involves corrosive and toxic substances. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 750 g of an ionic liquid such as 1,3-dimethylimidazolium chloride ([DMIm]Cl).
-
Acidification: Add 150 g of concentrated hydrochloric acid to the flask with stirring.
-
Addition of Starting Material: Add 100 g of 2-amino-6-chloropurine to the mixture while continuing to stir.
-
Diazotization: Cool the reaction vessel to 10 °C using an ice-salt bath. Slowly add 55 g of sodium nitrite (NaNO₂) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 10 °C for 2 hours. The reaction progress can be monitored by TLC.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (4 x 500 mL).
-
Purification: Combine the organic layers, concentrate under reduced pressure, and recrystallize the crude product from methanol to obtain 2,6-dichloropurine as white crystals. (Reported yield: ~99%).[3]
Protocol 2: N9-Alkylation of a Purine Derivative (A general procedure based on common literature methods)[4][8]
-
Setup: To a round-bottom flask, add the purine starting material (e.g., this compound, 1.0 mmol), anhydrous potassium carbonate (K₂CO₃, 3.0 mmol), and anhydrous DMF (10 mL).
-
Reagent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.2 mmol) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) for 2-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water (50 mL).
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to isolate the desired N9-alkylated product.
References
- 1. CN112159447A - Intermediate for synthesizing 2-chloroadenosine, synthesis process thereof and synthesis process of 2-chloroadenosine - Google Patents [patents.google.com]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-chloro-9-methyl-9H-purine synthesis - chemicalbook [chemicalbook.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]
- 11. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
Technical Support Center: Troubleshooting Low Incorporation Efficiency of Purine Analogs
Welcome to the technical support center for purine analog research. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of purine analogs into their experimental systems. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.
Troubleshooting Guide: A Symptom-Based Approach
Problem 1: Very Low to No Detectable Incorporation of the Purine Analog
You've treated your cells, performed the analysis (e.g., HPLC, mass spectrometry, or flow cytometry with a click-chemistry labeled analog), and the signal is indistinguishable from your negative control.
Potential Cause A: Inefficient Cellular Uptake or Rapid Efflux
-
Scientific Rationale: Before a purine analog can be incorporated, it must first cross the cell membrane. Subsequently, it must remain inside the cell long enough for metabolic activation. Many cells, particularly cancer cell lines, express high levels of efflux pumps like P-glycoprotein (P-gp/MDR1) which actively transport foreign substances out of the cell.[1][2][3]
-
Troubleshooting Steps:
-
Confirm Cell Line Transporter Expression: Review the literature for your specific cell line to understand its expression profile of key drug transporters.
-
Use Efflux Pump Inhibitors: As a diagnostic tool, co-incubate your cells with the purine analog and a known efflux pump inhibitor (e.g., verapamil or tariquidar). If incorporation increases, efflux is a likely culprit.[1]
-
Evaluate Analog Structure: Some analogs are better substrates for transporters than others. Consider if a different analog with a similar mechanism of action might be less susceptible to efflux in your model system.
-
Potential Cause B: Deficient Metabolic Activation (The Salvage Pathway)
-
Scientific Rationale: Most purine analogs are prodrugs. They must be converted into their active nucleotide (monophosphate, diphosphate, and ultimately triphosphate) forms to be recognized by DNA polymerases. This activation is primarily carried out by the purine salvage pathway. A critical and often rate-limiting enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[4][5] If your cells have low or absent HGPRT activity, analogs like 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP) will not be efficiently activated.[4][6][7] Other analogs, like fludarabine, rely on deoxycytidine kinase for the initial phosphorylation step.[8][9][10]
-
Troubleshooting Steps:
-
Verify HGPRT Status: Check the literature or perform a western blot to confirm HGPRT expression in your cell line. HGPRT deficiency is a known mechanism of resistance to thiopurines.[6][11][12]
-
Measure Enzyme Activity: If protein expression is present, consider an in vitro HGPRT activity assay using cell lysates to confirm functionality.
-
Choose an Appropriate Analog: If your cells are HGPRT-deficient, switch to an analog that is activated by a different kinase. For example, fludarabine is activated by deoxycytidine kinase.[13]
-
Diagram: The Critical Role of the Purine Salvage Pathway
This diagram illustrates the metabolic activation of thiopurines (e.g., 6-Mercaptopurine) and highlights HGPRT as a key enzyme.
Caption: Metabolic activation of 6-mercaptopurine via the HGPRT-dependent salvage pathway.
Potential Cause C: Cell Cycle State
-
Scientific Rationale: The incorporation of nucleotide analogs into DNA is intrinsically linked to DNA synthesis, which occurs during the S-phase of the cell cycle.[14][15] If your cell population is largely quiescent (in G0/G1) or arrested, there will be minimal DNA replication and therefore minimal analog incorporation.[16][17]
-
Troubleshooting Steps:
-
Assess Cell Proliferation: Ensure your cells are in a logarithmic growth phase at the time of treatment. High cell density and contact inhibition can push cells out of the cell cycle.
-
Perform Cell Cycle Analysis: Use flow cytometry with a DNA stain (e.g., Propidium Iodide or DAPI) to determine the percentage of cells in the S-phase. A low S-phase fraction will directly correlate with low incorporation.
-
Synchronize Your Cells: For a more robust and measurable incorporation, consider synchronizing your cell population to enrich for S-phase cells. This can be achieved with methods like a double thymidine block.
-
Problem 2: High Variability in Incorporation Between Replicates
You observe a signal, but the error bars are large, making the data difficult to interpret.
Potential Cause A: Inconsistent Cell Health and Density
-
Scientific Rationale: Minor variations in cell seeding density, passage number, or overall health can lead to significant differences in metabolic activity and proliferation rates.
-
Troubleshooting Steps:
-
Standardize Seeding: Be meticulous with cell counting and seeding to ensure all wells or flasks start with the same number of cells.
-
Monitor Confluency: Treat all replicates at the same, pre-determined cell confluency (e.g., 60-70%).
-
Use Low Passage Number Cells: Cells at high passage numbers can have altered phenotypes and growth characteristics. Use cells that have been passaged a similar, low number of times for all experiments.
-
Potential Cause B: Reagent Instability
-
Scientific Rationale: Purine analogs, especially in solution, can degrade over time. Repeated freeze-thaw cycles or improper storage of stock solutions can lead to inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your purine analog stock solution to avoid repeated freeze-thawing.
-
Fresh Dilutions: Always prepare fresh working dilutions of the analog from a stock aliquot immediately before each experiment.
-
Confirm Reagent Purity: If problems persist, consider obtaining a new batch of the analog or verifying its purity via analytical methods.
-
Problem 3: High Cytotoxicity with Low Incorporation
Your cells are dying, but your assay shows that the analog isn't being incorporated into the DNA.
Potential Cause: Off-Target Effects or Alternative Mechanisms
-
Scientific Rationale: While DNA incorporation is a primary mechanism of action for many purine analogs, it is not always the only one.[18][19] Some analogs or their metabolites can induce cytotoxicity by other means. For example, the monophosphate form of 6-mercaptopurine (TIMP) can inhibit the de novo purine synthesis pathway, leading to a depletion of the natural purine pool necessary for cell survival.[13][20] Fludarabine's triphosphate metabolite (F-ara-ATP) is a potent inhibitor of ribonucleotide reductase, an enzyme critical for producing all deoxyribonucleotides.[8][9][10] This inhibition of DNA synthesis precursors can be cytotoxic independent of high levels of incorporation.[8]
-
Troubleshooting Steps:
-
Lower the Concentration: The observed cytotoxicity may be due to a concentration that is too high, triggering off-target effects. Perform a dose-response curve to find a concentration that allows for incorporation with acceptable cell viability.
-
Shorten the Exposure Time: Reduce the incubation time to minimize cytotoxicity while still allowing for measurable incorporation.
-
Investigate Alternative Mechanisms: Review the literature for your specific analog to understand all its known mechanisms of action. Assays that measure the size of natural nucleotide pools (e.g., by HPLC) can help determine if pathway inhibition is occurring.
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration and incubation time for my purine analog?
A1: This is best determined empirically for each cell line and analog combination.
-
Concentration: Start with a broad range of concentrations based on published values. Perform a dose-response curve and measure both cytotoxicity (e.g., using a Trypan Blue exclusion assay or MTT assay) and incorporation.[21] The ideal concentration will be the highest one that results in detectable incorporation without causing excessive cell death (typically >70-80% viability).
-
Incubation Time: The optimal time is often tied to the length of the cell cycle. A common starting point is to incubate for one full cell cycle (e.g., 18-24 hours for many cancer cell lines). For pulse-chase experiments designed to label only the cells currently in S-phase, a much shorter time (e.g., 30-60 minutes) is required.[22]
| Common Purine Analog | Typical Starting Concentration Range (in vitro) | Primary Activation Enzyme |
| 6-Thioguanine (6-TG) | 1 - 25 µM | HGPRT[4] |
| 6-Mercaptopurine (6-MP) | 5 - 50 µM | HGPRT[4] |
| Fludarabine | 0.1 - 10 µM | Deoxycytidine Kinase[10] |
| Cladribine (2-CdA) | 0.01 - 1 µM | Deoxycytidine Kinase[13] |
Note: These are starting ranges and must be optimized for your specific experimental system.
Q2: Can I use purine analogs in non-proliferating cells?
A2: Generally, for analogs whose primary mechanism is incorporation into DNA, use in non-proliferating cells is not effective because there is no DNA synthesis.[15][17] However, some analogs have mechanisms that can affect quiescent cells. For instance, fludarabine can induce apoptosis in non-dividing lymphocytes, although the exact mechanism is complex and may involve inhibition of DNA repair processes or other pathways.[23] It is crucial to understand the specific mechanism of your chosen analog.
Q3: What are the best positive and negative controls for an incorporation experiment?
A3: Proper controls are essential for validating your results.
-
Negative Control: An untreated (vehicle-only) cell population is the most important negative control. This establishes your baseline signal and controls for background fluorescence or analytical noise.
-
Positive Control (Cell Line): If you are testing a new cell line, include a parallel experiment with a cell line known to have high incorporation efficiency for your analog.
-
Positive Control (Inhibition): To confirm that your signal is dependent on DNA synthesis, co-treat cells with your analog and a potent DNA synthesis inhibitor, such as aphidicolin. A significant reduction in signal would validate that the incorporation is replication-dependent.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing issues with purine analog incorporation.
Caption: A logical workflow for troubleshooting poor purine analog incorporation.
Key Experimental Protocol: Validating HGPRT Activity
A common reason for the failure of thiopurine incorporation is deficient HGPRT activity. This protocol provides a basic method to assess HGPRT activity in cell lysates.
Principle: This assay measures the conversion of a radiolabeled hypoxanthine substrate into its nucleotide product, inosine monophosphate (IMP), by the HGPRT enzyme present in a cell lysate. The charged nucleotide product is then separated from the uncharged substrate using DEAE-cellulose filter discs.
Materials:
-
Cells of interest and a positive control cell line (known to be HGPRT-proficient)
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM MgCl₂, 0.5% Triton X-100, protease inhibitors)
-
[³H]-hypoxanthine (radiolabeled substrate)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂)
-
DEAE-cellulose filter discs
-
Ethanol (95% and absolute)
-
Scintillation fluid and scintillation counter
Procedure:
-
Prepare Cell Lysates:
-
Harvest approximately 1-5 million cells for each cell line to be tested.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (cytosolic lysate).
-
-
Determine Protein Concentration:
-
Measure the total protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing the activity later.
-
-
Set Up the Reaction:
-
In a microcentrifuge tube, prepare the reaction mix. For a 50 µL final volume:
-
10 µL of Reaction Buffer (5x stock)
-
5 µL of PRPP solution (e.g., 10 mM stock)
-
5 µL of [³H]-hypoxanthine
-
20 µL of cell lysate (adjust volume to use 20-50 µg of total protein)
-
Add nuclease-free water to 50 µL.
-
-
Include a "No Enzyme" control containing lysis buffer instead of lysate.
-
-
Incubation:
-
Incubate the reactions at 37°C for a set time (e.g., 15-60 minutes). The time should be within the linear range of the reaction, which may require optimization.
-
-
Stop Reaction and Spot:
-
Stop the reaction by placing tubes on ice and adding 20 µL of 0.1 M EDTA.
-
Spot 50 µL of each reaction onto a labeled DEAE-cellulose filter disc.
-
-
Wash Filters:
-
Allow the spots to air dry completely.
-
Wash the filters three times for 10 minutes each in a beaker with 4 mM ammonium carbonate or cold water to remove unreacted [³H]-hypoxanthine.
-
Perform a final wash in absolute ethanol for 5 minutes.
-
-
Counting:
-
Dry the filters completely.
-
Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Analysis:
-
Subtract the CPM from the "No Enzyme" control from all other samples.
-
Normalize the CPM to the amount of protein and the reaction time (e.g., CPM/µg protein/hour).
-
Compare the normalized activity of your experimental cell line to the positive control cell line. A significantly lower value indicates deficient HGPRT activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Metabolism and action of fludarabine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Chemotherapy - Wikipedia [en.wikipedia.org]
- 15. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of cell cycle arrest on the activity of nucleoside analogues against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Examination of the Cell Cycle Dependence of Cytosine and Adenine Base Editors [frontiersin.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discover.nci.nih.gov [discover.nci.nih.gov]
- 21. Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 22. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Amination of 2-Chloro-9H-Purine
Welcome to the technical support center for the synthesis of 2-aminopurine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working on the amination of 2-chloro-9H-purine and its analogues. As a foundational scaffold in medicinal chemistry, the successful and efficient synthesis of 2-aminopurines is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[1] However, its application to heteroaryl chlorides like this compound presents unique challenges due to the electronic properties of the purine ring and the relative inertness of the aryl chloride bond compared to its bromide or iodide counterparts.[2][3] This guide will help you navigate these challenges to achieve optimal reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each answer provides potential causes and actionable solutions to get your reaction back on track.
Q1: My reaction shows very low or no conversion to the desired 2-aminopurine product. What should I investigate first?
Low or no product yield is the most common issue. The problem often lies within the catalytic system or the reaction conditions being insufficiently forcing for the unreactive C-Cl bond.
Potential Causes & Solutions:
-
Inactive Catalyst/Inappropriate Ligand: The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step and is highly dependent on the ligand.[4][5]
-
Solution: Aryl chlorides require highly active catalysts. Use electron-rich, sterically hindered phosphine ligands that promote the formation of a monoligated, highly reactive Pd(0) species.[3][6] Screen a panel of ligands. While older ligands like BINAP were foundational, modern biarylphosphine ligands (e.g., XPhos, RuPhos) or bulky phosphines like Xantphos are often more effective for this substrate class.[1][7] Consider using well-defined palladium pre-catalysts (e.g., G3 or G4 XPhos Palladacycle) which are air-stable and ensure efficient generation of the active Pd(0) catalyst.[5]
-
-
Incorrect Base or Solvent Choice: The base is not just a proton scavenger; it participates in the catalytic cycle. Its strength, solubility, and steric profile are critical.[4]
-
Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be used, but may require higher temperatures or longer reaction times.[7] The solvent must dissolve all components, especially the base. Aprotic solvents like dioxane, toluene, or THF are standard.[2] Poor solubility is a frequent, and often underestimated, cause of reaction failure.[4]
-
-
Insufficient Temperature: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, requiring more thermal energy to activate.
Q2: I'm observing significant formation of side products, such as hydrodehalogenation (replacement of -Cl with -H). How can I minimize this?
Hydrodehalogenation and other side reactions typically point to catalyst decomposition or the presence of unwanted protic sources.
Potential Causes & Solutions:
-
Catalyst Decomposition: If the palladium catalyst decomposes to form palladium black, it can catalyze side reactions. This is often caused by the presence of oxygen or moisture.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use dry, degassed solvents. Sparging the solvent with argon for 15-30 minutes before use is highly recommended. Using robust ligands and pre-catalysts can also improve catalyst stability.
-
-
Presence of Water: Water can act as a proton source for the hydrodehalogenation of the aryl chloride starting material.
-
Solution: Use anhydrous reagents and solvents. If your amine is a hydrochloride salt, ensure it is fully neutralized by adding an extra equivalent of a strong base before adding the catalytic system. Dry your starting materials in a vacuum oven if necessary.
-
Q3: When using 2,6-dichloropurine, the amination occurs exclusively at the C6 position. How can I achieve substitution at the C2 position?
This is a question of inherent reactivity. The C6 position of the purine ring is electronically more susceptible to nucleophilic attack than the C2 position.
Causality & Strategy:
-
Electronic Effects: The electron-withdrawing nature of the adjacent nitrogen atoms makes the C6 position more electrophilic. This regioselectivity is well-documented in both nucleophilic aromatic substitution and cross-coupling reactions.[9][10]
-
Synthetic Strategy: This inherent selectivity can be used to your advantage. A common strategy is a sequential, two-step coupling:
-
First Coupling at C6: Perform a selective reaction at the more reactive C6 position (e.g., a Suzuki or Stille coupling, or amination under milder conditions) while leaving the C2-Cl bond untouched.[9][10]
-
Second Coupling at C2: With the C6 position now functionalized, you can perform the amination at the C2 position, which will likely require more forcing conditions (higher temperature, stronger catalyst system) than the first step.
-
This sequential approach allows for the controlled and regioselective synthesis of 2,6-disubstituted purine derivatives.[11]
Data & Protocols
Table 1: Recommended Starting Conditions for Catalyst System Screening
This table provides a starting point for optimizing the amination of this compound. All reactions should be run under an inert atmosphere.
| Palladium Source (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | Cs₂CO₃ (1.5 eq.) | Toluene | 100 - 110 | A robust starting point for many aryl chlorides.[7][11] |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.2 eq.) | Dioxane | 100 | XPhos is a highly active biarylphosphine ligand, often successful with challenging substrates. |
| XPhos Pd G3 (2 mol%) | (Pre-catalyst) | K₃PO₄ (2.0 eq.) | t-Amyl Alcohol | 100 | Pre-catalysts offer excellent activity and are easier to handle.[5] |
| Pd(PPh₃)₄ (5 mol%) | (Self-ligated) | K₂CO₃ (2.0 eq.) | Toluene/H₂O | 100 | A more "classical" system; may require higher catalyst loading and can be less efficient.[9] |
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting and optimizing your reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-9H-Purine Derivatives
Welcome to the technical support center for the purification of 2-chloro-9H-purine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this important class of compounds. The inherent basicity of the purine core, coupled with the potential for regioisomers and sensitivity to certain conditions, can make achieving high purity a significant challenge. This resource offers in-depth, field-proven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: The impurity profile can vary significantly based on your synthetic route. However, common impurities include unreacted starting materials, such as 2,6-dichloropurine, and regioisomeric byproducts. For instance, alkylation of the purine core can lead to a mixture of N7 and N9 isomers, which can be challenging to separate due to their similar polarities.[1][2] Other potential impurities can arise from side reactions, such as the formation of diamides if you are performing an acylation.[3]
Q2: My this compound derivative appears to be degrading on my silica gel column. What is happening and how can I prevent it?
A2: The acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds. The nitrogen atoms in the purine ring can interact strongly with the acidic silanol groups on the silica surface, which can catalyze hydrolysis or other decomposition pathways.[4][5] To mitigate this, you can either neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent or switch to a less acidic stationary phase like alumina. Alternatively, using an amine-functionalized silica column can provide a more alkaline environment, which is often ideal for the purification of basic compounds like purine derivatives.[6][7]
Q3: I am struggling to separate the N7 and N9 regioisomers of my this compound derivative. What strategies can I employ?
A3: Separating N7 and N9 regioisomers is a common and often difficult challenge.[1][2] Due to their structural similarity, they frequently co-elute in standard chromatography. Here are some strategies to improve separation:
-
Chromatography:
-
Change in Selectivity: Switch your solvent system to one with a different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. Sometimes, a small change in solvent composition can significantly impact resolution.[8][9]
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a C18 reversed-phase column or an amine-functionalized column, which offer different retention mechanisms.[6][7]
-
HPLC Optimization: High-Performance Liquid Chromatography (HPLC) often provides the resolution needed for isomer separation. Experiment with different columns (e.g., phenyl-hexyl) and mobile phase modifiers. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape and may enhance separation.[10][11]
-
-
Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method. This will require careful screening of various solvents and solvent mixtures.
Q4: My purified this compound derivative is an oil and won't crystallize. How can I induce crystallization?
A4: "Oiling out" is a common problem during recrystallization, especially when the compound has a low melting point or when impurities are present that inhibit crystal lattice formation. Here are some techniques to try:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Solvent Adjustment: If you are using a solvent mixture, you may have added too much of the "good" solvent. Try adding a small amount of the "poor" solvent dropwise until the solution becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.[13]
-
Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days. This gradual increase in concentration can promote the growth of well-defined crystals.
Q5: How can I effectively remove high-boiling point solvents like DMF or DMSO from my final product?
A5: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are notoriously difficult to remove due to their high boiling points. Here are a few methods:
-
Azeotropic Distillation: Add a solvent that forms a low-boiling azeotrope with the residual solvent (e.g., toluene or heptane) and remove it under reduced pressure. Repeating this process several times can effectively remove the high-boiling solvent.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or a solvent like 1,4-dioxane, you can dissolve it, freeze the solution, and lyophilize it to remove the solvent. This is particularly effective for removing water-miscible solvents like DMSO.
-
Liquid-Liquid Extraction: If your compound is soluble in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane), you can dissolve your product in that solvent and wash it repeatedly with water or brine to extract the DMF or DMSO.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of Product and Impurity in Column Chromatography | - Similar polarity of the compounds.- Inappropriate solvent system or stationary phase. | - Change Solvent Selectivity: Switch from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system.[8][9]- Modify the Mobile Phase: For reversed-phase chromatography, add an acidic modifier like 0.1% formic acid or TFA to improve peak shape and potentially alter selectivity.[11]- Change Stationary Phase: If using silica, try a C18 reversed-phase column or an amine-functionalized column to exploit different interaction mechanisms.[6][7] |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Secondary interactions with residual silanols on the column.- Ionic interactions between the basic purine and the stationary phase.- Sample solvent mismatch with the mobile phase. | - Use an Acidic Modifier: Add 0.1% formic acid or TFA to the mobile phase to suppress silanol interactions and ensure the purine is protonated.[10][11]- Use a Buffer: Employing a buffer, such as an acetate or phosphate buffer at a controlled pH (e.g., pH 4), can stabilize the ionization state of the purine and improve peak shape.[14][15]- Use Ion-Pairing Reagents: For highly polar purine derivatives, adding an ion-pairing reagent like sodium heptane sulfonate can improve retention and peak symmetry.[3]- Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase to avoid peak distortion.[3] |
| Low Recovery from Column Chromatography | - Irreversible adsorption of the compound onto the stationary phase.- Degradation of the compound on the column. | - Deactivate Silica Gel: Pre-treat the silica gel with a solution of 1-2% triethylamine in the eluent before loading your sample.- Use a Different Stationary Phase: Switch to a less acidic stationary phase like alumina or a more inert phase like C18.- Use an Amine-Functionalized Column: This provides a basic environment that can prevent adsorption and degradation of basic compounds.[6][7] |
| Difficulty Visualizing Spots on TLC Plate | - The compound does not absorb UV light.- The compound does not react with general stains. | - UV Visualization: Most purine derivatives are UV active due to the aromatic ring system and should appear as dark spots on a fluorescent TLC plate under 254 nm UV light.[16]- Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds, which will appear as brown spots.[16]- Specific Stains: For purine derivatives, a malonic acid-salicylaldehyde stain can be effective, appearing as yellow fluorescent spots under long-wave UV light.[17] A potassium permanganate stain can also be used, which reacts with oxidizable functional groups.[18] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general procedure for the purification of a moderately polar this compound derivative.
-
Slurry Preparation: In a beaker, add dry silica gel to your chosen eluent (e.g., 95:5 dichloromethane:methanol). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.
-
Elution: Begin elution with your chosen solvent system, collecting fractions in test tubes. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Preparative Reversed-Phase HPLC
This protocol is suitable for the purification of highly polar this compound derivatives or for separating closely eluting isomers.
-
Method Development (Analytical Scale):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of your compound.
-
Optimization: Adjust the gradient to achieve baseline separation of your target compound from impurities.
-
-
Scale-Up to Preparative HPLC:
-
Column: C18, 21.2 x 250 mm, 10 µm.
-
Flow Rate: Adjust the flow rate according to the column diameter (e.g., 20 mL/min).
-
Gradient: Use the optimized gradient from the analytical run, adjusting the segment times as needed for the larger column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like DMSO and dilute with the initial mobile phase if possible. Filter the sample through a 0.22 µm syringe filter.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the pure fractions.
-
-
Product Isolation: Remove the solvent by lyophilization or rotary evaporation to obtain the purified product.
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification technique.
Troubleshooting Co-elution in Chromatography
Caption: Logical workflow for troubleshooting co-eluting compounds.
References
- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 4. Degradation of Dyes Catalyzed by Aminophenyl-Substituted Mn-Porphyrin Immobilized on Chloropropyl Silica Gel and Evaluation of Phytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. teledynelabs.com [teledynelabs.com]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Home Page [chem.ualberta.ca]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Solutions for Poor Solubility of 2-Chloro-9H-Purine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common and often complex challenge of poor solubility encountered with 2-chloro-9H-purine analogs. The purine scaffold is a cornerstone in medicinal chemistry, but its inherent physicochemical properties frequently lead to solubility issues that can hinder biological assays and preclinical development.[1][2] This resource combines theoretical principles with actionable protocols to help you overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the solubility of this compound analogs.
Q1: Why do my this compound analogs have such low aqueous solubility?
A1: The poor aqueous solubility of these analogs is primarily due to their molecular structure.[1] The purine ring system is largely hydrophobic and crystalline in nature, which makes it difficult for water molecules to surround and dissolve it. While the nitrogen atoms in the purine ring can participate in hydrogen bonding, the presence of the chloro-substituent can increase the molecule's lipophilicity, further reducing its affinity for water.
Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What's happening?
A2: This is a common phenomenon known as "solvent shock" or precipitation upon dilution. Your compound is highly soluble in the organic solvent (DMSO), but when this stock solution is introduced into an aqueous buffer or medium, the DMSO concentration drops dramatically. The compound is then exposed to a solvent system in which it is poorly soluble, causing it to crash out of solution. To mitigate this, it's recommended to keep the final DMSO concentration in your working solution as low as possible, ideally below 0.5%, and to add the DMSO stock dropwise to the pre-warmed aqueous medium while vortexing to ensure rapid dispersion.[3]
Q3: Can I simply adjust the pH to improve the solubility of my this compound analog?
A3: pH adjustment can be a very effective strategy, as many purine analogs are ionizable.[1][4] The solubility of these compounds can be significantly influenced by the pH of the solution.[3][5] By adjusting the pH to a point where the molecule is in its more soluble ionized form, you can often achieve a substantial increase in solubility. However, it is crucial to ensure that the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q4: Are there alternative solvents to DMSO that I can use?
A4: While DMSO is a common choice, other organic solvents can be considered depending on your specific compound and experimental constraints. Solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and various glycols can also be effective.[6][7] For some purine analogs, solubility can also be achieved in solutions of alkali hydroxides, like dilute NaOH, but this requires careful pH neutralization for biological applications.[3]
Q5: My compound seems to dissolve initially but then precipitates in the incubator over time. Why does this happen?
A5: This delayed precipitation can be due to several factors.[3] Changes in the pH of the cell culture medium due to cellular metabolism can alter the compound's solubility.[3] Additionally, the compound may interact with components in the medium, such as salts or proteins, to form less soluble complexes.[3] Evaporation of the medium in the incubator can also concentrate the compound, pushing it beyond its solubility limit.[3] Finally, the compound itself might be unstable at 37°C and could be degrading into less soluble byproducts.[3]
Part 2: Troubleshooting Guides & Advanced Solubilization Strategies
When simple solvent adjustments are insufficient, more advanced formulation strategies are necessary. This section provides a systematic approach to tackling significant solubility challenges.
The following diagram outlines a logical workflow for addressing solubility issues with this compound analogs.
Caption: A decision-making workflow for addressing poor solubility.
The following table summarizes various techniques that can be employed to enhance the solubility of your this compound analogs.
| Technique | Mechanism of Action | Advantages | Considerations |
| pH Adjustment / Salt Formation | Increases the concentration of the more soluble, ionized form of the drug.[4] Salt forms often have improved dissolution rates. | Simple, cost-effective, and can lead to significant solubility increases.[8] | Requires the compound to have an ionizable group. The final pH must be compatible with the biological system. |
| Co-solvency | The addition of a water-miscible organic solvent reduces the polarity of the aqueous vehicle, increasing the solubility of non-polar compounds. | Easy to prepare and can be effective for moderately hydrophobic compounds. | High concentrations of co-solvents can be toxic to cells. The potential for precipitation upon dilution exists. |
| Surfactant-based Systems | Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), encapsulating the hydrophobic drug in their core.[8] | Can significantly increase the apparent solubility of highly insoluble compounds.[8] | Surfactants can have their own biological effects and may interfere with certain assays. Careful selection of a biocompatible surfactant is necessary. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate guest molecules.[8] | Can improve solubility, stability, and bioavailability. Generally have low toxicity. | There is a stoichiometric relationship between the drug and cyclodextrin, which can limit the maximum achievable concentration. |
| Solid Dispersions | The drug is dispersed at a molecular level in a solid hydrophilic carrier (e.g., a polymer), often in an amorphous state. | Can lead to substantial increases in both solubility and dissolution rate.[4] | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). The amorphous form may be less stable and can recrystallize over time. |
| Particle Size Reduction | Decreasing the particle size (micronization or nanosuspension) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4][9][10] | A well-established technique that can be applied to many compounds.[9] | May not be sufficient for compounds with very low intrinsic solubility. Can sometimes lead to particle aggregation. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step protocols for key solubilization techniques.
This protocol describes the preparation of a stock solution using a co-solvent system, for example, for a this compound analog with low aqueous solubility.
Materials:
-
This compound analog
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Warming bath or heat block
Procedure:
-
Prepare a High-Concentration Stock in DMSO: Accurately weigh the this compound analog and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 30 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.
-
Prepare the Co-solvent Vehicle: In a sterile tube, prepare the co-solvent vehicle by combining the solvents in the desired ratio. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11]
-
Combine the Drug Stock and Vehicle:
-
Take the required volume of the co-solvent vehicle.
-
Slowly add the DMSO stock solution to the vehicle while continuously vortexing. This gradual addition helps to prevent precipitation.
-
-
Final Dilution: The resulting solution is your final, concentrated stock in the co-solvent system. This can then be further diluted into your aqueous experimental medium. Always perform a final check for any signs of precipitation. If precipitation occurs, sonication or gentle heating can be attempted to redissolve the compound.[11]
This protocol outlines the use of sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the solubility of a this compound analog.
Materials:
-
This compound analog
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare the Cyclodextrin Solution: Prepare a solution of SBE-β-CD in water or buffer at a desired concentration (e.g., 20% w/v).[11] Stir until the cyclodextrin is fully dissolved.
-
Add the Purine Analog: While stirring the cyclodextrin solution, slowly add the powdered this compound analog.
-
Equilibrate the Mixture: Allow the mixture to stir at room temperature for 24-48 hours to ensure that the complexation equilibrium is reached.
-
Clarify the Solution: After equilibration, centrifuge or filter the solution to remove any undissolved compound. The clear supernatant is your stock solution of the purine analog complexed with the cyclodextrin.
-
Determine the Concentration: The concentration of the dissolved purine analog in the final solution should be determined analytically using a suitable method such as HPLC-UV.
The following diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble purine analog, enhancing its apparent solubility in water.
Caption: Encapsulation of a purine analog by a cyclodextrin molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. medchemexpress.com [medchemexpress.com]
overcoming regioselectivity issues in 2-chloro-9H-purine alkylation
Welcome to the technical support hub for researchers navigating the complexities of 2-chloro-9H-purine alkylation. This guide is designed to provide both foundational knowledge and advanced troubleshooting strategies to address the persistent challenge of regioselectivity. Our goal is to empower you with the chemical insights and practical protocols needed to steer your reaction toward the desired N9-alkylated product, a crucial intermediate in the synthesis of many therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in this compound alkylation so challenging?
A1: The primary challenge stems from the purine's aromatic structure and the presence of multiple nucleophilic nitrogen atoms. This compound exists in a tautomeric equilibrium between the N7-H and N9-H forms. Upon deprotonation with a base, an ambident anion is formed where the negative charge is delocalized across the imidazole portion of the purine ring. This results in two primary sites susceptible to electrophilic attack by an alkylating agent: N7 and N9.[1][2] Direct alkylation under basic conditions often yields a mixture of the N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer typically predominating, though often not exclusively.[3][4]
Q2: What are the key factors that influence the N9 vs. N7 alkylation ratio?
A2: The outcome of the alkylation is a delicate balance between kinetic and thermodynamic control, influenced by several interdependent factors:
-
Base: The strength and steric bulk of the base can influence which tautomer is deprotonated or the reactivity of the resulting anion.
-
Solvent: Solvent polarity can affect the solubility of the purine salt and stabilize transition states differently, thereby influencing the reaction pathway.[5] Polar aprotic solvents like DMF are common.
-
Alkylating Agent: The nature of the electrophile (e.g., its hardness/softness based on HSAB theory and steric hindrance) plays a crucial role. Bulky electrophiles may favor the less sterically hindered N9 position.
-
Temperature: Reaction temperature can shift the balance between the kinetically favored product (often N7) and the thermodynamically favored product (N9).[3]
-
Protecting/Directing Groups: In some cases, substituents on the purine ring can sterically shield one nitrogen atom, promoting alkylation at the other.[1][2]
Q3: How can I reliably distinguish between the N7 and N9 isomers once my reaction is complete?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹³C NMR: A key diagnostic marker is the chemical shift of the C5 carbon. For N9-alkylated 6-chloropurines, the C5 signal appears around 132 ppm, whereas for the corresponding N7 isomers, it is significantly more shielded and appears at a lower chemical shift, around 123 ppm.[3][4]
-
¹H NMR & NOESY: The proton at the C8 position (H-8) will be in closer proximity to the alkyl group's protons at the N9 position. A Nuclear Overhauser Effect (NOE) can often be observed between these protons in the N9 isomer, which is absent in the N7 isomer. Conversely, in some N7 isomers, an NOE may be seen between the alkyl group and protons of a substituent at the C6 position.[3]
-
HMBC: 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the alkyl group protons and the purine ring carbons (C4 and C8 for N9; C8 and C5 for N7), providing unambiguous structural confirmation.[3][4]
Troubleshooting Guides
Problem 1: My reaction yields a mixture of N7 and N9 isomers, with poor selectivity for the desired N9 product.
This is the most common issue in purine alkylation.[1][3] The formation of mixtures indicates that the reaction conditions do not sufficiently differentiate between the two nucleophilic centers.
Caption: Troubleshooting workflow for poor N9 regioselectivity.
-
Optimize the Base and Solvent: Strong, non-nucleophilic bases like sodium hydride (NaH) in DMF are commonly used and often favor the N9 product.[1] However, sometimes a weaker base like potassium carbonate (K₂CO₃) can provide better selectivity by modulating the anion's reactivity.[6]
-
Leverage Thermodynamic Control: The N9 isomer is generally the more thermodynamically stable product. Running the reaction at a higher temperature or for a longer duration can sometimes promote the conversion of the kinetically formed N7 isomer to the N9 isomer.[3][7]
-
Consider a Silylation Approach (Vorbrüggen Conditions): For challenging substrates, a Lewis-acid-catalyzed alkylation of a silylated purine can offer excellent N9 selectivity. The purine is first treated with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) to form an in-situ silylated intermediate. Subsequent addition of the alkyl halide and a Lewis acid (e.g., SnCl₄, TMSOTf) at elevated temperatures drives the reaction to the N9 position.[3][4]
Problem 2: The overall yield is low, and I observe unreacted starting material.
Low conversion can be due to several factors, from reagent quality to insufficient activation of the purine.
-
Ensure Anhydrous Conditions: Purine anions are highly sensitive to moisture. Ensure all solvents (especially DMF) are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Verify Base Activity: If using NaH, ensure it is a fresh dispersion and that the mineral oil has been washed away with dry hexanes before use. The purine must be fully deprotonated for the reaction to proceed efficiently. Allow sufficient time for the deprotonation step (often indicated by the cessation of H₂ gas evolution) before adding the alkylating agent.
-
Check Alkylating Agent Reactivity: The leaving group on your alkylating agent is critical. Iodides are more reactive than bromides, which are more reactive than chlorides. If using an alkyl chloride, you may need more forcing conditions (higher temperature, longer reaction time) or consider converting it to the corresponding iodide in situ with a catalytic amount of NaI or KI (Finkelstein reaction).
Data & Comparative Analysis
The choice of reaction conditions can dramatically alter the product distribution. The following table summarizes reported outcomes for the alkylation of chloropurines under various conditions to illustrate these effects.
| Purine Substrate | Alkylating Agent | Base / Catalyst | Solvent | Temp (°C) | N9:N7 Ratio | Reference |
| 6-Chloropurine | tert-Butyl bromide | BSA, SnCl₄ | ACN | 80 | >95:5 (N9) | [3] |
| 6-Chloropurine | tert-Butyl bromide | BSA, SnCl₄ | DCE | RT | >95:5 (N7) | [3][4] |
| 2-Chloro-6-(imidazol-1-yl)purine | Ethyl iodide | NaH | DMF | RT | >99:1 (N9) | [1] |
| 6-Chloropurine | Various Alkyl Halides | K₂CO₃ | DMF | 80 | N9 Major | [6] |
This table highlights the profound impact of solvent and temperature. Note how a switch from DCE at room temperature (kinetic control, favoring N7) to ACN at 80°C (thermodynamic control, favoring N9) completely reverses the regioselectivity in the Lewis acid-catalyzed system.[3][4]
Validated Experimental Protocols
Protocol 1: General Procedure for N9-Selective Alkylation using NaH/DMF
This protocol is a standard starting point for achieving N9 selectivity under basic conditions.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Deprotonation: Add anhydrous DMF (approx. 0.1 M concentration) via syringe. Cool the resulting suspension to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Scientist's Note: Careful, slow addition is crucial as the reaction is exothermic and evolves hydrogen gas.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases and the solution becomes clearer.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Analysis of N7/N9 Isomer Ratio by ¹H NMR
A rapid and reliable method to determine the outcome of your reaction.
-
Sample Prep: Dissolve a small, representative sample of the crude reaction mixture (after work-up but before chromatography) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the singlet protons corresponding to H-8 for both the N9 and N7 isomers. These peaks are typically found in the aromatic region (>8.0 ppm) and are often well-resolved.
-
Integrate the area under each of these H-8 peaks.
-
The ratio of the integrals directly corresponds to the molar ratio of the N9 and N7 isomers in the mixture. For example, if the integral for the N9 H-8 proton is 3.0 and the integral for the N7 H-8 proton is 1.0, the isomer ratio is 3:1 in favor of the N9 product.
-
Caption: Competing N7 (kinetic) and N9 (thermodynamic) alkylation pathways.
References
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Production of 2-Chloro-9H-Purine
Welcome to the technical support center for the scale-up production of 2-chloro-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this crucial synthesis from benchtop to bulk manufacturing. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and process optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale production of this compound?
A1: On an industrial scale, the synthesis of this compound, or its common precursor 2,6-dichloropurine, typically originates from readily available and cost-effective starting materials like guanine or xanthine. A prevalent method involves the direct chlorination of these purine cores using potent chlorinating agents. A widely employed and industrially viable process is the chlorination of xanthine with phosphorus oxychloride (POCl₃), often in the presence of a weak nucleophilic organic base[1][2]. Another common route is the diazotization of 2-amino-6-chloropurine, which can be synthesized from guanine[3]. The choice of route often depends on factors like raw material cost, reagent toxicity, waste disposal, and desired purity profile.
Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of the chlorination step?
A2: The chlorination of the purine ring is a highly exothermic and sensitive reaction. The following CPPs are crucial for ensuring safety, consistency, and high yield on a larger scale:
-
Temperature Control: Precise temperature management is paramount to prevent runaway reactions and minimize byproduct formation. The reaction should be conducted in a reactor with efficient heat exchange capabilities.
-
Reagent Addition Rate: Slow, controlled addition of the chlorinating agent (e.g., POCl₃) is critical to manage the exotherm and maintain the optimal reaction temperature.
-
Agitation: Efficient mixing is necessary to ensure homogenous reaction conditions, prevent localized "hot spots," and facilitate heat transfer.
-
Moisture Control: Chlorinating agents like POCl₃ are extremely sensitive to moisture and will decompose, leading to reduced efficiency and potential safety hazards. All reagents, solvents, and equipment must be scrupulously dry.[3]
-
Quenching and Work-up Conditions: The method of quenching the reaction (e.g., slow addition to ice/water or a basic solution) and the subsequent work-up procedure, including pH adjustments, are critical for product isolation and purity.[3]
Q3: What are the typical impurities encountered in this compound synthesis, and how can they be minimized?
A3: During the synthesis of this compound and related compounds, several impurities can arise:
-
Starting Material: Incomplete reaction can lead to the presence of unreacted starting materials like xanthine or guanine.
-
Over-chlorination Products: In the synthesis of dichloropurines, the formation of mono-chlorinated or trichlorinated species is possible if the reaction is not driven to completion or goes too far.
-
Isomeric Byproducts: Alkylation or other substitution reactions on the purine ring can lead to the formation of N-7 and N-9 isomers, which can be challenging to separate.[4]
-
Hydrolysis Products: During work-up, the chloro-substituents can be hydrolyzed back to hydroxyl groups if the pH and temperature are not carefully controlled.
-
Solvent and Reagent Adducts: Residual solvents or byproducts from the decomposition of reagents can form adducts with the final product.
Minimizing these impurities involves strict control over reaction conditions, monitoring reaction progress (e.g., via HPLC), and optimizing the purification process, which often involves recrystallization or column chromatography.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during the scale-up production of this compound in a question-and-answer format.
Problem Category: Low Reaction Yield
Q: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and solutions?
A: A drop in yield during scale-up is a common challenge and can be attributed to several factors that are less pronounced on a smaller scale.
-
Cause 1: Inefficient Heat Transfer and Temperature Gradients.
-
Explanation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. This can lead to localized overheating, causing degradation of reactants, intermediates, or the final product.
-
Solution:
-
Reactor Selection: Utilize a jacketed reactor with a high-performance heat transfer fluid and an appropriate agitator design to ensure efficient heat removal.
-
Controlled Addition: Implement a programmed, slow addition of the chlorinating agent using a dosing pump to control the rate of the exotherm.
-
Solvent Choice: Consider using a higher-boiling point solvent that can absorb more heat without significant evaporation, provided it is compatible with the reaction chemistry.
-
-
-
Cause 2: Mass Transfer Limitations.
-
Explanation: In heterogeneous reactions (e.g., a solid starting material in a liquid), inadequate mixing can lead to poor contact between reactants, resulting in an incomplete reaction.
-
Solution:
-
Agitator Optimization: Ensure the agitator speed and design are sufficient to keep solids suspended and maintain a homogenous mixture. The use of baffles in the reactor can improve mixing efficiency.
-
Particle Size of Starting Material: Use a starting material with a consistent and appropriate particle size to improve its dissolution and reaction rate.
-
-
-
Cause 3: Extended Reaction Times.
-
Explanation: On a larger scale, charging reactants and bringing the mixture to the desired temperature can take longer. Prolonged exposure to harsh reaction conditions can lead to product degradation.
-
Solution:
-
Process Optimization: Streamline the charging and heating/cooling steps to minimize the overall reaction time.
-
In-Process Controls (IPCs): Regularly monitor the reaction progress using techniques like HPLC or TLC to determine the optimal reaction endpoint and avoid unnecessarily long reaction times.
-
-
Problem Category: Product Purity and Impurity Profile
Q: I am observing a high level of the N-7 isomer in my final product after alkylation. How can I improve the regioselectivity for the desired N-9 isomer?
A: The formation of N-7 and N-9 isomers is a classic challenge in purine chemistry. The ratio of these isomers is influenced by the reaction conditions.
-
Cause: Reaction Kinetics vs. Thermodynamics.
-
Explanation: The N-7 isomer is often the kinetically favored product, forming faster at lower temperatures. The N-9 isomer is typically the thermodynamically more stable product and is favored at higher temperatures or under equilibrium conditions.[5]
-
Solution:
-
Temperature Optimization: Experiment with running the reaction at a higher temperature to favor the formation of the more stable N-9 isomer. In some cases, heating the mixture of products can lead to the conversion of the N-7 isomer to the N-9 isomer.[5]
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio. A systematic screen of different solvents (e.g., DMF, DMSO, acetonitrile) can help identify conditions that favor N-9 alkylation.
-
Choice of Base and Counter-ion: The base used to deprotonate the purine and the nature of the resulting counter-ion can affect the site of alkylation. Experiment with different bases (e.g., K₂CO₃, NaH, DBU) to optimize regioselectivity.
-
-
Q: During the work-up of my chlorination reaction, I am seeing significant hydrolysis of the chloro group, leading to the formation of hydroxy-purine impurities. How can I prevent this?
A: The chloro group on the purine ring is susceptible to nucleophilic substitution, especially by water, under certain conditions.
-
Cause: Inappropriate pH and Temperature during Work-up.
-
Explanation: Hydrolysis is often accelerated at high pH (basic conditions) and elevated temperatures. During the quenching and subsequent neutralization or extraction steps, careful control of these parameters is essential.
-
Solution:
-
Controlled Quenching: Quench the reaction mixture by slowly adding it to a cold (0-5 °C) solution. This dissipates heat and slows down the rate of hydrolysis.
-
pH Adjustment: Carefully adjust the pH of the aqueous solution. For some processes, maintaining a slightly acidic to neutral pH (e.g., pH 5-7) during extraction can minimize hydrolysis.[3]
-
Minimize Contact Time: Reduce the time the product is in contact with the aqueous phase, especially at elevated temperatures.
-
Extraction Solvent: Use an appropriate organic solvent for extraction that allows for a clean and quick phase separation.
-
-
Experimental Protocols
Protocol 1: General Procedure for Chlorination of Guanine (Illustrative)
Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific scale and equipment. Handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactor Preparation: Ensure a clean, dry, glass-lined or other compatible reactor equipped with a mechanical stirrer, thermometer, condenser (with a drying tube), and a controlled addition funnel is set up.
-
Reagent Charging: Charge the reactor with N,N-dimethylformamide (DMF) and a phase transfer catalyst (e.g., a quaternary ammonium salt).
-
Guanine Addition: Add finely powdered, dry guanine to the reactor with stirring to form a slurry.
-
Cooling: Cool the mixture to 0-5 °C using a chiller.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃) to the mixture via the addition funnel over a period of 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-90 °C) and maintain for several hours. Monitor the reaction progress by HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate vessel containing crushed ice and water, slowly transfer the reaction mixture with vigorous stirring.
-
pH Adjustment and Isolation: Adjust the pH of the quenched mixture to ~7 using a suitable base (e.g., aqueous NaOH or K₂CO₃ solution), keeping the temperature below 20 °C. The product will precipitate out of the solution.
-
Filtration and Washing: Filter the solid product and wash thoroughly with cold water, followed by a cold, non-polar solvent (e.g., acetone or ethanol) to remove residual impurities.
-
Drying: Dry the product under vacuum at an appropriate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Recrystallization for Purification
-
Solvent Selection: Choose a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for purine derivatives include isopropanol, ethanol, or mixtures with water.[3]
-
Dissolution: In a clean reactor, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a short period at an elevated temperature.
-
Hot Filtration (Optional): If activated carbon was used, perform a hot filtration to remove it.
-
Crystallization: Slowly cool the solution with gentle stirring to allow for the formation of well-defined crystals. The cooling rate can significantly impact crystal size and purity.
-
Isolation: Once crystallization is complete (which can be confirmed by visual inspection or by checking the concentration of the product in the mother liquor), filter the crystals.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data and Visualization
Table 1: Troubleshooting Summary for Scale-Up Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient heat transfer | Use a jacketed reactor, control reagent addition rate. |
| Mass transfer limitations | Optimize agitation, control starting material particle size. | |
| Product degradation | Minimize reaction time, use in-process controls. | |
| High Impurity | Formation of N-7 isomer | Increase reaction temperature, screen solvents and bases. |
| Hydrolysis during work-up | Quench at low temperature, control pH, minimize aqueous contact time. | |
| Incomplete reaction | Monitor reaction progress, ensure homogenous conditions. |
Diagrams
Caption: Illustrative workflow for the synthesis of a 2-chloro-purine precursor.
Caption: Decision tree for troubleshooting low yield in scale-up synthesis.
References
- 1. EP0369583A1 - Chemical process for the preparation of purine derivatives - Google Patents [patents.google.com]
- 2. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US20050215787A1 - An improved process for the preparation of purines - Google Patents [patents.google.com]
- 5. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent [mdpi.com]
addressing common issues in 2-chloro-9H-purine labeling experiments
Welcome to the technical support center for 2-chloro-9H-purine applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during labeling experiments with this versatile purine analog. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.
Section 1: Compound Profile & Core Concepts
This compound is a key synthetic intermediate used in the development of a wide range of biologically active molecules, including kinase inhibitors and therapeutic nucleoside analogs.[1][2] Its utility stems from the reactivity of the chlorine atom at the C2 position of the purine ring, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the covalent attachment of various functional groups, tags, or target molecules.
Understanding the SNAr mechanism is crucial for troubleshooting. The reaction is facilitated by an electron-withdrawing purine ring system and proceeds via a Meisenheimer complex. The choice of solvent, base, and temperature will significantly influence the reaction rate and outcome.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1681-15-8 | [3][4] |
| Molecular Formula | C₅H₃ClN₄ | [3][4][5] |
| Molecular Weight | 154.56 g/mol | [4][5] |
| Appearance | Solid | [1][3] |
| Purity | Typically ≥95-97% | [1][3][5] |
| Storage | 2-8°C, under inert atmosphere | [3] |
| Solubility | Soluble in DMSO and Dimethylformamide (DMF) | [1] |
Section 2: FAQs - Reagent Handling and Storage
Q1: How should I properly store and handle this compound?
A: this compound should be stored in a tightly sealed container at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[3] This is critical because the compound can be sensitive to moisture and atmospheric components over long periods. For handling, use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, as the compound is classified as a potential irritant and harmful if swallowed or inhaled.[4][6]
Q2: What is the best solvent for preparing a stock solution?
A: For most biological and chemical applications, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the recommended solvents for creating stock solutions.[1] These aprotic polar solvents will readily dissolve the compound and are generally compatible with downstream reaction conditions. A stock solution in DMSO can typically be prepared at around 10 mg/mL.[1] Always purge the solvent with an inert gas before use to remove dissolved oxygen and moisture.
Q3: How stable are stock solutions of this compound?
A: When stored properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, stock solutions in anhydrous DMSO or DMF are generally stable for several months. However, for quantitative experiments, it is best practice to prepare fresh solutions or to qualify older stock solutions before use, as gradual degradation can occur.
Section 3: Troubleshooting Guide - The Labeling Reaction
This section addresses the most common issues encountered during the nucleophilic substitution reaction.
Q4: I am observing very low or no yield of my desired labeled product. What are the likely causes?
A: This is a frequent challenge that can be traced to several factors. A systematic approach is key to identifying the root cause.
-
Cause 1: Inactive Reagents. The this compound may have degraded due to improper storage. Your nucleophile (the molecule you are labeling with) may also be compromised, especially if it has sensitive functional groups.
-
Solution: Verify the purity of your this compound using a suitable analytical method like LC-MS if possible. Always use freshly prepared or properly stored reagents.
-
-
Cause 2: Suboptimal Reaction Conditions. The SNAr reaction is sensitive to solvent, temperature, and the presence of a base.
-
Solution:
-
Solvent: Ensure you are using an anhydrous, polar aprotic solvent like DMF, DMSO, or acetonitrile. Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity.[7]
-
Base: The reaction often requires a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to deprotonate the nucleophile, increasing its reactivity.[8] The base scavenges the HCl generated during the reaction. Ensure the base is anhydrous and used in appropriate stoichiometry (typically 1.5-3 equivalents).
-
Temperature: Many labeling reactions with this compound require heating.[9] If you are running the reaction at room temperature with no success, try increasing the temperature incrementally (e.g., to 60°C, 80°C, or higher), while monitoring for potential degradation.
-
-
-
Cause 3: Poor Nucleophilicity. The molecule you are trying to attach may not be a strong enough nucleophile to displace the chloride.
-
Solution: If possible, modify your substrate to increase its nucleophilicity. For amines, ensure the reaction pH is above the pKa of the conjugate acid to have a sufficient concentration of the free amine. For thiols, a base is almost always required to form the more nucleophilic thiolate.
-
Q5: My reaction is producing multiple products or significant side products. How can I improve selectivity?
A: Side product formation often points to issues with tautomerism, over-alkylation, or reaction with other functional groups.
-
Cause 1: N7 vs. N9 Isomerization. Purines can exist in different tautomeric forms (N7-H and N9-H).[8][10] Alkylation or substitution can potentially occur at either the N7 or N9 position, leading to regioisomers. N9 is generally the thermodynamically favored product.
-
Solution: Reaction conditions can influence the N7/N9 ratio. Lower temperatures and certain solvent systems may favor one isomer over the other. Careful purification using chromatography is essential to separate these isomers.[8]
-
-
Cause 2: Reaction with Other Functional Groups. If your target molecule has multiple nucleophilic sites, the purine may react at unintended positions.
-
Solution: Employ a protection strategy. Use protecting groups for sensitive functionalities on your target molecule that you do not want to react.[11] These groups can be removed in a subsequent step after the desired labeling has occurred.
-
Q6: The reaction works, but it is extremely slow. How can I increase the reaction rate?
A: Slow reaction kinetics are typically addressed by adjusting temperature, concentration, or catalysis.
-
Solution 1: Increase Temperature. As mentioned, increasing the reaction temperature is one of the most effective ways to increase the rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition of starting materials or products.[9]
-
Solution 2: Use a Catalyst. In some cases, a phase-transfer catalyst can be used, especially in heterogeneous mixtures, to facilitate the reaction.[7] For certain advanced cross-coupling reactions (if modifying the purine further), transition metal catalysts may be required.[12]
-
Solution 3: Increase Concentration. Operating at a higher molar concentration can increase the reaction rate, but be mindful of potential solubility issues.
Section 4: Experimental Protocols
The following are generalized, starting-point protocols. You must optimize these for your specific nucleophile and experimental goals.
Protocol 1: General Procedure for Labeling an Amine Nucleophile
-
Reagent Preparation:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add this compound (1.0 eq) to a dry reaction vessel.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Add your amine-containing molecule (1.1 eq).
-
-
Solvent Addition:
-
Add anhydrous DMF to the vessel to achieve a suitable concentration (e.g., 0.1 M).
-
-
Reaction:
-
Stir the mixture at room temperature and monitor the reaction progress using TLC or LC-MS.
-
If no reaction is observed after 2-4 hours, gradually increase the temperature to 80°C. Continue to monitor.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel or by preparative HPLC to isolate the desired labeled purine.
-
Protocol 2: Quality Control by LC-MS
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
LC Method: Use a C18 reverse-phase column. Run a gradient elution, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 10-15 minutes.
-
MS Analysis: Operate the mass spectrometer in both positive and negative ion modes to detect the mass of the starting material (m/z 155.01 [M+H]⁺) and the expected product.
Section 5: Visualization of Workflows & Concepts
Diagrams can clarify complex processes. Below are visualizations for a typical troubleshooting workflow and the core reaction mechanism.
Caption: A decision tree for troubleshooting low-yield labeling reactions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1681-15-8 [sigmaaldrich.com]
- 4. 2-chloro-7H-purine | C5H3ClN4 | CID 519314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. echemi.com [echemi.com]
- 7. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 8. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. openaccesspub.org [openaccesspub.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
analytical techniques for the characterization of 2-chloro-9H-purine
An In-Depth Comparative Guide to the Analytical Characterization of 2-chloro-9H-purine
Introduction: The Analytical Imperative for this compound
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its reactive chlorine atom at the C2 position makes it a versatile precursor for synthesizing a wide array of substituted purine derivatives, which are investigated for their potential as antiviral, antineoplastic, and kinase-inhibiting agents.[1][2] Given its role as a key starting material, the unambiguous confirmation of its identity, purity, and stability is not merely a quality control checkpoint; it is the foundation upon which subsequent synthetic campaigns and biological screenings are built. An impure or misidentified batch can lead to failed reactions, misleading biological data, and significant loss of time and resources.
This guide, intended for researchers and drug development professionals, provides a comparative overview of the essential analytical techniques for the comprehensive characterization of this compound. We will move beyond simple data reporting to explain the causality behind methodological choices, offering an integrated strategy that ensures a holistic and robust analytical assessment.
The Orthogonal Approach: A Multi-Faceted View of a Molecule
No single analytical technique can fully characterize a chemical compound. A robust characterization relies on an orthogonal approach, where multiple techniques, each based on different physicochemical principles, are employed. This strategy ensures that the data is cross-validated, providing a high degree of confidence in the final assessment. For this compound, this involves a synergistic combination of spectroscopic, chromatographic, and thermal methods to elucidate its structure, purity, and stability.
Caption: Orthogonal techniques for a complete molecular profile.
Structural Elucidation: Spectroscopic Techniques
Confirming the covalent structure of this compound is the primary step in its characterization. Spectroscopic methods provide unparalleled insight into the atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural analysis, providing definitive information on the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete assignment.
Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for purine derivatives due to its high solubilizing power.[1] The acidic N-H protons of the purine ring are often broad and may exchange with residual water in the solvent; their observation confirms the presence of the 9H-tautomer.
¹H and ¹³C NMR Data for Related Purine Derivatives
| Compound | Technique | Solvent | Key Chemical Shifts (δ, ppm) | Reference |
| 2-Chloro-6-methyl-9-(β-D-ribofuranosyl)purine | ¹H NMR | DMSO-d₆ | 8.80 (s, 1H, H-8), 5.96 (d, 1H, H-1') | [3] |
| 2,6-Dichloro-9-methyl-9H-purine | ¹H NMR | - | 2 (s, 1H), 1 (s, 3H) | [4] |
| 6-chloro-2-iodopurine | ¹³C NMR | - | C-8 (δ 145.1), C-4 (δ 151.6) | [5] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean NMR tube.
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Data Acquisition: Acquire a standard ¹H spectrum. The number of scans can be increased to improve the signal-to-noise ratio for less concentrated samples.
-
Data Processing: Process the Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Integrate the signals to determine the relative proton ratios.
Mass Spectrometry (MS)
MS provides the exact molecular weight of a compound, serving as a powerful confirmation of its elemental formula.
Trustworthiness: The key diagnostic feature for this compound is the characteristic isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) with an approximate intensity ratio of 3:1, unequivocally confirming the presence of a single chlorine atom.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. This helps separate the main component from any impurities. A typical setup would use a C18 column with a water/acetonitrile gradient.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.
-
Mass Analysis: Acquire the full scan mass spectrum in positive ion mode. The expected m/z for the molecular ions will be ~154.0 for [C₅H₃³⁵ClN₄]⁺ and ~156.0 for [C₅H₃³⁷ClN₄]⁺.
-
Impurity Profiling: Tandem MS (MS/MS) can be used to fragment the ions of interest, aiding in the structural elucidation of any co-eluting impurities.[6]
Caption: LC-MS/MS workflow for impurity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Experience: For purine derivatives, the FTIR spectrum provides a characteristic fingerprint in the 1650-1400 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations of the heterocyclic rings.[7][8] The presence of a C-Cl bond can also be confirmed, although its absorption in the 800-600 cm⁻¹ range can sometimes be difficult to assign definitively in complex molecules.
Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (ring) | Stretching | 3200 - 2800 (broad) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C=N / C=C (ring) | Stretching | 1620 - 1570 |
| Purine Ring | Ring Vibrations | 1550 - 1400 |
| C-Cl | Stretching | 800 - 600 |
Purity Assessment: The Power of Chromatography
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. It separates the main component from impurities, allowing for precise quantification.
Trustworthiness: A robust HPLC method must demonstrate specificity, linearity, accuracy, and precision. The choice of detection wavelength is crucial. By examining the UV-Vis spectrum of this compound, an optimal wavelength (λmax) where the analyte absorbs strongly and potential impurities are also likely to be detected can be selected, typically around 260-270 nm for purine systems.[9]
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation: Use a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase it over 20-30 minutes to elute compounds with higher hydrophobicity. This ensures that both polar and non-polar impurities are detected.
-
Detection: Set the UV detector to the determined λmax (e.g., 265 nm).
-
Sample Analysis: Prepare a sample solution of known concentration (e.g., 0.5 mg/mL). Inject a fixed volume (e.g., 10 µL).
-
Data Analysis: Integrate the peak areas of all detected components. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Comparative Performance of Purity Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Chromatographic separation | Quantitative purity, impurity profile | High resolution, sensitive, quantitative | Requires chromophore, non-volatile impurities may not be detected |
| LC-MS | Separation + Mass detection | Purity, impurity mass/identity | High specificity, identifies unknown impurities | More complex, quantification can be challenging |
| qNMR | NMR signal integration vs. standard | Absolute purity (mass %) | No reference standard of analyte needed, highly accurate | Lower sensitivity than HPLC, requires certified internal standard |
Stability and Physical Properties: Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for understanding the physical properties and thermal stability of a compound.[10]
Expertise & Experience: Running TGA and DSC provides complementary information. TGA detects mass loss (e.g., from residual solvent or decomposition), while DSC detects thermal events like melting, even if no mass change occurs.[11][12] For a pure, anhydrous, and stable compound, TGA should show no significant mass loss until the decomposition temperature, and DSC should show a single, sharp endothermic peak corresponding to its melting point.
Experimental Protocol: TGA/DSC Analysis
-
Instrument Calibration: Ensure the instrument's temperature and heat flow (for DSC) or mass (for TGA) are properly calibrated using certified standards.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an appropriate pan (typically aluminum for DSC and platinum or ceramic for TGA).
-
Atmosphere: Run the experiment under an inert nitrogen atmosphere to prevent oxidative decomposition.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 350 °C).
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
-
Integrated Characterization Workflow
A logical workflow ensures that all critical attributes of a new batch of this compound are systematically evaluated.
Caption: A systematic workflow for batch release.
By integrating these orthogonal analytical techniques, researchers can build a comprehensive data package that confirms the identity, purity, and stability of this compound with a high degree of scientific certainty, ensuring its suitability for downstream applications in research and development.
References
- 1. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. 2,6-DICHLORO-9-METHYL-9H-PURINE(2382-10-7) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases [mdpi.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. tainstruments.com [tainstruments.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectral Interpretation of 2-chloro-9H-purine
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.
Objective: This guide provides an in-depth, practical comparison and interpretation of the mass spectrometry and nuclear magnetic resonance (NMR) data expected for 2-chloro-9H-purine. Moving beyond a simple data dump, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights to validate your experimental findings.
Introduction: The Analytical Imperative for this compound
This compound is a vital heterocyclic building block in medicinal chemistry and drug development. As a purine analog, its scaffold is central to a multitude of biologically active molecules, including antivirals and antineoplastics.[1] The precise placement of the chloro-substituent at the C2 position offers a reactive site for further synthetic modification via nucleophilic substitution, making it a versatile precursor.
Given its role, unambiguous structural confirmation is paramount. Contamination with isomers (e.g., 6-chloro-9H-purine) or other impurities can drastically alter reaction outcomes and biological activity. Here, we dissect the characteristic spectral signatures of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing the analytical bedrock for its reliable identification.
Molecular Weight and Isotopic Signature Analysis by Mass Spectrometry
Mass spectrometry is the first-line technique for confirming the molecular weight and elemental composition of a synthesized compound. For a molecule containing chlorine, the analysis of the isotopic pattern is a self-validating feature that provides a high degree of confidence in the assigned structure.
Experimental Protocol: Sample Preparation for ESI-MS
-
Solvent Selection: Prepare a stock solution of the sample at ~1 mg/mL in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Dilution: Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure efficient ionization and avoid detector saturation.
-
Analysis: Infuse the sample directly or via a liquid chromatography (LC) system into an ESI-mass spectrometer operating in positive ion mode. The formic acid aids in the protonation of the purine nitrogens, facilitating the formation of the [M+H]⁺ ion.
Interpreting the Mass Spectrum of this compound
The molecular formula of this compound is C₅H₃ClN₄.[2] The key to its mass spectrum lies in the natural abundance of chlorine isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic signature for the molecular ion.[3]
-
Molecular Ion ([M+H]⁺): The protonated molecule will appear as a pair of peaks.
-
The M peak (containing ³⁵Cl) is expected at m/z 155.0.
-
The M+2 peak (containing ³⁷Cl) is expected at m/z 157.0.
-
-
Isotopic Ratio: The relative intensity of the M to M+2 peak should be approximately 3:1 , a hallmark of a monochlorinated compound.[3] This ratio is one of the most powerful diagnostic features in the spectrum.
Plausible Fragmentation Pathway
Purine rings are aromatic and thus relatively stable. Under collision-induced dissociation (CID) in MS/MS experiments, fragmentation is expected to proceed via the loss of small, stable neutral molecules. The fragmentation cascade provides a secondary layer of structural confirmation. A study on substituted purines showed that fragmentation is often initiated at the substituents.[4]
Below is a proposed fragmentation workflow for the [M+H]⁺ ion of this compound.
References
A Comparative Guide to 2-Chloro-9H-Purine and Other Halogenated Purines for the Research Scientist
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a discovery program. Halogenated purines represent a critical class of synthons, offering a versatile scaffold for the synthesis of a vast array of biologically active molecules. Among these, 2-chloro-9H-purine stands as a key intermediate, yet its utility is best understood through a comparative lens against other halogenated purines. This guide provides an in-depth, objective comparison of this compound with its isomers and other halogenated analogs, supported by experimental data and detailed protocols to empower your research endeavors.
Introduction: The Strategic Role of Halogenated Purines in Medicinal Chemistry
Halogen atoms, far from being mere steric blockers, are powerful tools in medicinal chemistry. Their introduction into a purine scaffold can profoundly influence the molecule's physicochemical properties and biological activity. Halogenation can modulate lipophilicity, improve metabolic stability, and introduce specific, directional interactions such as halogen bonding, which can enhance binding affinity to target proteins.[1] The position of the halogen on the purine ring dictates its chemical reactivity, providing a handle for selective functionalization. This guide will delve into the nuances of this compound in comparison to other key halogenated purines like 6-chloropurine and 2,6-dichloropurine, focusing on their reactivity, physicochemical properties, and biological implications.
Chemical Reactivity: A Tale of Two Positions
The reactivity of a chloropurine is fundamentally governed by the electron-withdrawing nature of the nitrogen atoms in the purine ring system, which activates the carbon-chlorine bond towards nucleophilic attack. However, the position of the chlorine atom—be it at C2, C6, or C8—results in significant differences in reactivity.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of purine chemistry, allowing for the introduction of a wide range of functional groups. The relative reactivity of the C-Cl bond at different positions is a critical consideration for synthetic strategy.
Kinetic studies on the reaction of chloropurines with nucleophiles provide a quantitative measure of this reactivity. For instance, the reaction of 9-methyl-substituted chloropurines with sodium ethoxide in ethanol at 20°C reveals a reactivity order of:
8-chloropurine > 6-chloropurine > 2-chloropurine [2]
This trend can be rationalized by the electronic distribution within the purine ring. The C6 and C8 positions are more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. In the case of 2,6-dichloropurine, the chlorine at the C6 position is significantly more reactive than the one at the C2 position. This differential reactivity allows for selective monosubstitution at the C6 position, leaving the C2 chlorine available for subsequent functionalization.[3]
Table 1: Comparative Reactivity of Chloropurines in Nucleophilic Aromatic Substitution
| Compound | Relative Reactivity (vs. 2-chloro-9-methylpurine) | Key Considerations |
| 2-Chloro-9-methylpurine | 1 | Least reactive towards nucleophilic substitution. |
| 6-Chloro-9-methylpurine | Significantly more reactive than the 2-chloro isomer. | Preferred site for initial nucleophilic attack in 2,6-dichloropurine. |
| 8-Chloro-9-methylpurine | Most reactive of the three isomers. | Highly susceptible to nucleophilic displacement. |
| 2,6-Dichloropurine | C6-Cl is much more reactive than C2-Cl. | Allows for sequential and regioselective functionalization. |
Data extrapolated from kinetic studies with sodium ethoxide.[2]
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkenyl groups onto the purine scaffold. The reactivity of chloropurines in this reaction is also position-dependent.
In the case of 2,6-dichloropurines, a remarkable regioselectivity is observed. The reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine.[4] This indicates that the C6 position is more reactive under these palladium-catalyzed conditions as well. Conversely, starting with 9-benzyl-6-chloro-2-iodopurine, the coupling occurs selectively at the C2 position, highlighting the general reactivity trend of C-I > C-Br > C-Cl in Suzuki-Miyaura reactions.[4]
This differential reactivity is a powerful synthetic tool, allowing for the stepwise and selective introduction of different substituents at the C2 and C6 positions of the purine core.
Physicochemical Properties: The Impact of Halogenation
The position and number of halogen atoms significantly influence the physicochemical properties of purines, which in turn affect their solubility, membrane permeability, and metabolic stability.
Solubility
The solubility of halogenated purines is a critical factor for both synthetic manipulations and biological testing. Generally, the introduction of a chlorine atom increases lipophilicity compared to the parent purine. However, the overall solubility in a given solvent is a complex interplay of factors including crystal lattice energy and the potential for hydrogen bonding.
Table 2: Comparative Solubility of Chlorinated Purines
| Compound | Aqueous Solubility | Organic Solvent Solubility |
| This compound | Sparingly soluble. | Soluble in polar aprotic solvents like DMSO and DMF. |
| 6-Chloropurine | Log10(water solubility in mol/l) = -2.48.[5] | Soluble in DMSO and DMF (approx. 10 mg/mL).[6] |
| 2,6-Dichloropurine | Soluble in water.[7] | Soluble in acetone and ethyl acetate.[7] |
| 2-Amino-6-chloropurine | Low aqueous solubility. | Soluble in DMSO and DMF.[8] |
Note: Solubility is highly dependent on temperature and pH. The data presented is for general comparison.
Metabolic Stability
Halogenation can significantly impact the metabolic stability of a compound by blocking sites of oxidation by cytochrome P450 enzymes. The C2 and C8 positions of the purine ring are susceptible to metabolic oxidation. Introducing a chlorine atom at the C2 position, as in this compound, can prevent this metabolic pathway, potentially increasing the compound's half-life in vivo.
Biological Activity: A Spectrum of Therapeutic Potential
Halogenated purines are precursors to a wide range of biologically active compounds, including antiviral and anticancer agents. The nature and position of the halogen, along with other substituents, fine-tune the biological activity.
For instance, purine analogs are a well-established class of anticancer drugs that function as antimetabolites, interfering with DNA and RNA synthesis.[10][11] The introduction of a chlorine atom can influence the interaction of these molecules with their target enzymes or receptors. Furthermore, the chlorine atom can serve as a synthetic handle to introduce other functionalities that modulate the biological profile.
Table 3: Examples of Biologically Active Compounds Derived from Halogenated Purines
| Halogenated Precursor | Derivative Class | Therapeutic Area |
| 2-Chloroadenosine | Adenosine Receptor Agonists | Research Tool |
| 6-Chloropurine | Thiopurines (e.g., 6-mercaptopurine) | Cancer, Immunosuppression |
| 2,6-Dichloropurine | Kinase Inhibitors | Cancer |
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed, step-by-step methodologies for key experiments are provided below.
Protocol for Suzuki-Miyaura Cross-Coupling of a Chloropurine
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of 9-benzyl-6-chloropurine.[4]
Objective: To synthesize a 6-arylpurine derivative from a 6-chloropurine.
Materials:
-
9-Benzyl-6-chloropurine
-
Arylboronic acid
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Argon gas
-
Standard glassware for inert atmosphere reactions
-
TLC plates, silica gel for column chromatography, and appropriate solvents
Procedure:
-
To an argon-purged flask, add 9-benzyl-6-chloropurine (1.0 eq), arylboronic acid (1.5 eq), anhydrous K₂CO₃ (1.25 eq), and Pd(PPh₃)₄ (0.024 eq).
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture under an argon atmosphere at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through Celite® and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., Chloroform:Methanol).
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction of a chloropurine.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol provides a general method for determining the thermodynamic solubility of a halogenated purine.[11]
Objective: To determine the aqueous solubility of a halogenated purine derivative.
Materials:
-
Halogenated purine compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity water
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of the solid purine compound to a known volume of PBS (pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved purine in the diluted supernatant using a validated HPLC-UV method against a standard curve of the compound.
-
Calculate the original concentration in the supernatant to determine the aqueous solubility.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. chemeo.com [chemeo.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 2,6-Dichloropurine, 97% 1 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.at]
- 8. researchgate.net [researchgate.net]
- 9. Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
A Comparative Guide to the Synthetic Routes of 2-Chloro-9H-purine
Introduction: The Significance of 2-Chloro-9H-purine in Medicinal Chemistry
This compound is a vital heterocyclic compound, serving as a key building block in the synthesis of a multitude of biologically active molecules. As a purine analog, its structure is foundational for developing derivatives that can interact with biological systems, particularly in the realm of drug discovery. The strategic placement of a chlorine atom at the 2-position of the purine core offers a reactive handle for further chemical modifications through nucleophilic substitution, allowing for the synthesis of diverse compound libraries. These derivatives are instrumental in the development of novel therapeutics, including antiviral and anticancer agents. Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic strategies, offering field-proven insights and detailed experimental data to inform laboratory practice.
Primary Synthetic Strategy: Selective Dechlorination of a Dichloro Precursor
The most established and versatile pathway to this compound involves a two-stage approach: first, the synthesis of the intermediate 2,6-dichloropurine, followed by the selective removal of the more reactive C6-chloro substituent. This strategy leverages the differential reactivity of the two chlorine atoms on the purine ring, a cornerstone of purine chemistry.
Caption: Overall workflow for the primary synthesis of this compound.
Step 1: Synthesis of 2,6-Dichloropurine Intermediate
The synthesis of the key intermediate, 2,6-dichloropurine, can be approached from several common starting materials. The choice of method often depends on the availability of precursors, scalability, and safety considerations.
Method A: Direct Chlorination of Xanthine
This is a classical and widely used method for preparing 2,6-dichloropurine on a large scale.[1]
-
Reaction Principle: Xanthine, which is a 2,6-dihydroxypurine, is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), to replace both hydroxyl groups with chlorine atoms. The reaction is often performed at high temperatures and may include a tertiary amine or other weak nucleophilic base. The base acts as a catalyst and scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[2]
Caption: Chlorination of Xanthine to form 2,6-Dichloropurine.
-
Causality in Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This reagent is a powerful chlorodehydrating agent, ideal for converting the stable keto/enol tautomers of the hydroxyl groups on the purine ring into reactive chloro substituents.
-
High Temperature (Reflux): The aromatic nature of the purine ring and the stability of the hydroxyl groups necessitate significant energy input to drive the reaction to completion.
-
Base Catalyst: The inclusion of a base like pyridine or N,N-dimethylaniline prevents the buildup of HCl, which can lead to side reactions and decrease yield. It also facilitates the reaction by forming a more reactive intermediate with POCl₃.
-
Method B: Diazotization of 2-Amino-6-chloropurine
An alternative high-yield route starts from 2-amino-6-chloropurine, which can be synthesized from guanine.[3]
-
Reaction Principle: This method utilizes a Sandmeyer-type reaction. The amino group at the C2 position of 2-amino-6-chloropurine is converted into a diazonium salt using a diazotizing agent (e.g., sodium nitrite in acidic conditions). The diazonium group is an excellent leaving group and is subsequently displaced by a chloride ion from the reaction medium (e.g., concentrated HCl).[4]
Caption: Synthesis of 2,6-Dichloropurine via diazotization.
-
Causality in Experimental Choices:
-
Sodium Nitrite (NaNO₂)/HCl: This combination generates nitrous acid (HNO₂) in situ, which is the active agent for converting the primary amino group into a diazonium salt.
-
Low Temperature (Initially): The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) to prevent its premature decomposition.
-
Chloride Source: A high concentration of chloride ions (from HCl or an added salt like LiCl) is necessary to ensure the diazonium group is efficiently replaced by chlorine.[3]
-
Step 2: Selective C6-Hydrodechlorination
This step is the most critical for the successful synthesis of this compound. The C6 position of the purine ring is more electron-deficient than the C2 position, making the C6-Cl bond more susceptible to both nucleophilic attack and reduction. This inherent reactivity difference allows for selective dechlorination.
Method C: Catalytic Transfer Hydrogenation
Catalytic hydrogenation is a powerful method for the reduction of various functional groups, including the hydrogenolysis of carbon-halogen bonds.[5]
-
Reaction Principle: 2,6-Dichloropurine is treated with a hydrogen donor in the presence of a transition metal catalyst, typically palladium on carbon (Pd/C). The catalyst facilitates the transfer of hydrogen to the purine, leading to the reductive cleavage (hydrogenolysis) of the C-Cl bond. By carefully controlling the reaction conditions (temperature, pressure, reaction time), the more reactive C6-Cl bond can be removed while leaving the C2-Cl bond intact. Ammonium formate is often used as a hydrogen donor in a process known as transfer hydrogenation.
Caption: Selective C6-dechlorination of 2,6-Dichloropurine.
-
Causality in Experimental Choices:
-
Palladium on Carbon (Pd/C): Pd is a highly effective catalyst for hydrogenolysis of C-Cl bonds. The carbon support provides a high surface area for the reaction.
-
Hydrogen Source: While hydrogen gas (H₂) can be used, transfer hydrogenation agents like ammonium formate are often more convenient and safer for lab-scale synthesis, as they avoid the need for high-pressure hydrogenation equipment.
-
Reaction Control: Careful monitoring of the reaction is crucial. Over-reduction can lead to the formation of purine (complete dechlorination) or other byproducts, reducing the yield of the desired this compound.
-
Comparative Data Summary
| Parameter | Method A: Chlorination | Method B: Diazotization | Method C: Dechlorination |
| Starting Material | Xanthine | 2-Amino-6-chloropurine | 2,6-Dichloropurine |
| Key Reagents | POCl₃, Weak Base | NaNO₂, HCl, LiCl | Pd/C, HCOOH·NH₄ |
| Typical Yield | ~33-60%[1][6] | High (~90%+)[3] | Good to Excellent (requires optimization) |
| Scalability | Excellent; common industrial process[1] | Good | Good |
| Safety Concerns | Corrosive POCl₃, exothermic reaction | Potentially unstable diazonium intermediate | Flammable H₂ gas (if used), catalyst handling |
| Key Advantage | Inexpensive, readily available starting material | High yield and purity | High selectivity possible under controlled conditions |
| Key Disadvantage | Harsh conditions, byproduct formation | Starting material is a multi-step synthesis from guanine | Potential for over-reduction, catalyst cost |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloropurine from Xanthine (Method A)
Adapted from Synthetic route of 2,6-Dichloropurine, Guidechem[6]
-
Setup: In a pressure-rated round-bottom flask equipped with a magnetic stirrer, add xanthine (5.00 g, 0.033 mol).
-
Reagent Addition: To the flask, add pyridine (2.66 mL, 0.033 mol) and stir the suspension. Carefully add phosphorus oxychloride (6.00 mL, 0.066 mol) dropwise.
-
Reaction: Seal the flask and heat the mixture to 180°C for 5 hours with vigorous stirring.
-
Workup: After cooling, slowly and carefully pour the dark reaction mixture into 100 mL of ice water with stirring. Continue stirring for 20 minutes.
-
Extraction: Extract the aqueous mixture with a 1:1 solution of diethyl ether:ethyl acetate (5 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis of 2,6-Dichloropurine from 2-Amino-6-chloropurine (Method B)
Adapted from US Patent 6,455,696 B2[3]
-
Setup: To a suitable reaction vessel, add 209.4 g of 35% aqueous hydrochloric acid (2.00 mol).
-
Reagent Addition: Add 33.9 g (0.20 mol) of 2-amino-6-chloropurine to the acid.
-
Diazotization: Prepare a solution of sodium nitrite (17.9 g, 0.26 mol) in 30 mL of water. Add this solution dropwise to the purine/acid mixture while maintaining the temperature between 15° to 20° C.
-
Reaction: Stir the mixture at 15° to 20° C for 1 hour after the addition is complete.
-
Workup and Extraction: Dilute the reaction mixture with 300 mL of water. Adjust the pH to 13 by slowly adding an ~40% aqueous sodium hydroxide solution. Extract the basic solution multiple times with acetonitrile (e.g., 7 x 400 mL).
-
Purification: Combine the organic extracts, dry, and concentrate under reduced pressure to obtain 2,6-dichloropurine.
Protocol 3: Selective Dechlorination to this compound (Method C)
(General procedure based on principles of catalytic transfer hydrogenation)
-
Setup: In a round-bottom flask, dissolve 2,6-dichloropurine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogen Donor: Add ammonium formate (3.0-5.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction time must be carefully optimized to maximize the yield of the mono-dechlorinated product and minimize the formation of purine.
-
Workup: Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the Pd/C catalyst.
-
Purification: Wash the Celite® pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Conclusion
The synthesis of this compound is most reliably achieved via a two-step sequence involving the formation and subsequent selective reduction of 2,6-dichloropurine. For the synthesis of the dichloropurine intermediate, the chlorination of xanthine (Method A) is advantageous for its operational simplicity and use of a readily available starting material, making it suitable for large-scale production. The diazotization of 2-amino-6-chloropurine (Method B) offers higher yields but requires a more complex starting material. The critical step, selective C6-dechlorination, is effectively performed using catalytic transfer hydrogenation (Method C). This step's success hinges on careful control of reaction conditions to prevent over-reduction. By understanding the chemical principles and experimental nuances of these routes, researchers can select and optimize the synthetic strategy that best fits their laboratory capabilities, scale, and purity requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
- 4. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. guidechem.com [guidechem.com]
A Head-to-Head Comparison of N9-Substituted Purine Analogs as Kinase Inhibitors
Introduction: The Enduring Power of the Purine Scaffold
In the landscape of medicinal chemistry, the purine scaffold stands as a "privileged structure," a testament to its evolutionary selection as the core of ATP, the universal currency of cellular energy. This inherent resemblance to ATP makes purine analogs exceptional candidates for competitive inhibition of ATP-dependent enzymes, most notably the protein kinase family. Protein kinases are central regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, kinases have become one of the most intensely pursued classes of drug targets.
Substitution at the N9 position of the purine ring is a critical and versatile strategy in the design of potent and selective kinase inhibitors. This position projects into the solvent-exposed region of the ATP-binding pocket in most kinases, allowing for the introduction of various side chains that can fine-tune solubility, cell permeability, and, most importantly, create specific interactions with unique residues outside the conserved adenine-binding region. This guide provides a head-to-head comparison of representative N9-substituted purine analogs, dissecting their performance based on experimental data and elucidating the structure-activity relationships (SAR) that govern their efficacy. We will focus on analogs developed as anti-cancer agents, comparing their kinase inhibition profiles and their cytotoxic effects on relevant cancer cell lines.
The Analogs: A Tale of Two Scaffolds
For this comparative guide, we will examine two distinct classes of N9-substituted purine analogs that highlight different strategies for achieving potency and selectivity against oncogenic kinases.
-
Olomoucine and Roscovitine (Seliciclib): The CDK-Inhibitor Pioneers. These compounds are classic examples of 2,6,9-trisubstituted purines that exhibit potent inhibitory activity against Cyclin-Dependent Kinases (CDKs). CDKs are master regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The N9-isopropyl group on these analogs is a key feature that contributes to their binding affinity.
-
Novel 2,6,9-Trisubstituted Purines for Leukemia: We will also analyze a more recent class of purine derivatives designed to inhibit kinases implicated in hematological malignancies, such as Bcr-Abl and Bruton's tyrosine kinase (BTK). These compounds often feature more complex N9-substituents designed to exploit specific features of the target kinase active site. We will use compound V from a study by Espinosa-Bustos et al. as a representative example, which showed potent dual inhibition of Bcr-Abl and BTK.
Mechanism of Action: Hijacking the ATP-Binding Site
The primary mechanism for these N9-substituted purine analogs is the competitive inhibition of the ATP-binding site on the target kinase. The purine core mimics the adenine moiety of ATP, forming hydrogen bonds with the "hinge" region of the kinase domain. The substituents at the C2, C6, and N9 positions then determine the compound's affinity and selectivity by forming additional interactions with surrounding amino acid residues.
Caption: Competitive inhibition of a protein kinase by an N9-substituted purine analog.
Head-to-Head Performance Evaluation
The efficacy of a kinase inhibitor is not solely defined by its potency against the intended target but also by its selectivity across the kinome and its ultimate effect on cancer cell viability.
Kinase Inhibition Profile
Selectivity is paramount in kinase inhibitor development to minimize off-target effects. The data below compares the half-maximal inhibitory concentrations (IC₅₀) of our selected analogs against their primary targets and other related kinases. Lower IC₅₀ values indicate greater potency.
| Compound | Primary Target(s) | IC₅₀ (nM) | Off-Target Example | IC₅₀ (nM) | Reference |
| Roscovitine | CDK2 | 45 | CDK4 | >100,000 | |
| Compound 4h ¹ | CDK2 | 300 | CDK4 | >100,000 | |
| Compound V | Bcr-Abl | 40 | BTK | 580 | |
| Compound 4f ² | Bcr-Abl | 70 | BTK | >10 µM |
¹Compound 4h is [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine], a highly active analog from the same study as Roscovitine. ²Compound 4f is another potent Bcr-Abl inhibitor from the study by Espinosa-Bustos et al., highlighted for its selectivity over BTK.
Analysis of Kinase Inhibition Data: The data clearly illustrates the power of substitution in tuning potency and selectivity. Roscovitine and its analog (Compound 4h) show potent inhibition of CDK2 while being largely inactive against CDK4, demonstrating selectivity within the same kinase family. Similarly, the newer generation purines show remarkable potency against the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia (CML). Notably, subtle structural changes between Compound V and Compound 4f dramatically alter their selectivity profile against BTK, underscoring the importance of fine-tuning the substituents at the C2, C6, and N9 positions.
In Vitro Cytotoxicity
Ultimately, the goal of these compounds is to kill cancer cells. The following table summarizes the cytotoxic activity of representative purine analogs against human cancer cell lines. The IC₅₀ value here represents the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 11 ¹ | DU-145 | Prostate Cancer | <0.01 | |
| Compound 11 ¹ | BT-549 | Breast Cancer | <0.01 | |
| Compound 12 ² | Huh7 | Liver Cancer | 0.08 - 0.13 | |
| Compound 22 ² | Huh7 | Liver Cancer | 0.08 - 0.13 | |
| N9-AA Purine ³ | K562 | Leukemia | Mild, dose-dependent |
¹Compound 11 is bis-9-[p-(methylphenylmethyl)]2,6-dichloropurine, a potent derivative from a series of bis-N9-substituted purines. ²Compounds 12 and 22 are 6,9-disubstituted purine analogs that showed excellent cytotoxicity against hepatocellular carcinoma cells. ³Represents a series of purine derivatives with an α-amino acid motif at the N9 position.
Analysis of Cytotoxicity Data: The cytotoxicity data reveals that potent kinase inhibition can translate into powerful anti-proliferative effects. Compounds 11, 12, and 22 demonstrate exceptional potency, with IC₅₀ values in the nanomolar range against several cancer cell lines. This level of activity is comparable to or better than some clinically used chemotherapeutics. The milder, yet clear dose-dependent, activity of the N9-amino acid derivatives suggests that this class of compounds may have a different therapeutic window or mechanism of action that warrants further investigation.
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of the data presented, we provide detailed protocols for the key assays used in the head-to-head comparison of these N9-substituted purine analogs.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is designed to measure the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.
Causality: This assay directly measures the biochemical event of interest: the inhibition of kinase-catalyzed phosphorylation. Its high sensitivity and throughput make it ideal for determining IC₅₀ values and screening compound libraries.
Caption: Workflow for a luminescence-based in vitro kinase activity assay.
Detailed Steps:
-
Compound Preparation: Prepare a 10 mM stock solution of the N9-substituted purine analog in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.
-
Kinase Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO vehicle control to the appropriate wells.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., CDK2/cyclin A) in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the start of the enzymatic reaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the appropriate peptide substrate and ATP at a concentration near its Kₘ).
-
Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic potential of a compound by assessing the metabolic activity of cultured cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Causality: This assay provides a quantitative measure of a compound's effect on cell viability and proliferation. A reduction in MTT conversion is a reliable indicator of cytotoxicity or cytostatic effects, which is the desired outcome for an anti-cancer agent.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N9-substituted purine analogs in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Outlook
The head-to-head comparison of N9-substituted purine analogs unequivocally demonstrates the scaffold's versatility and potency in the development of targeted kinase inhibitors. The pioneering work on CDK inhibitors like Roscovitine established the therapeutic potential of this class, while newer generations of compounds continue to push the boundaries of potency and selectivity against a wider range of oncogenic kinases like Bcr-Abl.
The structure-activity relationship is profoundly influenced by the nature of the substituent at the N9 position, which can be rationally designed to enhance target engagement and exploit unique features of the kinase active site. The experimental data shows a clear correlation between potent, selective kinase inhibition and robust cytotoxic activity in relevant cancer cell lines.
Future research will likely focus on developing analogs with even greater selectivity to minimize off-target toxicities and overcome drug resistance. The exploration of novel N9-substituents, including those that can form covalent bonds or engage allosteric sites, represents an exciting frontier. The robust and validated experimental protocols outlined in this guide provide a solid framework for the continued evaluation and development of the next generation of purine-based therapeutics.
The Gold Standard: A Comparative Guide to Confirming the Structure of 2-Chloro-9H-Purine Derivatives with X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the precise molecular structure of a compound is not merely an academic detail—it is the very foundation of its biological activity, efficacy, and safety profile. For scaffolds like the 2-chloro-9H-purine core, which are integral to a wide range of potential therapeutics including kinase inhibitors and antiviral agents, unambiguous structural confirmation is paramount.[1][2][3] While a suite of analytical techniques can provide pieces of the puzzle, single-crystal X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement of a molecule.
This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural confirmation of this compound derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, underscore the self-validating nature of crystallographic data, and provide the technical details necessary for its successful application.
The Challenge: Beyond Connectivity to Configuration and Conformation
The synthesis of substituted purine derivatives often results in a mixture of isomers or tautomers, which can be difficult to distinguish using standard spectroscopic methods alone. For instance, alkylation of the purine core can occur at different nitrogen atoms (e.g., N7 vs. N9), and the exocyclic amino groups can influence tautomeric equilibria.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While indispensable for determining the connectivity of a molecule (i.e., which atoms are bonded to which), NMR in solution may not definitively distinguish between certain positional isomers or may represent an average of rapidly interconverting tautomers.
-
Mass Spectrometry (MS): MS provides a highly accurate molecular weight, confirming the elemental composition.[1] However, it gives no information about the three-dimensional arrangement of the atoms. Isomers will have identical masses.
-
Infrared (IR) Spectroscopy: IR can help identify functional groups and provide clues about hydrogen bonding, which can suggest a particular tautomeric form, but it lacks the resolution to provide a complete structural picture.[4]
While these techniques are essential for routine characterization, they can leave critical questions unanswered. When the precise geometry of a molecule is needed to understand its interaction with a biological target, a more powerful approach is required.
X-ray Crystallography: The Unambiguous Answer
Single-crystal X-ray diffraction (SCXRD) provides a direct, high-resolution visualization of a molecule's structure in the solid state. By scattering X-rays off the ordered array of molecules in a crystal, we can calculate the electron density distribution and thus determine the precise position of each atom. The result is an unambiguous model showing bond lengths, bond angles, and the overall conformation of the molecule.[4][5][6]
The power of this technique was demonstrated in a study of 6-oxy purine derivatives, where computational modeling predicted a specific tautomer to be the most stable. While NMR and IR data were consistent with this prediction, only X-ray diffraction could provide the definitive experimental proof by locating the hydrogen atom on the N1 atom of the purine ring and determining the precise C6-O10, C6-N1, and C2-N3 bond lengths.[4]
The Crystallographic Workflow: From Powder to Publication
The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision. The quality of the final structure is entirely dependent on the quality of the single crystal used for the experiment.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide
This protocol is a generalized procedure based on common practices in crystallographic laboratories.[7][8]
1. Crystal Growth (The Critical Step):
-
Objective: To grow a single, defect-free crystal of sufficient size (typically 0.1-0.3 mm in each dimension). This is often the most challenging part of the experiment.
-
Methodology:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent system to near saturation. Common solvents include methanol, ethanol, acetonitrile, or mixtures with water or less polar solvents like hexane.
-
Employ a slow crystallization technique. The goal is to allow molecules to deposit onto a growing crystal lattice in an ordered fashion. Common methods include:
-
Slow Evaporation: Loosely cap a vial of the solution and leave it undisturbed in a vibration-free environment for several days to weeks.
-
Vapor Diffusion: Place the vial of the dissolved compound inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is less soluble). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of the compound. Crystals may form at the interface.
-
-
2. Data Collection:
-
Objective: To mount a suitable crystal and collect a complete set of diffraction data.
-
Methodology:
-
Under a microscope, select a single crystal with sharp edges and no visible cracks.
-
Mount the crystal on a cryoloop or glass fiber.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal motion and radiation damage.[7]
-
Center the crystal on a modern diffractometer, often equipped with a CCD or CMOS detector and a Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation source.[7]
-
Collect a series of diffraction images (frames) while rotating the crystal through different orientations. Software like CrysAlisPro is used to control the data collection process.[7]
-
3. Structure Solution and Refinement:
-
Objective: To process the diffraction data to obtain a final, validated 3D molecular structure.
-
Methodology:
-
Data Reduction: Integrate the raw diffraction spots to determine their intensities and positions. The data is corrected for experimental factors (e.g., absorption).[7]
-
Space Group Determination: From the symmetry of the diffraction pattern, determine the crystal's space group.
-
Structure Solution: Use direct methods or other algorithms (e.g., in software like SIR92 or SHELXT) to generate an initial electron density map and a preliminary molecular model.[6]
-
Structure Refinement: Iteratively refine the atomic positions and thermal parameters against the experimental data using a least-squares method (e.g., in SHELXL).[6] The quality of the fit is judged by R-factors (R1, wR2); lower values indicate a better fit between the model and the data.[4]
-
Validation: Generate a final crystallographic information file (CIF) and graphical representations like ORTEP diagrams, which show the atoms as ellipsoids representing their thermal motion.[7][9][10]
-
Data Interpretation and Comparison
The output of a successful crystallographic experiment is a wealth of precise quantitative data.
Table 1: Example Crystallographic Data for a Purine Derivative (Data is illustrative, based on typical values found in the literature[4][6])
| Parameter | Value | Significance |
| Chemical Formula | C₉H₉ClN₄ | Confirms the elemental composition in the crystal unit. |
| Molecular Weight (M_r) | 208.65 | Consistent with mass spectrometry data. |
| Crystal System | Triclinic | Describes the basic shape of the unit cell. |
| Space Group | P-1 | Defines the symmetry operations within the unit cell. |
| a, b, c [Å] | 8.18, 9.71, 13.94 | The dimensions of the unit cell. |
| α, β, γ [°] | 69.6, 75.4, 67.0 | The angles of the unit cell. |
| Volume [ų] | 947.6 | The volume of one unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Final R1 [I > 2σ(I)] | 0.027 | A key indicator of the quality of the refinement; values < 0.05 are considered very good. |
| wR2 (all data) | 0.070 | Another indicator of the refinement quality. |
This data provides a unique fingerprint of the compound in its crystalline form. The ultimate proof is the 3D model itself, which can be compared to other known structures by searching the Cambridge Structural Database (CSD) , the world's repository for small-molecule organic and metal-organic crystal structures.[11][12]
Emerging Alternatives: The Rise of 3D Electron Diffraction
While SCXRD is the gold standard, its primary limitation is the need for high-quality single crystals of a certain size. For compounds that yield only micro- or nanocrystals, 3D Electron Diffraction (3D-ED) has emerged as a powerful alternative.[13][14] By using a focused electron beam in a transmission electron microscope, 3D-ED can determine complete crystal structures from crystals a million times smaller in volume than those required for SCXRD.[14]
A recent study on the purine base xanthine, whose structure was previously elusive due to poor crystal quality, demonstrated the power of 3D-ED. The technique not only solved the structure from a single ~300 nm crystal but was also sensitive enough to directly locate the hydrogen atoms, confirming the dominant 7H-tautomer.[13]
Caption: Comparison of Single-Crystal X-ray Diffraction and 3D Electron Diffraction.
Conclusion
For the unambiguous structural confirmation of novel this compound derivatives, a multi-faceted analytical approach is essential. While NMR, MS, and IR spectroscopy provide crucial data on connectivity and composition, they cannot offer the definitive three-dimensional insight required for modern drug development. Single-crystal X-ray crystallography stands as the unparalleled gold standard, providing a precise and verifiable atomic map of the molecule. It resolves ambiguities in tautomerism and isomerism, reveals intermolecular interactions, and provides the foundational data for structure-based drug design. For challenging cases involving nanocrystalline materials, the emerging technique of 3D Electron Diffraction offers a powerful new avenue for discovery. By integrating these techniques, researchers can proceed with confidence, knowing their molecular structure is built on the solid ground of empirical, high-resolution data.
References
- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Stability of 2-Chloro-9H-Purine for Researchers and Drug Development Professionals
In the landscape of drug discovery and medicinal chemistry, purine analogs represent a cornerstone for the development of novel therapeutics, particularly in oncology and virology. Among these, 2-chloro-9H-purine serves as a critical building block for the synthesis of a wide array of biologically active compounds. However, the inherent reactivity of the chloropurine scaffold necessitates a thorough understanding of its stability under various experimental and storage conditions. This guide provides an in-depth, comparative analysis of the stability of this compound, offering field-proven insights and detailed experimental protocols to ensure the integrity of research and development workflows.
The Criticality of Stability: Why It Matters
The stability of a starting material like this compound is not merely a matter of good laboratory practice; it is a fundamental parameter that can significantly impact the outcome of a research program. Degradation of the starting material can lead to:
-
Inaccurate Stoichiometry: Leading to failed or low-yielding reactions.
-
Formation of Impurities: Complicating purification and potentially introducing confounding biological activity in downstream assays.
-
Lack of Reproducibility: Causing significant delays and casting doubt on experimental results.
This guide is structured to provide a comprehensive overview of the factors influencing the stability of this compound, enabling researchers to make informed decisions in their experimental design.
Understanding the Inherent Reactivity of the 2-Chloro Substituent
The chemical behavior of this compound is largely dictated by the electron-deficient nature of the purine ring system, which makes the chlorine atom at the C2 position susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atoms within the purine ring act as electron-withdrawing groups, activating the C2 position for attack by nucleophiles. This inherent reactivity is the primary driver of its degradation under many conditions.
Comparative Stability Analysis: this compound vs. 6-Chloropurine
A common alternative in purine synthesis is 6-chloropurine. While both are reactive electrophiles, their stability profiles differ due to the electronic environment of the chloro-substituent.
| Feature | This compound | 6-Chloropurine | Rationale |
| Susceptibility to Hydrolysis | Higher | Lower | The C2 position is more activated by the two adjacent nitrogen atoms (N1 and N3) compared to the C6 position, which is primarily activated by N1. |
| Reactivity with Nucleophiles | Generally Higher | Generally Lower | The greater electrophilicity of the C2 position makes it more prone to attack by a wider range of nucleophiles. |
| Recommended Storage | Solid, 2-8°C, inert atmosphere[1] | Solid, room temperature | The higher reactivity of this compound warrants more stringent storage conditions to prevent degradation. |
Forced Degradation Studies: A Framework for Assessing Stability
To systematically evaluate the stability of this compound, a forced degradation study is the most effective approach.[2][3][4] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways and products.[5]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for the forced degradation study of this compound.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, with clear endpoints and analytical readouts.
Protocol 1: Stability under Hydrolytic Conditions (Acidic, Basic, Neutral)
Rationale: This experiment assesses the susceptibility of the C2-chloro group to hydrolysis, which is a common degradation pathway for halogenated heterocycles. Based on data from the closely related compound 2-chloro-2'-deoxyadenosine, significant degradation is expected under acidic conditions.[6]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation: Incubate all samples at 50°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching: For acidic and basic samples, neutralize the aliquots with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by HPLC-UV/DAD as described in the analytical method section.
Protocol 2: Stability under Oxidative Conditions
Rationale: This protocol evaluates the resilience of the purine ring to oxidation.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Condition: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Incubation: Keep the sample at room temperature.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Analysis: Analyze all samples directly by HPLC-UV/DAD.
Protocol 3: Thermal Stability (Solid State)
Rationale: To assess the stability of the compound in its solid form, which is relevant for long-term storage.
Methodology:
-
Sample Preparation: Place approximately 5 mg of solid this compound in a clear glass vial.
-
Stress Condition: Place the vial in an oven at 70°C.
-
Time Points: At 0, 24, 48, and 72 hours, remove the vial, allow it to cool, and dissolve the contents in a known volume of acetonitrile.
-
Analysis: Analyze the resulting solution by HPLC-UV/DAD.
Protocol 4: Photostability
Rationale: To determine the compound's sensitivity to light, following ICH Q1B guidelines.[7][8]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile. Place the solution in a quartz cuvette. Prepare a dark control by wrapping an identical sample in aluminum foil.
-
Stress Condition: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]
-
Analysis: At the end of the exposure, analyze both the exposed sample and the dark control by HPLC-UV/DAD.
Analytical Method for Stability Assessment
A robust, stability-indicating HPLC method is crucial for accurately quantifying the degradation of this compound and separating it from its degradants.
Proposed HPLC-UV/DAD Method
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector (DAD) at 265 nm
-
Injection Volume: 10 µL
Rationale for Method Choices: The C18 column provides good retention for the relatively polar purine ring. The formic acid in the mobile phase helps to achieve good peak shape by protonating any residual silanols on the stationary phase. A gradient elution is necessary to separate the parent compound from potential, more polar degradation products (e.g., hypoxanthine or xanthine derivatives resulting from hydrolysis). The DAD allows for peak purity analysis, ensuring that the parent peak is not co-eluting with any degradants.
Predicted Degradation Pathways and Products
Based on the chemical nature of this compound and data from related compounds, the following degradation pathways are anticipated:
Caption: Predicted degradation pathways for this compound.
The primary degradation product under hydrolytic conditions is expected to be hypoxanthine , formed by the displacement of the chlorine atom by a hydroxyl group. Under oxidative conditions, various oxidized purine species may be formed.
Summary of Expected Stability and Recommendations
| Condition | Expected Stability of this compound | Recommendation |
| Acidic (pH < 4) | Low: Rapid hydrolysis of the C2-chloro group is expected. | Avoid acidic conditions, even for short periods. If unavoidable, perform reactions at low temperatures and monitor closely. |
| Neutral (pH 6-8) | Moderate: Slow hydrolysis may occur over time, accelerated by heat. | For aqueous reactions, use buffered systems and moderate temperatures. |
| Basic (pH > 8) | Low to Moderate: Susceptible to hydrolysis and reaction with other nucleophiles. | Use non-nucleophilic bases where possible. Avoid prolonged exposure to strong bases. |
| Organic Solvents | High (in aprotic solvents like ACN, THF, DMF): Generally stable. | Use dry, aprotic solvents for reactions and storage of solutions. |
| Oxidizing Agents | Moderate: The purine ring can be oxidized. | Avoid strong oxidizing agents unless required for the desired transformation. |
| Heat (Solid) | High: Expected to be stable at moderately elevated temperatures for short durations. | Store long-term at recommended 2-8°C.[1] |
| Light | Moderate to High: Purine systems can be susceptible to photodegradation. | Store in amber vials or protected from light. |
Conclusion
This compound is a versatile and valuable reagent in medicinal chemistry. However, its utility is intrinsically linked to an awareness of its stability profile. The C2-chloro group is highly susceptible to nucleophilic displacement, particularly hydrolysis under acidic conditions. By understanding these liabilities and implementing the robust experimental and analytical protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This proactive approach to stability assessment is not just a best practice; it is a prerequisite for excellence in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. longdom.org [longdom.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of Reactivity: Chloro- vs. Iodo-Purine Derivatives in Synthetic Chemistry
A Senior Application Scientist's Guide to Strategic Substrate Selection in Drug Discovery
In the landscape of medicinal chemistry and drug development, purine derivatives represent a cornerstone scaffold, integral to a vast array of biologically active molecules.[1] The strategic functionalization of the purine core is paramount in tuning the pharmacological profile of these compounds. Halogenated purines, particularly at the C6 and C2 positions, serve as versatile synthons, enabling the introduction of diverse substituents through transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of the reactivity of two common halogenated purine derivatives: chloro-purines and iodo-purines. As researchers and drug development professionals, understanding the nuanced differences in their reactivity is critical for rational synthetic design, catalyst selection, and reaction optimization. We will delve into the fundamental principles governing their reactivity, provide supporting experimental data for key transformations, and offer detailed protocols to illustrate these concepts in practice.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between chloro- and iodo-purine derivatives lies in the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This has profound implications for the rate-determining step of many palladium-catalyzed cross-coupling reactions: oxidative addition.
-
Bond Dissociation Energy (BDE): The energy required to homolytically cleave a bond.
-
C-Cl: ~84 kcal/mol
-
C-I: ~58 kcal/mol
-
The lower bond dissociation energy of the C-I bond means that less energy is required to break it.[2] Consequently, the oxidative addition of a Pd(0) catalyst into the C-I bond is kinetically more favorable, proceeding at a faster rate and often under much milder conditions than the corresponding C-Cl bond activation.[2][3] This generally establishes the reactivity trend across the halogens as I > Br > Cl.[2]
This core principle dictates the choice of catalyst, ligands, and reaction conditions required to achieve efficient transformations for each substrate class.
Comparative Performance in Key Cross-Coupling Reactions
The functionalization of the purine core is frequently achieved through powerful C-C and C-N bond-forming reactions. Here, we compare the performance of chloro- and iodo-purines in three of the most vital transformations in the medicinal chemist's toolbox: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a workhorse for creating biaryl and vinyl-substituted purines. The disparity in reactivity between chloro- and iodo-purines is starkly evident in this transformation.
Iodo-purines are highly reactive substrates, often undergoing Suzuki coupling with simple palladium sources like Pd(PPh₃)₄ at moderate temperatures.[4] In contrast, the inertness of the C-Cl bond necessitates more sophisticated catalytic systems. To achieve high yields with chloro-purines, chemists must employ specialized, bulky, and electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos).[5][6] These ligands promote the challenging oxidative addition step by stabilizing the active monoligated Pd(0) species and increasing its electron density, thereby facilitating its insertion into the strong C-Cl bond.[5][7]
| Reaction | Halopurine | Coupling Partner | Catalyst System | Conditions | Time (h) | Yield (%) |
| Suzuki | 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (2.5 mol%), K₂CO₃ | Toluene, 100 °C | 24 | 95 |
| Suzuki | 9-Benzyl-6-chloropurine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5 mol%), K₂CO₃ | Toluene, 100 °C | 48 | 91 |
| Suzuki | 6-Chloro-2-iodopurine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ | aq. DME, 85 °C | 24 | 93 (at C2) |
Data compiled from multiple sources to illustrate general trends. Conditions are not always directly comparable.[4][8]
Experimental Workflow: Suzuki-Miyaura Coupling
This diagram illustrates a typical workflow for setting up a Suzuki-Miyaura cross-coupling reaction. The key is the rigorous exclusion of oxygen, which can deactivate the Pd(0) catalyst.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is indispensable for synthesizing the arylamine moieties prevalent in pharmaceuticals.[9] Similar to the Suzuki reaction, iodo-purines are more reactive substrates. However, the choice of base and ligand is particularly crucial in C-N coupling. Strong, non-nucleophilic bases like sodium tert-butoxide are common. For the less reactive chloro-purines, the use of highly active catalyst systems, often employing bulky dialkylbiaryl phosphine ligands like XPhos or BrettPhos, is standard practice to achieve reasonable reaction times and yields.[10]
| Reaction | Halopurine | Coupling Partner | Catalyst System | Conditions | Time (h) | Yield (%) |
| Buchwald-Hartwig | 6-Chloropurine derivative | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 110 °C | 16 | ~90 |
| Buchwald-Hartwig | 6-Chloropurine derivative | Various amines | Microwave, 120 °C | BuOH, iPr₂NEt | 0.17 | 85-95 |
| Buchwald-Hartwig | 2-Iodo-6-chloropurine | Benzamide | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 0-20 °C | - | High (at C2) |
Data compiled from multiple sources to illustrate general trends. Conditions are not always directly comparable.[4][8]
Catalytic Cycle: Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination highlights the key steps where catalyst and ligand design have a major impact.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction creates a C(sp²)-C(sp) bond, coupling a terminal alkyne with an aryl halide. This reaction is invaluable for generating rigid linkers and pharmacophores. The reactivity trend I > Br >> Cl is particularly pronounced here.[11] Iodo-purines undergo Sonogashira coupling smoothly, often at room temperature, using a standard Pd/Cu co-catalytic system.[12] Chloro-purines are generally very poor substrates for traditional Sonogashira conditions and often fail to react or give low yields, even at elevated temperatures. Achieving successful Sonogashira couplings with chloro-purines typically requires specialized copper-free conditions and highly active palladium catalysts with sophisticated ligands.[13]
| Reaction | Halopurine | Coupling Partner | Catalyst System | Conditions | Time (h) | Yield (%) |
| Sonogashira | 2,8-Diiodo-6-chloropurine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF, rt | 2 | 85 (at C2) |
| Sonogashira | 6-Chloropurine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, nBuNH₂ | Dioxane, 80 °C | 24 | ~40-50 |
| Sonogashira | Aryl Iodide (general) | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, rt | 1.5 | High |
Data compiled from multiple sources to illustrate general trends. Conditions are not always directly comparable.[12][14]
Strategic Decision-Making for Synthesis
The choice between a chloro- or iodo-purine derivative is a strategic one, balancing reactivity, cost, and availability.
Caption: Decision workflow for selecting a halopurine substrate.
When to Choose Chloro-Purines:
-
Cost-Effectiveness: Chloro-purines are generally less expensive and more readily available than their iodo- counterparts, making them attractive for large-scale synthesis.
-
Early-Stage Synthesis: When multiple steps are planned, the lower reactivity of the C-Cl bond can be an advantage, allowing for selective reactions at other positions (e.g., at a more reactive iodo or bromo group on the same molecule).
When to Choose Iodo-Purines:
-
Mild Conditions Required: When working with sensitive functional groups or thermally unstable molecules, the milder conditions required for iodo-purine coupling are highly advantageous.
-
Maximizing Yield and Speed: For late-stage functionalization in complex syntheses where maximizing yield and minimizing reaction time is critical, iodo-purines are the superior choice.
-
Challenging Transformations: For difficult couplings, such as Sonogashira reactions or when using sterically hindered coupling partners, the inherent high reactivity of the C-I bond is often necessary for success.
Detailed Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for the Suzuki-Miyaura coupling of a chloro-purine and the Sonogashira coupling of an iodo-purine.
Protocol 1: Suzuki-Miyaura Coupling of 9-Benzyl-6-chloropurine
Objective: To synthesize 9-Benzyl-6-phenylpurine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
9-Benzyl-6-chloropurine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.25 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 9-benzyl-6-chloropurine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-48 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 9-benzyl-6-phenylpurine.
Causality: The choice of anhydrous toluene and K₂CO₃ is suitable for this relatively reactive chloro-purine when coupling with an electron-rich boronic acid.[15] The elevated temperature (100 °C) is necessary to overcome the activation barrier for oxidative addition to the C-Cl bond, even with a standard catalyst like Pd(PPh₃)₄.
Protocol 2: Sonogashira Coupling of an Aryl Iodide
Objective: To synthesize an aryl-alkyne via a palladium/copper co-catalyzed Sonogashira cross-coupling reaction.
Materials:
-
Aryl Iodide (e.g., 6-Iodopurine derivative) (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Inerting: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon (3x).
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine via syringe. Stir for 5 minutes. Then, add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.
-
Purification: Wash the organic phase with aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality: The high reactivity of the C-I bond allows this reaction to proceed efficiently at room temperature.[12] The dual Pd/Cu catalytic system is the classic approach, where copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[16] Triethylamine acts as both the base and a solvent.
Conclusion
The choice between chloro- and iodo-purine derivatives is a critical decision in the strategic planning of a synthetic route. Iodo-purines offer high reactivity, enabling milder reaction conditions and the use of simpler catalytic systems, which is ideal for complex, late-stage functionalizations. Chloro-purines, while more challenging to activate, provide a cost-effective and robust alternative, particularly for large-scale syntheses, provided that optimized conditions with advanced, bulky phosphine ligands are employed. A thorough understanding of the underlying principles of C-X bond activation and the nuances of modern cross-coupling catalysis empowers the researcher to make informed decisions, ultimately accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues [mdpi.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. par.nsf.gov [par.nsf.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-9H-Purine
As researchers dedicated to advancing drug development and scientific discovery, our work with specialized chemical reagents demands the highest standards of safety and environmental stewardship. 2-Chloro-9H-purine, a key intermediate in the synthesis of various biologically active compounds, is one such reagent that requires meticulous handling from acquisition to disposal. Its inherent chemical properties classify it as hazardous, necessitating a disposal protocol that is not only compliant with regulations but also grounded in a deep understanding of chemical safety principles.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed to equip researchers, scientists, and laboratory managers with the essential knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.
Part 1: Hazard Profile and Waste Classification
Before any disposal procedure can be implemented, a thorough understanding of the compound's hazards is essential. This knowledge forms the basis for its classification as a hazardous waste and dictates the stringent handling protocols required.
This compound is a solid organic compound with the following key hazards identified in its Safety Data Sheet (SDS):
-
Harmful if swallowed or inhaled (H302, H332)
-
Causes skin and serious eye irritation (H315, H319)
-
May cause respiratory irritation (H335)
-
Harmful to aquatic life (H402)[1]
These properties mandate that this compound be treated as a hazardous waste under most federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2]. It cannot be disposed of in standard laboratory trash or flushed down the sanitary sewer system[3].
| Hazard Category | GHS Hazard Statement | Causality and Disposal Implication |
| Acute Toxicity | H302 (Oral), H332 (Inhalation) | The compound can cause significant harm if it enters the body. Disposal methods must prevent any possibility of ingestion or aerosolization. |
| Irritation | H315 (Skin), H319 (Eye), H335 (Respiratory) | Direct contact can cause irritation. This necessitates the use of Personal Protective Equipment (PPE) during handling and disposal, and dictates that waste containers be securely sealed to prevent vapor escape. |
| Environmental Hazard | H402 (Aquatic, Acute) | Release into the environment poses a threat to aquatic ecosystems. Disposal must be contained and directed to facilities that can neutralize its environmental impact. Sewer disposal is strictly prohibited.[1][3] |
Part 2: Pre-Disposal Protocol: In-Lab Waste Accumulation
Proper disposal begins the moment the chemical is deemed waste. A systematic approach to waste accumulation within the laboratory is the first line of defense against accidental exposure and environmental release.
Step-by-Step Waste Collection and Storage
-
Container Selection:
-
Designate a specific, chemically-resistant waste container for this compound and materials contaminated with it. High-density polyethylene (HDPE) or glass containers with secure, screw-top lids are appropriate.
-
The container must be in good condition, free of cracks or leaks.
-
-
Waste Segregation:
-
DO NOT mix this compound waste with other waste streams, especially incompatible materials.[1] Keep it separate from acidic, basic, or reactive wastes to prevent dangerous chemical reactions.
-
This waste stream includes:
-
Expired or unused pure this compound.
-
Grossly contaminated items such as weigh boats, spatulas, or single-use funnels.
-
Personal Protective Equipment (PPE) with significant contamination.
-
Spill cleanup materials.
-
-
-
Labeling the Waste Container:
-
Proper labeling is a regulatory requirement and a critical safety communication tool.[4] Affix a hazardous waste tag to the container before adding the first particle of waste.
-
The label must clearly state:
-
-
Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA within the laboratory where the waste is generated.[4]
-
This area must be at or near the point of generation and under the control of the laboratory personnel. A designated section of a chemical fume hood is an excellent choice for an SAA.[4]
-
Ensure the container is kept tightly closed except when adding waste.
-
Part 3: The Disposal Pathway Workflow
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, though local regulations may vary), it must be prepared for final disposal.[4] The only acceptable method for this type of chlorinated organic compound is through a licensed hazardous waste disposal company, which will typically utilize controlled high-temperature incineration.[3][5]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
Protocol for Final Disposal
-
Finalize Container: Once the container is full, enter the "full" date on the hazardous waste tag. Ensure the lid is tightly and securely sealed.
-
Contact Environmental Health & Safety (EHS): Notify your institution's EHS department or the contracted professional waste disposal service to schedule a pickup.[5]
-
Documentation: Complete any required institutional paperwork or manifest. This creates a cradle-to-grave tracking record, which is a legal requirement under RCRA.
-
Professional Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal (TSD) facility. For chlorinated wastes, the preferred method is controlled incineration. This high-temperature process is necessary to break down the stable organochlorine bonds, preventing the formation of highly toxic byproducts such as dioxins and furans.[3][6]
Part 4: Emergency Procedures for Spills and Exposure
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
Solid Spill Response Protocol
In the event of a small, contained spill of solid this compound:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, safety glasses or goggles, and double-nitrile impervious gloves. If there is a risk of dust generation, a dust respirator is required.[7]
-
Prevent Dusting: Do not use dry sweeping methods that could aerosolize the powder.[7]
-
Contain & Collect: Gently cover the spill with an absorbent pad to minimize dust. Carefully scoop or sweep the material into a designated hazardous waste container.[7] Use dry cleanup procedures.[7]
-
Clean Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), then with soap and water. All cleanup materials (pads, cloths, contaminated gloves) must be placed in the hazardous waste container.
-
Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[7]
Personal Exposure First Aid
-
Skin Contact: Immediately flush the affected skin with plenty of soap and running water. Remove any contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs or persists.[7][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. epa.gov [epa.gov]
- 3. echemi.com [echemi.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. capotchem.com [capotchem.com]
- 6. researchgate.net [researchgate.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
A Researcher's Comprehensive Guide to the Safe Handling of 2-Chloro-9H-Purine
As a Senior Application Scientist, it is imperative to move beyond mere procedural lists and cultivate a deep, intuitive understanding of chemical safety. This guide is structured to provide not just the "what" but the "why" behind the essential safety and handling protocols for 2-chloro-9H-purine. Our objective is to empower you, our fellow researchers, to work confidently and safely, transforming safety protocols from a checklist into a validated, second-nature system.
This compound and its analogs are heterocyclic compounds frequently utilized in medicinal chemistry and drug development. While invaluable, their potential biological activity necessitates a stringent and well-understood handling protocol. The primary hazards associated with this class of compounds include acute oral toxicity, skin and eye irritation, and respiratory tract irritation[1]. This guide will provide a comprehensive framework for mitigating these risks.
Section 1: The Foundation—Risk Assessment and Engineering Controls
Before any work begins, a thorough risk assessment is paramount. The nature of the experiment dictates the level of risk. Are you handling milligrams for a screening assay or multiple grams for a synthesis? The scale of your work directly impacts the potential for exposure.
Engineering Controls: Your First Line of Defense
Personal protective equipment (PPE) is crucial, but it should never be the sole line of defense. Engineering controls are designed to minimize hazards at the source.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted inside a certified chemical fume hood. This is non-negotiable. The solid is a fine powder that can be easily aerosolized, leading to inadvertent inhalation[2][3]. A fume hood provides adequate ventilation to capture and exhaust these particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment[4][5].
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is critical in the event of an accidental large-scale exposure[6][7].
Section 2: Personal Protective Equipment (PPE)—Your Personal Safety Barrier
The selection of PPE is not arbitrary; it is a scientifically informed choice based on the specific hazards of this compound. Given its irritant properties and potential toxicity, a comprehensive PPE strategy is required[1][2].
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard)[8][9]. | The outer glove provides the primary barrier, while the inner glove protects against contamination during doffing. Change the outer glove immediately if contaminated, and change both pairs at least every 30-60 minutes to prevent permeation[8]. |
| Eye and Face Protection | Tightly fitting safety goggles with side shields or a full-face shield[4][8][10]. | Protects against accidental splashes of solutions and airborne powder. A face shield offers an additional layer of protection for the entire face and should be used when handling larger quantities[9]. |
| Body Protection | Disposable, polyethylene-coated polypropylene gown with a closed back and knit cuffs[8][9][11]. | This material resists permeability by hazardous chemicals. The design ensures maximum coverage and prevents skin contact. Lab coats made of standard cloth are insufficient as they are absorbent[9]. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the solid powder outside of a fume hood (a scenario to be avoided) or during spill cleanup. This protects against the inhalation of fine particles[2][8]. Ensure proper fit-testing for the selected respirator. |
| Shoe Covers | Disposable shoe covers. | To be worn when handling significant quantities or in designated hazardous drug handling areas to prevent the tracking of contaminants out of the lab[8]. |
Section 3: Step-by-Step Operational Protocols
Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental integrity.
Handling and Weighing
-
Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh paper, secondary containers).
-
Donning PPE: Don all required PPE as detailed in the table above. The inner gloves go under the gown cuff, and the outer gloves go over the cuff[8].
-
Weighing: Perform all weighing operations on a disposable surface (e.g., weigh paper) within the fume hood to contain any minor spills.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the pre-weighed solid. Cap the container before removing it from the fume hood.
-
Post-Handling: After handling, wipe down the work surface with an appropriate decontamination solution.
Spill Management
Accidents happen. A well-rehearsed spill response plan is the hallmark of a safe laboratory.
-
Alert and Evacuate: Alert personnel in the immediate area. Evacuate the area if the spill is large or outside of a containment device.
-
Assess the Hazard: Determine the extent of the spill and if you have the appropriate training and equipment to handle it. For large spills, contact your institution's environmental health and safety (EHS) department.
-
Don PPE: At a minimum, wear double nitrile gloves, a disposable gown, safety goggles, and an N95 respirator.
-
Containment and Cleanup:
-
For solid spills, gently cover the powder with damp paper towels to avoid generating dust[2].
-
Carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable detergent solution, followed by a rinse with water.
-
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste.
Waste Disposal
Proper segregation and disposal of chemical waste are crucial for environmental and personal safety.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh paper, contaminated paper towels) must be placed in a clearly labeled hazardous waste container[12].
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain[3].
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
Section 4: Emergency Procedures
Immediate and correct action during an emergency can significantly mitigate harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[3][4][6].
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[3][4].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[3][4].
Visualizing the Safety Workflow
To provide a clear, at-a-glance overview of the safety process, the following diagram illustrates the critical decision points and actions for handling this compound.
Caption: Workflow for Safe Handling of this compound.
By integrating these principles of risk assessment, engineering controls, diligent PPE use, and established protocols into your daily laboratory work, you build a robust and self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity and success of your research.
References
- 1. 2-chloro-7H-purine | C5H3ClN4 | CID 519314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. CCOHS: Chlorine [ccohs.ca]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. echemi.com [echemi.com]
- 11. pogo.ca [pogo.ca]
- 12. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
